molecular formula C6H14O6 B15555174 DL-Mannitol-13C

DL-Mannitol-13C

Cat. No.: B15555174
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Mannitol-13C is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1

InChI Key

FBPFZTCFMRRESA-OUBTZVSYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to DL-Mannitol-¹³C for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Overview for Scientific Professionals

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, and applications of DL-Mannitol-¹³C. This isotopically labeled sugar alcohol is a critical tool in metabolic research, offering a stable, non-radioactive tracer for elucidating complex biological pathways.

Molecular Structure and Chemical Identity

DL-Mannitol-¹³C is an isotopically labeled form of mannitol (B672), a six-carbon sugar alcohol. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D-Mannitol and L-Mannitol enantiomers. The "-¹³C" suffix specifies the presence of a stable carbon-13 isotope at a designated position within the molecule, replacing the more common carbon-12. This isotopic enrichment allows for the tracking and quantification of mannitol in various biological and chemical systems using mass spectrometry and NMR spectroscopy.

The specific position of the ¹³C label can vary, with common variants including labeling at the C1, C2, or all six carbon positions (uniformly labeled, or U-¹³C₆). For instance, D-Mannitol-1-¹³C has the isotopic label at the first carbon position.[1][2] The molecular structure of one enantiomer, D-Mannitol-1-¹³C, is depicted below.

Caption: Fischer projection of D-Mannitol-1-¹³C.

Physicochemical and Quantitative Data

The incorporation of a ¹³C isotope results in a slight increase in the molecular weight of mannitol compared to its unlabeled counterpart.[3] Other physicochemical properties remain largely unchanged. The following table summarizes key quantitative data for a representative labeled mannitol, D-Mannitol-1-¹³C.

PropertyValueReference(s)
Chemical Formula HOCH₂[CH(OH)]₄¹³CH₂OH[1]
Molecular Weight 183.16 g/mol [1][2][4]
CAS Number (Labeled) 132202-29-0 (for D-Mannitol-1-¹³C)[1][2]
CAS Number (Unlabeled) 69-65-8 (for D-Mannitol)[2]
Isotopic Purity ≥98 atom % ¹³C[1][2]
Physical Form Solid[1]
Melting Point 167-170 °C[1]
SMILES String OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[13CH2]O[1]
InChI Key FBPFZTCFMRRESA-CCCNNFAYSA-N[1]

Applications in Research

DL-Mannitol-¹³C is a versatile tool in metabolic studies. Its applications include, but are not limited to:

  • Metabolic Flux Analysis (MFA): As a tracer in ¹³C-MFA, it is used to quantify the rates of reactions in central carbon metabolism. By tracking the distribution of the ¹³C label in downstream metabolites, researchers can understand the activity of various metabolic pathways.[5]

  • Intestinal Permeability Assessment: ¹³C-labeled mannitol is considered a superior biomarker for measuring intestinal permeability compared to its unlabeled form. The use of the labeled compound avoids interference from endogenous or dietary sources of mannitol, leading to more accurate results.[5][6]

  • Elucidation of the Mannitol Cycle: In organisms such as fungi and bacteria that possess a mannitol cycle, D-Mannitol-¹³C is instrumental in studying the dynamics and regulation of this pathway, which is involved in redox balance and stress protection.[5]

Experimental Protocols

The following is a generalized protocol for a ¹³C metabolic flux analysis experiment using ¹³C-labeled mannitol in a cell culture system. This protocol should be adapted based on the specific cell type and experimental objectives.

Protocol: ¹³C-MFA with DL-Mannitol-¹³C Tracer

Objective: To quantify metabolic fluxes through central carbon metabolism.

Materials:

  • Mammalian or microbial cell line of interest

  • Appropriate cell culture medium

  • DL-Mannitol-¹³C (or a specific labeled isomer like D-Mannitol-1-¹³C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solution (e.g., 80% methanol, -80°C)

  • Centrifuge, lyophilizer, and sample vials

  • LC-MS or GC-MS system for metabolite analysis

Workflow Diagram:

G cluster_prep Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture 1. Culture cells to desired density media_exchange 2. Replace medium with ¹³C-Mannitol containing medium cell_culture->media_exchange incubation 3. Incubate for a defined period to achieve isotopic steady state media_exchange->incubation quenching 4. Quench metabolism (e.g., cold saline wash) incubation->quenching extraction 5. Add cold extraction solution & lyse cells quenching->extraction centrifugation 6. Centrifuge to pellet debris extraction->centrifugation supernatant 7. Collect supernatant containing metabolites centrifugation->supernatant drying 8. Dry metabolite extracts supernatant->drying analysis 9. Analyze via LC-MS or GC-MS drying->analysis data_processing 10. Process data to determine mass isotopomer distributions analysis->data_processing mfa 11. Perform computational MFA data_processing->mfa

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture plates and grow until they reach the desired confluence or cell density.

  • Isotopic Labeling: Remove the standard culture medium and replace it with a medium containing a known concentration of DL-Mannitol-¹³C as the tracer.

  • Incubation: Incubate the cells under standard conditions for a duration sufficient to reach isotopic steady-state in the metabolites of interest.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly wash the cells with ice-cold PBS to quench metabolic activity.

    • Immediately add a pre-chilled extraction solution (e.g., 80% methanol) to the cells.

    • Harvest the cell lysate.

    • Centrifuge the lysate at a high speed and low temperature to pellet cell debris.

    • Collect the supernatant, which contains the intracellular metabolites.[5]

  • Sample Preparation and Analysis:

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for analysis.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distribution of key metabolites.

  • Data Interpretation: Use the resulting mass isotopomer data in computational models to calculate intracellular metabolic fluxes.

This protocol provides a foundational framework. Optimization of cell numbers, labeling duration, and extraction methods is crucial for high-quality results.

Safety and Handling

DL-Mannitol-¹³C should be handled in accordance with standard laboratory safety procedures. It is a non-radioactive, stable isotope. Store at room temperature, protected from light and moisture.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Physicochemical Properties of ¹³C Labeled Mannitol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Carbon-13 (¹³C) labeled D-mannitol. It is intended to be a comprehensive resource for researchers utilizing this stable isotope-labeled compound in areas such as intestinal permeability studies, metabolic flux analysis, and as an internal standard in mass spectrometry. This document details key physical and chemical data, outlines the experimental protocols for their determination, and provides visual workflows for clarity.

Core Physicochemical Properties

¹³C labeled mannitol (B672) is chemically and structurally identical to its unlabeled counterpart, with the key difference being the substitution of one or more ¹²C atoms with the ¹³C stable isotope. This substitution results in a predictable increase in molecular weight without altering the compound's biological or chemical behavior, making it an ideal tracer. The properties listed below are primarily for D-mannitol fully labeled with ¹³C at all six carbon positions (D-[UL-¹³C₆]mannitol) and singly labeled D-mannitol (D-Mannitol-1-¹³C), as these are commonly referenced.

Quantitative Data Summary

The key physicochemical properties of different ¹³C labeled mannitol species are summarized in the tables below for easy comparison.

Table 1: General Properties of ¹³C Labeled D-Mannitol

PropertyD-[UL-¹³C₆]mannitolD-Mannitol-1-¹³CNotes
Molecular Formula (¹³C)₆H₁₄O₆[1][2]HOCH₂[CH(OH)]₄¹³CH₂OH[3]The "UL" designation stands for "Uniformly Labeled".
CAS Number 287112-34-9[1][2][4][5]132202-29-0[3][6]-
Appearance White, odorless, crystalline powder/solid.[7][8]Solid.[3]Physical appearance is identical to unlabeled mannitol.
Isotopic Purity ≥99 atom % ¹³C[7][9]98-99 atom % ¹³C[3][6]Refers to the percentage of carbon atoms that are ¹³C.
Chemical Purity (Assay) ≥98-99% (CP)[5][7][9]98%[6][10]"CP" denotes Chemically Pure.
Mass Shift M+6[7]M+1[3]Relative to unlabeled D-mannitol (MW: ~182.17 g/mol ).

Table 2: Physical and Chemical Constants of ¹³C Labeled D-Mannitol

PropertyD-[UL-¹³C₆]mannitolD-Mannitol-1-¹³CUnlabeled D-Mannitol (for comparison)
Molecular Weight 188.13 g/mol [1][2][5][7]183.16 g/mol [3][6][10]182.17 g/mol [11]
Melting Point 167-170 °C (lit.)[3][7][9][12]167-170 °C (lit.)[3]166-168 °C[11]
Solubility in Water Soluble.[8][13]Soluble.Approx. 230 g/L at room temperature.[13]
Optical Activity [α]25/D +141° (c=0.4 in acidified ammonium (B1175870) molybdate)[3][7][α]25/D +141° (c=0.4 in acidified ammonium molybdate)[3]-

Note: The solubility of ¹³C labeled mannitol is expected to be virtually identical to its unlabeled form due to their identical molecular structures and polarity. It is freely soluble in water and very slightly soluble in ethanol.[8]

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is standard for crystalline organic solids like mannitol.

Methodology: Digital Melting Point Apparatus (e.g., DigiMelt)

  • Sample Preparation: A small amount of the dry ¹³C labeled mannitol powder is finely ground, if necessary. The open end of a capillary tube is tapped into the sample pile until a small amount of solid (1-3 mm high) is collected.[14][15]

  • Sample Packing: The capillary tube is inverted and tapped gently on a hard surface or dropped through a long glass tube to tightly pack the solid at the bottom (closed end).[14][15][16] This prevents shrinking or shifting during heating.

  • Apparatus Setup: The packed capillary tube is placed into a sample slot of the melting point apparatus.[15]

  • Initial Rapid Determination (Optional): If the melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) is used to find an approximate melting range.[14]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.[15]

  • Data Recording: The melting range is recorded. This consists of two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the last solid crystal melts completely.[14][17] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[18]

Methodology: Equilibrium Solubility in Aqueous Media

  • System Preparation: A series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) are prepared.[19][20] The temperature is maintained at a constant, specified value (e.g., 25 °C or 37 °C).[20]

  • Sample Addition: An excess amount of ¹³C labeled mannitol is added to each vial. This ensures that a saturated solution is formed with undissolved solid remaining.[18]

  • Equilibration: The vials are sealed and placed in a shaker or agitator. They are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may be determined from preliminary studies.

  • Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. The supernatant is then carefully separated from the undissolved solid using filtration (e.g., through a 0.45 µm PVDF filter) or centrifugation. This step must be performed without temperature change.

  • Concentration Analysis: The concentration of dissolved ¹³C mannitol in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Refractive Index Detector (RID).

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature. The experiment should be performed in triplicate.[20]

Isotopic Purity and Enrichment Analysis

Determining the isotopic purity (atom % ¹³C) is crucial for tracer studies. Mass spectrometry and NMR spectroscopy are the primary techniques for this analysis.

Methodology: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Standard and Sample Preparation: A stock solution of ¹³C labeled mannitol is prepared in a suitable solvent (e.g., water). A dilution series is created to generate a calibration curve.

  • Chromatographic Separation: The sample is injected into an HPLC system, typically with a column suitable for polar compounds (e.g., HILIC or an amine-based column), to separate mannitol from any potential impurities.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument can distinguish between ¹²C-mannitol and ¹³C-mannitol based on their different mass-to-charge (m/z) ratios.[21][22][23] Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification.[21]

  • Data Analysis: The peak areas corresponding to the different isotopic forms of mannitol are measured. By comparing the signal intensity of ¹³C mannitol to the total signal of all mannitol isotopes, the isotopic enrichment can be accurately calculated. The limit of quantification for this method can be very low, in the pg/mL range.[21]

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A known quantity of the ¹³C labeled mannitol is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition: ¹³C NMR spectra are acquired. The presence of ¹³C labeling results in characteristic signals. For complex mixtures, advanced pulse sequences like Isotope-Edited Total Correlation Spectroscopy (ITOCSY) can be used to filter spectra into separate ¹²C and ¹³C-containing molecules, allowing for precise quantification.[24][25]

  • Spectral Analysis: The relative integrals of the peaks corresponding to the ¹³C-coupled protons (in ¹H NMR) or the carbon signals themselves (in ¹³C NMR) are compared against an internal standard or known reference to determine the level of isotopic enrichment.[24]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Melting_Point_Determination Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Grind Sample (if needed) prep2 Load 1-3 mm into Capillary Tube prep1->prep2 prep3 Pack Solid into Closed End prep2->prep3 meas1 Place Tube in Apparatus prep3->meas1 meas2 Heat Rapidly to ~20°C below MP meas1->meas2 meas3 Heat Slowly (1-2°C / min) meas2->meas3 meas4 Observe Sample meas3->meas4 data1 Record T1: First Liquid Droplet meas4->data1 data2 Record T2: All Solid Melts meas4->data2 data3 Report Melting Range (T1 - T2) data1->data3 data2->data3

Caption: Workflow for Melting Point Determination.

Shake_Flask_Solubility Workflow for Shake-Flask Solubility Assay cluster_setup System Setup cluster_equil Equilibration cluster_analysis Analysis setup1 Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 6.8) setup2 Add Excess ¹³C Mannitol to Vials setup1->setup2 equil1 Seal Vials and Agitate setup2->equil1 equil2 Maintain Constant Temperature equil1->equil2 equil3 Shake for 24-48 hours equil2->equil3 anlys1 Separate Supernatant (Filter or Centrifuge) equil3->anlys1 anlys2 Quantify Concentration (e.g., HPLC-MS) anlys1->anlys2 anlys3 Report Solubility (mg/mL) anlys2->anlys3

Caption: Workflow for Shake-Flask Solubility Assay.

Isotopic_Purity_Analysis Workflow for Isotopic Purity Analysis via HPLC-MS/MS cluster_prep Sample Preparation cluster_separation Separation & Detection cluster_quant Quantification prep1 Prepare Stock Solution prep2 Create Calibration Standards prep1->prep2 sep1 Inject Sample into HPLC prep2->sep1 sep2 Chromatographic Separation sep1->sep2 sep3 Introduce Eluent to MS/MS sep2->sep3 sep4 Detect Isotopes by m/z sep3->sep4 quant1 Measure Peak Areas of Isotopes sep4->quant1 quant2 Calculate Relative Abundance quant1->quant2 quant3 Determine Atom % ¹³C quant2->quant3

Caption: Isotopic Purity Analysis via HPLC-MS/MS.

References

An In-depth Technical Guide to the Synthesis and Purification of DL-Mannitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DL-Mannitol-13C, a stable isotope-labeled sugar alcohol crucial for various research applications, including metabolic studies and intestinal permeability assays. This document outlines a feasible synthetic strategy, detailed experimental protocols, and robust analytical methods for the verification of the final product.

Introduction

DL-Mannitol is a racemic mixture of D-mannitol and L-mannitol, a six-carbon sugar alcohol. The incorporation of a carbon-13 (¹³C) isotope provides a non-radioactive tracer that can be readily distinguished from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This property makes DL-Mannitol-¹³C an invaluable tool in drug development and clinical research, particularly for studies where endogenous levels of mannitol (B672) could interfere with measurements.[1] This guide details a proposed synthetic route for DL-Mannitol-1-¹³C, its subsequent purification, and analytical characterization.

Synthetic Strategy

The synthesis of DL-Mannitol-1-¹³C is achieved by preparing D-Mannitol-1-¹³C and L-Mannitol-1-¹³C separately and then combining them in equimolar amounts to form the racemic mixture.

Synthesis of D-Mannitol-1-¹³C

The synthesis of D-Mannitol-1-¹³C is accomplished via the catalytic hydrogenation of D-Glucose-1-¹³C. This established method provides a high yield of the desired product.[2][3][4]

Proposed Synthesis of L-Mannitol-1-¹³C

The synthesis of the less common L-enantiomer, L-Mannitol-1-¹³C, can be approached through the reduction of a suitable ¹³C-labeled L-mannono-1,4-lactone precursor. A plausible, though not explicitly documented, route would involve the synthesis of L-Mannono-1,4-lactone-1-¹³C followed by its reduction.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_D_synthesis Synthesis of D-Mannitol-1-¹³C cluster_L_synthesis Proposed Synthesis of L-Mannitol-1-¹³C cluster_racemization Formation of DL-Mannitol-1-¹³C D_Glucose D-Glucose-1-¹³C Hydrogenation_D Catalytic Hydrogenation (Raney Nickel, H₂) D_Glucose->Hydrogenation_D D_Mannitol D-Mannitol-1-¹³C Hydrogenation_D->D_Mannitol Mixing Equimolar Mixing & Crystallization D_Mannitol->Mixing L_Arabinose L-Arabinose Cyanohydrin Cyanohydrin Synthesis (Na¹³CN) L_Arabinose->Cyanohydrin L_Glucononitrile L-Glucononitrile-1-¹³C Cyanohydrin->L_Glucononitrile Hydrolysis Hydrolysis L_Glucononitrile->Hydrolysis L_Mannono_lactone L-Mannono-1,4-lactone-1-¹³C Hydrolysis->L_Mannono_lactone Reduction_L Reduction (Sodium Borohydride) L_Mannono_lactone->Reduction_L L_Mannitol L-Mannitol-1-¹³C Reduction_L->L_Mannitol L_Mannitol->Mixing DL_Mannitol DL-Mannitol-1-¹³C Mixing->DL_Mannitol

Caption: Synthetic workflow for DL-Mannitol-1-¹³C.

Experimental Protocols

Synthesis of D-Mannitol-1-¹³C

This protocol is adapted from the catalytic hydrogenation of D-glucose.[2][3][4]

Materials:

  • D-Glucose-1-¹³C

  • Raney Nickel (50% slurry in water)

  • Deionized water

  • Hydrogen gas

  • Pressure reactor equipped with a stirrer and temperature control

Procedure:

  • In a pressure reactor, prepare a solution of D-Glucose-1-¹³C in deionized water.

  • Carefully add the Raney Nickel catalyst to the solution under a stream of inert gas.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to the specified temperature with continuous stirring.

  • Maintain the reaction conditions for the specified duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate contains D-Mannitol-1-¹³C and D-Sorbitol-1-¹³C.

Reaction Parameters:

ParameterValue
D-Glucose-1-¹³C Concentration10-20% (w/v)
Catalyst to Substrate Ratio3-10% (w/w)
Hydrogen Pressure50-100 bar
Temperature100-150 °C
Reaction Time2-4 hours
Proposed Synthesis of L-Mannitol-1-¹³C

This proposed synthesis involves a two-step process starting from L-arabinose.

Step 1: Synthesis of L-Mannono-1,4-lactone-1-¹³C

This step is based on the Kiliani-Fischer synthesis.

Materials:

  • L-Arabinose

  • Sodium cyanide-¹³C (Na¹³CN)

  • Sodium hydroxide (B78521)

  • Sulfuric acid

  • Deionized water

Procedure:

  • Dissolve L-arabinose in deionized water and cool in an ice bath.

  • Slowly add a solution of sodium cyanide-¹³C to the L-arabinose solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Acidify the reaction mixture with sulfuric acid to hydrolyze the intermediate cyanohydrins to the corresponding aldonic acids.

  • Heat the acidified solution to promote the formation of the lactone.

  • Neutralize the solution with sodium hydroxide and concentrate under reduced pressure to induce crystallization of the sodium salt of the unreacted acid.

  • Filter to remove the salt and acidify the filtrate to promote lactonization.

  • The crude L-Mannono-1,4-lactone-1-¹³C can be purified by recrystallization.

Step 2: Reduction of L-Mannono-1,4-lactone-1-¹³C to L-Mannitol-1-¹³C

This reduction can be achieved using sodium borohydride (B1222165).[5]

Materials:

  • L-Mannono-1,4-lactone-1-¹³C

  • Sodium borohydride (NaBH₄)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve L-Mannono-1,4-lactone-1-¹³C in a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to decompose the excess sodium borohydride.

  • Concentrate the solution under reduced pressure. The resulting crude L-Mannitol-1-¹³C can be purified by recrystallization.

Purification of DL-Mannitol-1-¹³C

The crude D-Mannitol-1-¹³C and L-Mannitol-1-¹³C are purified separately by recrystallization before being combined. The final DL-Mannitol-1-¹³C is also purified by recrystallization.

Purification_Workflow Crude_DL_Mannitol Crude DL-Mannitol-1-¹³C (from equimolar mixing) Dissolution Dissolution in Ethanol/Water Crude_DL_Mannitol->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_DL_Mannitol Pure DL-Mannitol-1-¹³C Drying->Pure_DL_Mannitol

Caption: Purification workflow for DL-Mannitol-1-¹³C.

Protocol for Recrystallization:

  • Dissolve the crude mannitol in a minimal amount of a hot ethanol-water mixture (e.g., 85:15 v/v).[6]

  • Perform a hot filtration to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure DL-Mannitol-1-¹³C.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized DL-Mannitol-1-¹³C should be confirmed by a combination of analytical techniques.

Quantitative Data Summary
ParameterD-Mannitol-1-¹³CL-Mannitol-1-¹³CDL-Mannitol-1-¹³C
Molecular Formula ¹³CH₂OH(CHOH)₄CH₂OH¹³CH₂OH(CHOH)₄CH₂OH¹³CH₂OH(CHOH)₄CH₂OH
Molecular Weight 183.16 g/mol 183.16 g/mol 183.16 g/mol
Isotopic Purity >98 atom % ¹³C>98 atom % ¹³C>98 atom % ¹³C
Chemical Purity >99%>99%>99%
Melting Point ~166 °C~166 °C~166 °C
Optical Rotation [α]²⁰_D ≈ -0.5° (H₂O)[α]²⁰_D ≈ +0.5° (H₂O)[α]²⁰_D ≈ 0° (H₂O)
Analytical Methodologies

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and isotopic enrichment.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Result: A prominent peak at m/z corresponding to [M+Na]⁺ or [M+H]⁺, shifted by +1 amu compared to unlabeled mannitol. The isotopic distribution will confirm the high enrichment of ¹³C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure and the position of the ¹³C label.

  • ¹H NMR: The proton spectrum will be complex due to the coupling between protons.

  • ¹³C NMR: A significantly enhanced signal will be observed for the C1 carbon, confirming the position of the isotopic label. The chemical shifts for the carbons in D-mannitol in D₂O are approximately: C1/C6 at 65.9 ppm, C3/C4 at 73.5 ppm, and C2/C5 at 71.9 ppm.[7][8][9] For DL-mannitol in the solid state, distinct signals for each carbon of the D and L enantiomers may be observed.[10]

X-ray Diffraction (XRD):

  • Objective: To characterize the polymorphic form of the crystalline product.

  • Method: Powder X-ray Diffraction (PXRD).

  • Expected Result: The diffraction pattern can be compared to known patterns for the α, β, and δ polymorphs of mannitol to identify the crystalline form obtained after purification.[11][12][13][14][15]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of DL-Mannitol-1-¹³C. The outlined synthetic strategy, while proposing a route for the L-enantiomer, is based on well-established chemical transformations. The detailed protocols and analytical methods will enable researchers to produce and verify high-purity DL-Mannitol-1-¹³C for their specific research needs in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.

References

An In-depth Technical Guide to the Stability and Storage of DL-Mannitol-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Mannitol-¹³C₆. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled compound in their studies. This document details storage recommendations, stability data, potential degradation pathways, and analytical methodologies for assessing the purity and integrity of DL-Mannitol-¹³C₆.

Core Concepts: Stability and Storage

DL-Mannitol-¹³C₆ is a stable, non-radioactive, isotopically labeled form of DL-Mannitol. The stability of this compound is crucial for its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), as well as its application as a tracer in metabolic research.[1] Proper storage is paramount to prevent degradation and maintain its chemical and isotopic purity over time.

Recommended Storage Conditions

To ensure the long-term stability of solid DL-Mannitol-¹³C₆, the following storage conditions are recommended based on information from various suppliers and general knowledge of mannitol's properties.

ParameterRecommendationRationale
Temperature Room temperature (15°C to 25°C) or refrigerated (2°C to 8°C).[2][3]Mannitol (B672) is a stable solid at ambient temperatures. Refrigeration can further slow any potential long-term degradation.
Humidity Store in a desiccated environment.Mannitol is not highly hygroscopic, but protection from moisture is a general best practice for chemical stability.
Light Protect from light.While not specified as highly light-sensitive, protection from light is a standard precaution for long-term storage of chemical reagents.
Container A well-closed, airtight container.Prevents exposure to atmospheric moisture and contaminants.
Long-Term Stability

Quantitative long-term stability data for pure, solid DL-Mannitol-¹³C₆ under ICH (International Council for Harmonisation) specified conditions (e.g., 25°C/60% RH, 40°C/75% RH) is not extensively available in the public domain. However, studies on D-mannitol provide valuable insights into its stability.

One study on the compaction stability of spray-dried mannitol, stored for four years under fluctuating temperatures ranging from 5°C in winter to about 40°C in summer, showed no evolution of its compactibility, indicating good physical stability.[4] Another study on mannitol-based microcomposites demonstrated stability at 40°C and 75% relative humidity for six months.[5] PubChem data indicates that D-mannitol is a simple sugar alcohol and is expected to be readily biodegradable in the environment but is not expected to undergo hydrolysis due to the lack of hydrolyzable functional groups.[6]

Based on available information, solid DL-Mannitol-¹³C₆ is expected to be highly stable when stored under the recommended conditions. However, for critical applications, it is advisable to perform periodic re-qualification of the material to confirm its purity and isotopic enrichment.

Potential Degradation Pathways

While DL-Mannitol-¹³C₆ is a stable molecule, understanding its potential degradation pathways is essential for troubleshooting and ensuring data integrity.

Thermal Degradation

At elevated temperatures, significantly above typical storage conditions, mannitol can undergo thermal degradation. Studies on D-mannitol kept at 180°C have shown that it can undergo caramelization processes, which involve complex reactions like dehydration, condensation, and polymerization, leading to a variety of volatile and non-volatile products.[7] This process is characterized by browning of the sample. However, under recommended storage conditions, thermal degradation is not a significant concern.

Oxidative and Hydrolytic Degradation

Mannitol is generally considered resistant to oxidation and hydrolysis under normal storage conditions.[6] It lacks functional groups that are readily susceptible to hydrolysis. While it can act as a scavenger of hydroxyl radicals, this speaks to its ability to protect other molecules from oxidation rather than its own propensity to degrade via this pathway under standard conditions.

Below is a conceptual diagram illustrating the high stability of mannitol under typical storage conditions, contrasted with its degradation under extreme heat.

G Conceptual Stability of DL-Mannitol-¹³C₆ Mannitol DL-Mannitol-¹³C₆ (Solid) Storage Recommended Storage Conditions (Room Temp, Desiccated, Protected from Light) Mannitol->Storage Stored under Heat Extreme Heat (e.g., 180°C) Mannitol->Heat Exposed to Stable Stable Compound (No Significant Degradation) Storage->Stable Degradation Thermal Degradation (Caramelization, Dehydration, Polymerization) Heat->Degradation

Conceptual Diagram of DL-Mannitol-¹³C₆ Stability

Experimental Protocols for Stability Assessment

To ensure the quality of DL-Mannitol-¹³C₆, particularly for long-term studies or when stored under non-ideal conditions, the following experimental protocols can be employed.

Determination of Chemical Purity by HPLC-RID

This method is suitable for determining the chemical purity of DL-Mannitol-¹³C₆ and detecting any non-volatile degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Column: A column suitable for sugar alcohol analysis, such as an Aminex HPX-87C column (300 mm x 7.8 mm) or equivalent.[8]

Reagents:

  • DL-Mannitol-¹³C₆ reference standard

  • DL-Mannitol-¹³C₆ sample for testing

  • Deionized water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Deionized water[8]

  • Flow Rate: 0.5 mL/min[9][10]

  • Column Temperature: 85°C[9][10]

  • Detector Temperature: 40°C (maintained at a constant temperature)[10]

  • Injection Volume: 20 µL[10]

  • Run Time: Sufficient to allow for the elution of mannitol and any potential impurities (e.g., 25 minutes).[8]

Procedure:

  • Standard Preparation: Prepare a standard solution of DL-Mannitol-¹³C₆ in deionized water at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the DL-Mannitol-¹³C₆ test sample in deionized water at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the peak area of the main peak in the sample chromatogram to that of the standard to determine the purity. Analyze for the presence of any additional peaks, which may indicate impurities or degradation products.

Determination of Isotopic Enrichment by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic enrichment of ¹³C-labeled compounds.

Instrumentation:

  • High-resolution NMR spectrometer

Reagents:

  • DL-Mannitol-¹³C₆ sample

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the DL-Mannitol-¹³C₆ sample and dissolve it in a suitable deuterated solvent in an NMR tube.

  • ¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters to ensure quantitativeness include:

    • Using a pulse sequence with a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei).

    • Employing inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Data Analysis:

    • Integrate the signals corresponding to the carbon atoms in the DL-Mannitol-¹³C₆ molecule.

    • The isotopic enrichment can be determined by comparing the integrals of the ¹³C signals to an internal or external standard of known concentration and natural ¹³C abundance. More advanced 2D NMR techniques can also be used for more complex samples.

Experimental Workflow: Metabolic Tracer Study

DL-Mannitol-¹³C₆ is a valuable tool for metabolic tracer studies. The following diagram illustrates a typical workflow for such a study.

G Workflow for a Metabolic Tracer Study with DL-Mannitol-¹³C₆ cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A DL-Mannitol-¹³C₆ Solution Preparation C Administration of DL-Mannitol-¹³C₆ Tracer A->C B Cell Culture or Animal Model Preparation B->C D Incubation/ Time Course C->D E Sample Collection (e.g., Cells, Plasma, Urine) D->E F Metabolite Extraction E->F G LC-MS or GC-MS Analysis of Labeled Metabolites F->G H Data Processing and Metabolic Flux Analysis G->H

References

In-depth Technical Guide: The Metabolic Fate of DL-Mannitol-13C In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Mannitol, a six-carbon sugar alcohol, is a compound of significant interest in pharmaceutical and clinical research. Its stable isotope-labeled form, DL-Mannitol-13C, serves as a powerful tool for tracing its metabolic journey within a biological system. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is curated for researchers, scientists, and drug development professionals to support preclinical and clinical investigations.

Physicochemical Properties

This compound is chemically identical to its unlabeled counterpart, with the exception of the isotopic substitution of one or more carbon atoms with ¹³C. This labeling provides a distinct mass signature for detection and quantification by mass spectrometry without altering the molecule's biological behavior.

PropertyValue
Chemical Formula C₆H₁₄O₆ (with ¹³C enrichment)
Molecular Weight ~183.17 g/mol (for one ¹³C)
Appearance White crystalline powder
Solubility Freely soluble in water

Absorption

The absorption of orally administered this compound is limited in the gastrointestinal tract. This poor absorption is a key characteristic utilized in clinical diagnostics, particularly for assessing intestinal permeability.

Following oral administration in healthy human volunteers, a significant portion of the ingested this compound is not absorbed and remains in the gastrointestinal lumen.

Table 1: Urinary Excretion of Orally Administered ¹³C-Mannitol in Healthy Adults

Time IntervalMean Cumulative Excretion of ¹³C-Mannitol (mg)
0-2 hoursUndisclosed in provided abstracts; however, a 105-fold increase from baseline was noted[1]
2-8 hoursUndisclosed in provided abstracts
8-24 hoursUndisclosed in provided abstracts
Total (24 hours) 31 mg (from a 100 mg oral dose) [1]

Note: The study highlights that ¹³C-mannitol has a ~20-fold lower baseline contamination in urine compared to ¹²C-mannitol, making it a superior biomarker for intestinal permeability tests.[1][2]

Distribution

Once absorbed or administered intravenously, this compound is primarily distributed throughout the extracellular fluid. It does not readily cross the blood-brain barrier in normal conditions.

Table 2: Pharmacokinetic Parameters of Intravenously Administered Mannitol (B672) in Humans

ParameterValueReference
Volume of Distribution (Vd) 17 L (in adults)[3]
Distribution Time 20 to 40 minutes[3]

Metabolism

The metabolism of mannitol in humans is considered to be minimal. The vast majority of the absorbed dose is excreted from the body unchanged.

  • Mammalian Metabolism: Studies indicate that only a very small fraction of an administered mannitol dose is metabolized in the liver.[3]

  • Microbial Metabolism: A significant fate of unabsorbed, orally administered this compound is metabolism by the gut microbiota.[1][4] Commensal bacteria can ferment mannitol, leading to the production of various metabolites, including short-chain fatty acids. In research settings, the microbial oxidation of ¹³C-mannitol to ¹³CO₂ can be measured in breath tests to assess oro-cecal transit time.[3][4]

Excretion

The primary route of excretion for systemically available this compound is through the kidneys.

  • Renal Excretion: Mannitol is freely filtered by the glomeruli and undergoes minimal tubular reabsorption.[3] Following intravenous administration, approximately 80% of the dose is excreted in the urine within 3 hours.[5]

  • Fecal Excretion: The unabsorbed portion of an oral dose of this compound is eliminated in the feces, either as the parent compound or as metabolites produced by the gut microbiota.

Table 3: Elimination Pharmacokinetics of Intravenously Administered Mannitol in Humans

ParameterValueReference
Elimination Half-life 0.5 to 2.5 hours (in normal renal function)[3]
Total Clearance 87 to 109 mL/minute (in normal renal function)[3]

Experimental Protocols

Intestinal Permeability Assessment (Oral Administration)

This protocol is based on studies evaluating small intestinal and colonic permeability.[1]

  • Subject Preparation: Subjects fast overnight. A baseline urine sample is collected.

  • Dosing: A solution containing a known amount of this compound (e.g., 100 mg) and often another sugar probe like lactulose (B1674317) is administered orally.

  • Urine Collection: Urine is collected at timed intervals (e.g., 0-2 hours for small intestinal permeability and 8-24 hours for colonic permeability).[1]

  • Sample Analysis: The concentration of this compound in the urine samples is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]

Pharmacokinetic Study (Intravenous Administration)

This protocol is a general representation based on pharmacokinetic principles.

  • Subject Preparation: Subjects are placed in a controlled environment. A pre-dose blood sample is collected.

  • Dosing: A sterile solution of this compound is administered intravenously at a specific dose and rate.

  • Blood and Urine Collection: Blood samples are collected at various time points post-administration. Urine is collected over specific intervals.

  • Sample Analysis: Plasma and urine concentrations of this compound are determined using a validated analytical method like LC-MS/MS to calculate pharmacokinetic parameters such as volume of distribution, clearance, and elimination half-life.

Visualizations

Metabolic Fate of Oral this compound

Oral Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral->GI_Tract Absorption Limited Absorption (Small Intestine) GI_Tract->Absorption Microbiota Gut Microbiota Metabolism GI_Tract->Microbiota Feces Fecal Excretion (Unchanged and Metabolites) GI_Tract->Feces Unabsorbed Systemic Systemic Circulation Absorption->Systemic Distribution Distribution to Extracellular Fluid Systemic->Distribution Kidney Kidney Systemic->Kidney Urine Urinary Excretion (Unchanged) Kidney->Urine Microbiota->Feces

Caption: Overview of the metabolic journey of orally administered this compound.

Experimental Workflow for Intestinal Permeability

Start Subject Fasting Baseline Baseline Urine Collection Start->Baseline Dose Oral Administration of This compound Solution Baseline->Dose Collection Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) Dose->Collection Analysis Quantification of 13C-Mannitol by HPLC-MS/MS Collection->Analysis End Assessment of Intestinal Permeability Analysis->End

Caption: A typical experimental workflow for assessing intestinal permeability using this compound.

Conclusion

This compound is a valuable tool for in vivo research, primarily characterized by its poor oral absorption, distribution to the extracellular fluid, minimal mammalian metabolism, and rapid renal excretion of the absorbed fraction. A significant portion of an oral dose is subject to metabolism by the gut microbiota. Understanding these ADME properties is crucial for the design and interpretation of studies utilizing this compound, particularly in the fields of gastroenterology, nephrology, and drug delivery. The use of stable isotope labeling provides a safe and precise method for these investigations.

References

Unlocking Metabolic Secrets: A Technical Guide to the Applications of DL-Mannitol-¹³C in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in the precise tracking and quantification of metabolic pathways. Among these, DL-Mannitol-¹³C has emerged as a versatile tracer in metabolic research, offering unique insights into carbohydrate metabolism and intestinal permeability. This technical guide provides a comprehensive overview of the core applications of DL-Mannitol-¹³C, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic pathways and experimental workflows.

Core Applications of DL-Mannitol-¹³C

DL-Mannitol, a sugar alcohol, is not endogenously synthesized in humans but can be metabolized by the gut microbiota and is utilized in clinical settings as an osmotic diuretic and a probe for intestinal permeability.[1] The introduction of a ¹³C label into the mannitol (B672) backbone enables researchers to trace its metabolic fate, providing a powerful tool for two primary areas of investigation:

  • Metabolic Flux Analysis (MFA): D-Mannitol-2-¹³C serves as a tracer in ¹³C-MFA to quantify the rates (fluxes) of reactions in central carbohydrate metabolism.[1][2] By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can elucidate the relative activities of pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][3] Its low natural abundance in most mammalian cells can lead to a higher signal-to-noise ratio in experimental systems.[3]

  • Intestinal Permeability Assessment: ¹³C-Mannitol is a superior biomarker for measuring intestinal permeability compared to its unlabeled (¹²C) counterpart.[4][5] The primary advantage lies in its significantly lower baseline contamination from dietary and other sources, which can interfere with the interpretation of test results.[4][6][7][8]

Metabolic Flux Analysis with D-Mannitol-2-¹³C

While D-Mannitol-2-¹³C is a valuable tool for probing specific pathways, it is important to note that there is currently a lack of direct quantitative data on the reproducibility of intracellular MFA using this tracer in peer-reviewed literature.[3] However, a general experimental approach can be adapted from established ¹³C-MFA protocols.

Experimental Protocol: ¹³C-Metabolic Flux Analysis in Cell Culture

This protocol provides a general framework for conducting a ¹³C-MFA experiment using D-Mannitol-2-¹³C as a tracer in a eukaryotic cell culture system.

Objective: To quantify metabolic fluxes through central carbon metabolism.

Materials:

  • Eukaryotic cell line of interest

  • Standard cell culture medium

  • D-Mannitol-2-¹³C

  • Ice-cold quenching solution

  • Cold extraction solution

  • Instrumentation for metabolite analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Methodology:

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired density in a standard medium.

    • Replace the standard medium with a specially prepared labeling medium containing D-Mannitol-2-¹³C at a known concentration.

    • Incubate the cells for a duration sufficient to reach an isotopic steady state, typically between 18 and 24 hours.[1] This should be determined empirically for the specific cell line.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding an ice-cold quenching solution to the cell culture.

    • Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solution.[2]

    • Separate cell debris by centrifugation and collect the supernatant containing the metabolites.[2]

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts.

    • For GC-MS analysis, derivatize the dried metabolites to increase their volatility.

  • Data Analysis:

    • Analyze the prepared samples using GC-MS to determine the mass isotopomer distribution of key metabolites.

    • Use specialized software to calculate metabolic fluxes from the mass isotopomer data.

Metabolic Pathways of D-Mannitol-2-¹³C

The strategic labeling of mannitol at the C2 position provides a unique window into several key metabolic routes.

Mannitol_Metabolism Mannitol D-Mannitol-2-¹³C Fructose6P Fructose-6-Phosphate Mannitol->Fructose6P Enters Central Metabolism Glycolysis Glycolysis Fructose6P->Glycolysis PPP Pentose Phosphate Pathway Fructose6P->PPP MannitolCycle Mannitol Cycle (Fungi, Bacteria) Fructose6P->MannitolCycle MannitolCycle->Fructose6P

D-Mannitol-2-¹³C entry into central carbon metabolism.

In organisms such as fungi and bacteria, D-Mannitol-2-¹³C is instrumental in studying the dynamics of the mannitol cycle.

Mannitol_Cycle Fructose6P Fructose-6-Phosphate Mannitol1P Mannitol-1-Phosphate Fructose6P->Mannitol1P Mannitol-1-P Dehydrogenase Mannitol Mannitol Mannitol1P->Mannitol Mannitol-1-Phosphatase Fructose Fructose Mannitol->Fructose Mannitol Dehydrogenase Fructose->Fructose6P Hexokinase

The Fungal Mannitol Cycle.

Intestinal Permeability Assessment with ¹³C-Mannitol

The use of ¹³C-Mannitol provides a more accurate assessment of intestinal permeability by overcoming the challenges of baseline contamination associated with ¹²C-Mannitol.

Quantitative Data: Baseline Urinary Excretion of ¹²C vs. ¹³C-Mannitol

Studies have demonstrated a significant difference in the baseline urinary excretion between ¹²C- and ¹³C-Mannitol, highlighting the advantage of the labeled compound.

Parameter¹²C-Mannitol¹³C-MannitolFold DifferenceReference
Baseline Contamination Higher~20-fold lower~20x[1][3][4]

This lower baseline for ¹³C-Mannitol allows for a more sensitive and accurate measurement of intestinal permeability.[4]

Experimental Protocol: In Vivo Intestinal Permeability Assay

This protocol is based on a clinical trial design for assessing intestinal permeability in healthy volunteers.[6]

Objective: To measure intestinal permeability using co-administered ¹³C-Mannitol and lactulose (B1674317).

Materials:

  • ¹³C-Mannitol

  • Lactulose

  • 250 ml sterile water

  • Urine collection containers

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Methodology:

  • Subject Preparation:

    • Subjects should fast overnight.

    • A baseline urine sample is collected before the test.

  • Administration of Test Solution:

    • A solution containing 100 mg of ¹³C-Mannitol and 1 g of lactulose dissolved in 250 ml of water is administered orally.[6]

  • Urine Collection:

    • Timed urine collections are performed. A common schedule includes collections at 0-2 hours, 2-8 hours, and 8-24 hours post-administration.[4][6]

  • Sample Analysis:

    • Urinary concentrations of ¹³C-Mannitol and lactulose are measured using HPLC-MS/MS.[1][3]

  • Data Analysis:

    • The ratio of urinary excretion of lactulose to ¹³C-Mannitol is calculated to determine intestinal permeability. An increased ratio is indicative of increased intestinal permeability.[6]

Experimental Workflow: Intestinal Permeability Assay

The workflow for the intestinal permeability assay is a sequential process from subject preparation to data analysis.

Intestinal_Permeability_Workflow Start Start Prep Subject Preparation (Overnight Fast) Start->Prep Baseline Baseline Urine Collection Prep->Baseline Admin Oral Administration of ¹³C-Mannitol & Lactulose Baseline->Admin Collect Timed Urine Collection (0-2h, 2-8h, 8-24h) Admin->Collect Analyze Urine Analysis by HPLC-MS/MS Collect->Analyze Calculate Calculate Lactulose/ ¹³C-Mannitol Ratio Analyze->Calculate End End Calculate->End

Workflow for intestinal permeability measurement.

Conclusion

DL-Mannitol-¹³C is a powerful and versatile tool in metabolic research. Its application in metabolic flux analysis, particularly with the D-Mannitol-2-¹³C isomer, offers a means to probe central carbohydrate metabolism, although further research is needed to establish quantitative reproducibility. In the assessment of intestinal permeability, ¹³C-Mannitol has proven to be a superior biomarker to its unlabeled counterpart, providing more accurate and reliable data. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to incorporate DL-Mannitol-¹³C into their studies to gain deeper insights into metabolic processes and gut barrier function.

References

The Use of DL-Mannitol-13C as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in the field of metabolic research, offering a precise window into the intricate network of biochemical pathways. Among these, DL-Mannitol-13C has emerged as a versatile tracer for investigating carbohydrate metabolism. This six-carbon sugar alcohol, when labeled with the stable isotope carbon-13, allows for the accurate tracking of its metabolic fate. This technical guide provides a comprehensive overview of the application of this compound in metabolic studies, with a focus on metabolic flux analysis and intestinal permeability assessment. It includes detailed experimental protocols, a summary of available quantitative data, and visualizations of relevant metabolic pathways and experimental workflows.

Core Applications of this compound in Metabolic Research

D-Mannitol, the biologically active isomer in the DL-Mannitol mixture, plays diverse roles across different organisms. While not endogenously synthesized in humans, it is metabolized by gut microbiota and is clinically utilized as an osmotic diuretic and a probe for intestinal permeability.[1] In many fungi and bacteria, mannitol (B672) is a key component of the mannitol cycle, crucial for redox balance and stress protection.[1] The introduction of a 13C label enables researchers to trace the journey of the mannitol backbone as it is catabolized and integrated into central carbon metabolism.[1]

The primary research applications of this compound include:

  • Metabolic Flux Analysis (MFA): this compound can be used as a tracer in 13C-MFA to quantify the rates (fluxes) of reactions within central carbohydrate metabolism.[1][2] By analyzing the distribution of the 13C label in downstream metabolites, researchers can gain insights into the relative activities of pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2]

  • Mannitol Cycle Elucidation: In organisms that possess a mannitol cycle, such as fungi and bacteria, 13C-labeled mannitol is instrumental in studying the dynamics and regulation of this pathway.[1][2]

  • Intestinal Permeability Assessment: 13C-labeled mannitol serves as a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart.[1][2] This is due to significantly lower baseline contamination from dietary and other sources.[3][4][5]

Data Presentation

Quantitative data from studies utilizing this compound as a tracer is crucial for understanding its metabolic fate. While comprehensive intracellular metabolic flux analysis (MFA) data in mammalian cells is not widely available in peer-reviewed literature, studies in microorganisms and on intestinal permeability provide valuable quantitative insights.[1]

Table 1: Quantitative Analysis of [1-13C]Mannitol Metabolism in Lactococcus lactis

This table summarizes the end products of [1-13C]mannitol metabolism by Lactococcus lactis cells grown on mannitol, as determined by in vivo 13C-NMR.

MetaboliteConcentration (mM)
Ethanol18.5 ± 2
Lactate5.5 ± 0.2
2,3-Butanediol2.9 ± 0.2
Acetate1.3 ± 0.3
Formate23.0 ± 1.0

(Data sourced from a study on Lactococcus lactis.)[6]

Table 2: Comparison of Urinary Excretion of 13C-Mannitol and 12C-Mannitol for Intestinal Permeability Assessment

This table presents a comparison of the cumulative urinary excretion of co-administered 13C-mannitol and 12C-mannitol in healthy volunteers. The data highlights the significantly lower baseline contamination of the 13C-labeled tracer.

Timeframe13C-Mannitol Excretion (mg) (Mean ± SEM)12C-Mannitol Excretion (mg) (Mean ± SEM)p-value
Baseline0.02 ± 0.010.41 ± 0.23<0.05
0-2 hours1.83 ± 0.342.17 ± 0.45>0.05
2-8 hours1.25 ± 0.211.98 ± 0.41>0.05
8-24 hours0.45 ± 0.091.78 ± 0.52<0.05

(Data represents a summary of findings from a study in healthy volunteers.)[3]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible metabolic research. Below are representative protocols for 13C-Metabolic Flux Analysis and Intestinal Permeability Assessment using this compound.

Protocol 1: General Framework for a 13C-Metabolic Flux Analysis (MFA) Experiment with D-Mannitol-2-13C

This protocol provides a general outline for conducting a 13C-MFA experiment using D-Mannitol-2-13C as a tracer in a cell culture system.

Objective: To quantify the metabolic fluxes through central carbon metabolism.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • D-Mannitol-2-13C

  • Sterile filtration equipment

  • Quenching solution (e.g., ice-cold 60% methanol)

  • Extraction solution (e.g., ice-cold 75% ethanol)

  • Centrifuge

  • Lyophilizer or speed vacuum

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Derivatization reagents (for GC-MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired density under steady-state conditions.[1]

    • Replace the standard medium with a labeling medium containing a known concentration of D-Mannitol-2-13C.[1]

    • Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached.[1]

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by washing the cells with an ice-cold quenching solution.[2]

    • Extract intracellular metabolites by adding a cold extraction solution.[2]

    • Separate cell debris by centrifugation at a low temperature.[2]

    • Collect the supernatant containing the labeled metabolites.[2]

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a lyophilizer or speed vacuum.[2]

    • For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using MTBSTFA).[2]

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass isotopomer distributions for the natural abundance of 13C.

    • Use a metabolic network model and computational flux analysis software to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.[1]

Protocol 2: Measurement of Intestinal Permeability using 13C-Mannitol

This protocol describes a method for assessing intestinal permeability in human subjects using orally administered 13C-mannitol.

Objective: To measure intestinal permeability by quantifying the urinary excretion of 13C-mannitol.

Materials:

  • 13C-Mannitol

  • Lactulose (B1674317) (often co-administered)

  • Purified water

  • Urine collection containers

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Subject Preparation:

    • Subjects fast overnight (minimum 8 hours).[3]

    • A baseline urine sample is collected before the test.[3]

  • Administration of Test Sugars:

    • A solution containing a known amount of 13C-mannitol (e.g., 100 mg) and lactulose (e.g., 1000 mg) dissolved in water is administered orally.[3]

  • Urine Collection:

    • Urine is collected over timed intervals (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) following administration.[3]

  • Sample Preparation and Analysis:

    • Urine samples are stored frozen until analysis.

    • The concentrations of 13C-mannitol and lactulose in the urine are measured by HPLC-tandem MS.[3]

  • Data Analysis:

    • The cumulative excretion of 13C-mannitol and lactulose is calculated for each time interval.[3]

    • The ratio of lactulose to mannitol excretion can be calculated to assess intestinal permeability.

Visualization of Pathways and Workflows

Visualizing the complex relationships in metabolic pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

Metabolic Pathways

cluster_extracellular Extracellular cluster_intracellular Intracellular DL-Mannitol-13C_ext This compound Mannitol-13C_int Mannitol-13C DL-Mannitol-13C_ext->Mannitol-13C_int Transport Fructose-6P-13C Fructose-6-Phosphate-13C Mannitol-13C_int->Fructose-6P-13C Mannitol Dehydrogenase Glycolysis Glycolysis Fructose-6P-13C->Glycolysis PPP Pentose Phosphate Pathway Fructose-6P-13C->PPP Pyruvate-13C Pyruvate-13C Glycolysis->Pyruvate-13C TCA TCA Cycle Pyruvate-13C->TCA

Caption: Entry of this compound into Central Carbon Metabolism.

Fructose-6P Fructose-6-Phosphate Mannitol-1P Mannitol-1-Phosphate Fructose-6P->Mannitol-1P Mannitol-1-P Dehydrogenase Mannitol Mannitol Mannitol-1P->Mannitol Mannitol-1-Phosphatase Fructose Fructose Mannitol->Fructose Mannitol Dehydrogenase Fructose->Fructose-6P Fructokinase NADPH NADPH NADPH->Fructose NADP NADP+ NADP->Mannitol NADH NADH NADH->Fructose-6P NAD NAD+ NAD->Mannitol-1P Pi Pi Pi->Mannitol H2O H2O H2O->Mannitol-1P

Caption: The Fungal Mannitol Cycle.

Experimental Workflows

cluster_experiment 13C-MFA Experimental Workflow Start Start: Cell Culture Labeling Isotopic Labeling with This compound Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Data Processing and Flux Calculation Analysis->DataProcessing End End: Metabolic Flux Map DataProcessing->End

Caption: Workflow for 13C-Metabolic Flux Analysis.

cluster_protocol Intestinal Permeability Test Workflow Start Start: Overnight Fast Baseline Baseline Urine Collection Start->Baseline Administration Oral Administration of 13C-Mannitol & Lactulose Baseline->Administration UrineCollection Timed Urine Collection Administration->UrineCollection Analysis HPLC-MS/MS Analysis of Urine Samples UrineCollection->Analysis Calculation Calculation of Excretion & Ratio Analysis->Calculation End End: Permeability Assessment Calculation->End

Caption: Workflow for Intestinal Permeability Assessment.

Conclusion

This compound is a powerful and versatile tracer for probing carbohydrate metabolism. Its applications in metabolic flux analysis provide valuable insights into the activity of central metabolic pathways, while its use in intestinal permeability tests offers a more accurate and reliable assessment compared to unlabeled mannitol. Although a comprehensive dataset on intracellular metabolic fluxes using this compound in mammalian systems is an area for future research, the existing data and established protocols underscore its significance in both basic and clinical research. The continued application of this compound, coupled with advanced analytical techniques, promises to further unravel the complexities of carbohydrate metabolism in health and disease.

References

The Mannitol Cycle Under the Lens: A Technical Guide to Using DL-Mannitol-13C in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mannitol (B672) cycle is a crucial metabolic pathway in many fungi, bacteria, and algae, playing a significant role in stress tolerance, energy storage, and redox balance. Its involvement in the pathogenicity of various fungal species has made it a focal point for research and a potential target for therapeutic intervention. The use of stable isotope tracers, particularly DL-Mannitol-13C, in conjunction with metabolic flux analysis (MFA), provides a powerful methodology to quantitatively investigate the dynamics of this cycle. This in-depth technical guide offers a comprehensive overview of the mannitol cycle, detailed experimental protocols for its study using this compound, quantitative data, and visualizations of the associated metabolic and signaling pathways.

The Core of the Mannitol Cycle

The mannitol cycle is an anabolic and catabolic pathway that interconnects with glycolysis at the level of fructose-6-phosphate (B1210287) (F6P). In its anabolic direction, it synthesizes mannitol, and in its catabolic direction, it breaks down mannitol to feed back into glycolysis. This cycle is not merely a futile loop; it serves several critical physiological functions, including the regeneration of NADPH for reductive biosynthesis and protection against oxidative stress, as well as serving as a carbohydrate reserve.[1][2]

The primary enzymes governing the fungal mannitol cycle are:

  • Mannitol-1-phosphate dehydrogenase (M1PDH): Catalyzes the NADH-dependent reduction of fructose-6-phosphate to mannitol-1-phosphate.[1]

  • Mannitol-1-phosphatase (M1Pase): Dephosphorylates mannitol-1-phosphate to yield mannitol.[3]

  • Mannitol dehydrogenase (MDH): Catalyzes the NAD(P)+-dependent oxidation of mannitol to fructose (B13574).[4]

  • Hexokinase: Phosphorylates fructose to fructose-6-phosphate, completing the cycle.[1]

In many bacteria, mannitol metabolism can also occur via a phosphotransferase system (PTS), where extracellular mannitol is transported into the cell and concomitantly phosphorylated to mannitol-1-phosphate.[5]

Quantitative Data Presentation

A quantitative understanding of the mannitol cycle is essential for elucidating its role in cellular metabolism. This section summarizes key quantitative data related to the enzymes of the mannitol cycle.

Table 1: Kinetic Parameters of Mannitol Cycle Enzymes
EnzymeOrganismSubstrateKmkcatkcat/KmCofactorpH OptimumReference(s)
Mannitol Dehydrogenase (MDH)Candida magnoliaeFructose28.0 mM823 s-129.4 mM-1s-1NADPH7.5 (Reduction)[6]
Mannitol---10.0 (Oxidation)[6]
Mannitol Dehydrogenase (MDH)Pseudomonas fluorescensD-mannitol6.1 mM4.3 s-1-NAD+-[7]
D-fructose---NADH7.0 (Reduction)[7]
Mannitol Dehydrogenase (MDH)Lactobacillus sanfranciscensisFructose24 mM---5.8 (Reduction)[8]
Mannitol78 mM---8.0 (Oxidation)[8]
Mannitol-1-Phosphate Dehydrogenase (M1PDH)Acinetobacter baylyiFructose-6-phosphate-----[9]
(bifunctional with phosphatase)Mannitol-1-phosphate-----[9]

Experimental Protocols

The use of this compound as a tracer in metabolic flux analysis allows for the precise quantification of carbon flow through the mannitol cycle and connected pathways.

Protocol 1: 13C-Metabolic Flux Analysis (MFA) in a Fungal/Bacterial Culture System

This protocol provides a framework for conducting a 13C-MFA experiment using this compound as a tracer. It is adapted from general 13C-MFA protocols and should be optimized for the specific organism and experimental conditions.[10][11]

Objective: To quantify the metabolic fluxes through the mannitol cycle and central carbon metabolism.

Materials:

  • Microorganism of interest (e.g., Aspergillus niger, Escherichia coli)

  • Defined culture medium

  • This compound (specifically labeled, e.g., 1-13C or U-13C)

  • Standard laboratory equipment for microbial culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., chloroform/methanol/water mixture)

  • GC-MS or LC-MS/MS for metabolite analysis

  • Software for 13C-MFA data analysis (e.g., WUflux, Metran)[10]

Methodology:

  • Pre-culture Preparation: Inoculate the microorganism into a pre-culture medium and grow to the mid-exponential phase to ensure metabolic activity.

  • Isotope Labeling:

    • Harvest the cells from the pre-culture by centrifugation and wash them with a medium lacking a carbon source.

    • Resuspend the cells in the defined medium containing a known concentration of this compound as the primary carbon source. The concentration should be optimized based on the organism's growth characteristics.

    • Incubate the culture under controlled conditions (temperature, aeration, pH) for a duration sufficient to reach isotopic steady-state. This is typically several generations for microorganisms.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding the cell suspension to an ice-cold quenching solution.

    • Separate the cells from the medium by centrifugation at a low temperature.

    • Extract intracellular metabolites using a suitable extraction solvent.

  • Metabolite Analysis:

    • Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids, sugar phosphates) in the cell extract using GC-MS or LC-MS/MS.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use a metabolic network model of the organism and the measured labeling patterns to calculate the intracellular metabolic fluxes using specialized 13C-MFA software.[12]

Considerations for this compound:

The user-specified "this compound" is a racemic mixture of D- and L-isomers. Most metabolic pathways, including the canonical mannitol cycle, are specific for the D-isomer. The metabolic fate of L-mannitol in most microorganisms is not well-characterized. It is possible that L-mannitol is not significantly metabolized or is metabolized through a different, yet-to-be-elucidated pathway. Researchers should be aware of this and may need to perform preliminary studies to determine the extent to which the L-isomer is utilized by their organism of interest. The presence of the L-isomer may necessitate adjustments to the metabolic model used for flux calculations.

Mandatory Visualizations

Metabolic Pathways and Experimental Workflow

Mannitol_Cycle Glycolysis Glycolysis F6P Fructose-6-Phosphate Glycolysis->F6P Multiple Steps F6P->Glycolysis M1P Mannitol-1-Phosphate F6P->M1P M1PDH (NADH -> NAD+) NADPH_gen NADPH Regeneration (Stress Response) F6P->NADPH_gen Mannitol Mannitol M1P->Mannitol M1Pase (H2O -> Pi) Fructose Fructose Mannitol->Fructose MDH (NAD(P)+ -> NAD(P)H) Fructose->F6P Hexokinase (ATP -> ADP)

Caption: The Fungal Mannitol Cycle Pathway.

MFA_Workflow Culture 1. Cell Culture (Pre-culture) Labeling 2. Isotope Labeling (this compound) Culture->Labeling Quench 3. Quenching & Extraction (Rapidly stop metabolism) Labeling->Quench Analysis 4. MS Analysis (GC-MS or LC-MS/MS) Quench->Analysis Data 5. Data Processing (Isotopomer Distribution) Analysis->Data Flux 6. Flux Calculation (13C-MFA Software) Data->Flux Result Metabolic Flux Map Flux->Result

Caption: Experimental Workflow for 13C-Metabolic Flux Analysis.

Signaling Pathway Regulation

The regulation of the mannitol cycle is complex and can be influenced by various signaling pathways, particularly in response to environmental stress. In fungi, Mitogen-Activated Protein Kinase (MAPK) pathways are central to stress responses.[2] The High Osmolarity Glycerol (HOG) pathway, a type of MAPK pathway, is known to be activated by osmotic stress, which can in turn influence the expression of genes involved in the synthesis of compatible solutes like mannitol.[13]

MAPK_Regulation Stress Environmental Stress (e.g., Osmotic, Oxidative) MAPKKK MAPKKK Stress->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., Hog1) MAPKK->MAPK Phosphorylation TF Transcription Factors MAPK->TF Activation Gene_Exp Gene Expression (e.g., M1PDH, MDH) TF->Gene_Exp Regulation Mannitol_Cycle Mannitol Cycle Activity Gene_Exp->Mannitol_Cycle

Caption: A Generalized Fungal MAPK Signaling Pathway Regulating the Mannitol Cycle.

Conclusion

The study of the mannitol cycle using this compound offers a powerful approach to unraveling the metabolic adaptations of various organisms, particularly in the context of stress responses and pathogenicity. The combination of stable isotope labeling, advanced analytical techniques, and computational modeling provides an unprecedented level of detail into the quantitative operation of this important metabolic pathway. The protocols and data presented in this guide serve as a foundational resource for researchers and drug development professionals seeking to explore the intricacies of the mannitol cycle and its potential as a therapeutic target. Further research is warranted to fully elucidate the metabolism of L-mannitol and the specific signaling cascades that fine-tune the activity of the mannitol cycle in different species.

References

Unraveling Microbial Metabolism: A Technical Guide to DL-Mannitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of DL-Mannitol-13C, a stable isotope-labeled sugar alcohol, as a powerful tracer for elucidating the complexities of microbial metabolism. Its strategic labeling allows for precise tracking and quantification of metabolic pathways, offering critical insights for researchers in microbiology, biotechnology, and drug development.

Core Applications in Microbial Research

Stable isotope-labeled compounds are invaluable for tracing metabolic pathways. This compound has emerged as a key tool for several areas of investigation:

  • Metabolic Flux Analysis (MFA) : As a tracer in 13C-MFA, it is used to quantify the rates (fluxes) of reactions within the central carbohydrate metabolism. By analyzing the distribution of the 13C label in downstream metabolites, researchers can understand the relative activities of different pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3]

  • Mannitol (B672) Cycle Elucidation : In microorganisms that possess a mannitol cycle, such as many fungi and bacteria, this compound is instrumental in studying the dynamics, regulation, and physiological roles of this pathway, which is often involved in redox balance and stress protection.[1][4]

  • Gut Microbiota Metabolism : Mannitol is not readily absorbed by the host and is primarily metabolized by the gut microbiota.[5] Using 13C-labeled mannitol allows for non-invasive studies, such as measuring oral-cecal transit time by tracking the appearance of 13CO2 in breath, providing insights into gut motility and microbial activity.[5]

  • Identifying Novel Metabolic Pathways : The use of 13C-labeled substrates like mannitol can help uncover previously unknown metabolic routes. For instance, studies in certain yeasts using 13C-labeled glucose revealed a novel pathway for mannitol biosynthesis involving fructose-6-phosphate (B1210287) as an intermediate.[6][7]

Key Metabolic Pathways

The metabolic fate of this compound is dependent on the enzymatic capabilities of the microorganism under study. The primary metabolic routes are detailed below.

Mannitol Uptake and Conversion to Fructose-6-Phosphate

In many bacteria, mannitol enters the central carbon metabolism after being converted to fructose-6-phosphate through one of two main pathways:

  • Phosphotransferase System (PTS) : Mannitol is transported into the cell and concomitantly phosphorylated to mannitol-1-phosphate (M1P). M1P is then oxidized by mannitol-1-phosphate dehydrogenase to fructose-6-phosphate (F6P), which enters glycolysis.[8]

  • Mannitol Dehydrogenase Pathway : Mannitol is transported into the cell and then oxidized by mannitol-2-dehydrogenase to fructose. Fructose is subsequently phosphorylated by a kinase to fructose-6-phosphate.[8]

Mannitol_Catabolism cluster_outside Extracellular cluster_inside Intracellular cluster_pts PTS Pathway cluster_mdh Dehydrogenase Pathway Mannitol_ext This compound Mannitol_int_pts This compound Mannitol_ext->Mannitol_int_pts Transport Mannitol_int_mdh This compound Mannitol_ext->Mannitol_int_mdh Transport M1P Mannitol-1-P-13C Mannitol_int_pts->M1P PTS F6P_pts Fructose-6-P-13C M1P->F6P_pts M1P Dehydrogenase Glycolysis Glycolysis / PPP F6P_pts->Glycolysis Fructose Fructose-13C Mannitol_int_mdh->Fructose Mannitol-2-Dehydrogenase F6P_mdh Fructose-6-P-13C Fructose->F6P_mdh Kinase F6P_mdh->Glycolysis

Fig 1. Mannitol catabolic pathways in bacteria.
The Mannitol Cycle

In some fungi and bacteria, a mannitol cycle exists, which is crucial for regenerating NADPH. In this cycle, fructose-6-phosphate is reduced to mannitol-1-phosphate, which is then dephosphorylated to mannitol. Mannitol can then be oxidized back to fructose, which can be re-phosphorylated to re-enter the cycle or central metabolism.

Mannitol_Cycle F6P Fructose-6-P-13C M1P Mannitol-1-P-13C F6P->M1P Mannitol-1-P Dehydrogenase (NADPH -> NADP+) Glycolysis Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway F6P->PPP Mannitol Mannitol-13C M1P->Mannitol M1P Phosphatase Fructose Fructose-13C Mannitol->Fructose Mannitol Dehydrogenase (NAD+ -> NADH) Fructose->F6P Hexokinase (ATP -> ADP)

Fig 2. The Mannitol Cycle for NADPH regeneration.

Quantitative Data Presentation

The use of this compound allows for the collection of precise quantitative data. The tables below summarize key findings from various studies.

Table 1: Comparison of 13C-Mannitol and 12C-Mannitol for Permeability Assays

Parameter13C-Mannitol12C-MannitolFold DifferenceReference
Baseline ContaminationLower~20-fold Higher~20x[9][10][11]
Baseline Cumulative Excretion (mean)LowerSignificantly Higher-[9]
0-2h Excretion Increase from Baseline105-fold6-fold17.5x[9]

Table 2: Microbial Production and Metabolism of Mannitol

Organism/SystemSubstrateProduct/MetaboliteConcentration / YieldReference
Candida parapsilosis SK26.001GlucoseMannitol97.1 g/L[12]
Mutant Yeast Strain[2-13C]glucoseFructose~3 g/L[6][7]
Pig Cecal Digesta[1-13C]-Mannitol[2-13C]-propionate, [3-13C]-propionate, [2-13C]-butyrateMajor signals detected by 13C-NMR[13]

Experimental Protocols

Detailed experimental design is crucial for successful 13C-labeling studies.[14] Below are generalized protocols for typical experiments using this compound.

General Workflow for 13C Metabolic Flux Analysis

A typical 13C-MFA experiment involves several key stages, from culture preparation to data analysis.

MFA_Workflow A 1. Experimental Design - Select 13C-labeled mannitol - Define culture conditions B 2. Cell Culture - Grow microbes in defined medium - Introduce this compound A->B C 3. Isotopic Labeling - Incubate for sufficient time to reach isotopic steady state B->C D 4. Sampling & Quenching - Rapidly harvest cells - Quench metabolic activity C->D E 5. Metabolite Extraction - Extract intracellular metabolites D->E F 6. Analytical Measurement - Analyze labeling patterns (e.g., GC-MS, LC-MS, NMR) E->F G 7. Data Analysis & Flux Calculation - Use software to fit data to a metabolic model - Quantify intracellular fluxes F->G

Fig 3. General workflow for a 13C-MFA experiment.
Protocol: 13C-Labeling of Microbial Cultures

This protocol outlines the key steps for labeling a microbial culture with this compound for subsequent analysis by Mass Spectrometry or NMR.

Objective: To determine the metabolic fate of mannitol in a specific microorganism.

Materials:

  • Microorganism of interest

  • Defined minimal medium with a standard carbon source (e.g., glucose)

  • This compound (specify isotopic purity and position of label, e.g., DL-Mannitol-1-13C)

  • Sterile culture flasks or bioreactor

  • Incubator/shaker

  • Centrifuge

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., chloroform/methanol/water mixture)

  • Analytical instrument (GC-MS, LC-MS/MS, or NMR)

Methodology:

  • Pre-culture Preparation:

    • Inoculate a starter culture of the microorganism in a standard growth medium.

    • Grow to mid-exponential phase to ensure a healthy and active cell population.

  • Labeling Experiment:

    • Prepare a defined minimal medium where the primary carbon source can be controlled.

    • Inoculate the minimal medium with cells from the pre-culture to a specified optical density (e.g., OD600 of 0.1).

    • Add this compound to the medium at a known concentration (e.g., 1-5 g/L). Depending on the experimental goal, mannitol can be the sole carbon source or provided alongside another carbon source like glucose.

    • Incubate the culture under controlled conditions (temperature, aeration, pH).

  • Sampling and Quenching:

    • At various time points or upon reaching a desired growth phase (e.g., mid-exponential or stationary), rapidly withdraw a known volume of the cell culture.

    • Immediately quench metabolic activity to preserve the in vivo metabolic state. This is often done by rapidly filtering the cells and plunging them into a cold quenching solution (-20°C to -80°C).

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Remove the supernatant and perform a metabolite extraction from the cell pellet using a suitable solvent system.

  • Analysis:

    • Analyze the extracted metabolites using MS or NMR to determine the incorporation and distribution of the 13C label into various downstream compounds.[1][13]

    • For MS analysis, monitor the mass isotopomer distributions of key metabolites.[15]

    • For NMR analysis, identify the labeled positions within the carbon skeletons of the products.[4][13]

Protocol: Non-invasive Breath Test for Gut Transit Time

This protocol is adapted from studies measuring oral-cecal transit time in murine models.[5]

Objective: To non-invasively measure gut transit time by monitoring microbial metabolism of 13C-mannitol.

Materials:

  • Test subjects (e.g., mice)

  • 13C-labeled mannitol solution (e.g., 0.8 mg/mL in sterile water)

  • Metabolic cages equipped for continuous air monitoring

  • Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) or similar instrument for 13CO2 detection

Methodology:

  • Administration of Tracer:

    • Administer a precise dose of the 13C-mannitol solution to the subjects via oral gavage (e.g., 200 µL).[5]

    • Alternatively, for voluntary feeding, mix the tracer into a palatable food item.[5]

  • Breath Sample Collection:

    • Place the subjects in metabolic cages with a constant airflow.

    • Continuously monitor the cage air for up to 6 hours.[5]

  • 13CO2 Detection:

    • Use an OA-ICOS system to measure the concentration of 13CO2 in the outflowing air.[5]

    • The time to the first significant increase in 13CO2 production corresponds to the arrival of the mannitol in the cecum where microbial fermentation occurs.

  • Data Analysis:

    • Calculate the rate of 13CO2 production and the cumulative amount produced over time.

    • The time to peak 13CO2 production provides a robust measure of the oral-cecal transit time.[5]

Conclusion

This compound is a versatile and powerful tool for probing microbial metabolism. Its application in metabolic flux analysis, studies of specific pathways like the mannitol cycle, and non-invasive in vivo measurements provides researchers with critical data to understand microbial physiology, host-microbe interactions, and to identify novel targets for drug development. Careful experimental design and the use of high-resolution analytical techniques are paramount to leveraging the full potential of this stable isotope tracer.

References

The Isotopic Fingerprint: A Technical Guide to DL-Mannitol-13C Labeling Patterns and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling patterns of DL-Mannitol-13C, a critical tool in modern biomedical research. We will delve into the available isotopologues, their applications in metabolic research, and detailed experimental protocols. This guide aims to equip researchers with the necessary knowledge to effectively utilize 13C-labeled mannitol (B672) in their studies.

Available Isotopic Labeling Patterns of this compound

DL-Mannitol, a six-carbon sugar alcohol, can be labeled with carbon-13 (¹³C) at various positions to suit different research needs. The specific placement of the ¹³C isotope allows for the tracing of metabolic fates and fluxes with high precision. While D-mannitol is more commonly studied and commercially available in labeled forms, DL-mannitol isotopologues are also utilized. Below is a summary of commercially available ¹³C-labeled D-Mannitol isotopologues, which are often used in studies that do not require stereospecificity for the L-isomer.

Isotopic Labeling PatternCommon AbbreviationIsotopic Purity (Typical)Key Applications
D-Mannitol-1-¹³C1-¹³C-D-Mannitol≥ 98%Metabolic flux analysis, studying aldose reductase activity.
D-Mannitol-2-¹³C2-¹³C-D-Mannitol≥ 99%Probing the pentose (B10789219) phosphate (B84403) pathway and glycolysis.[1]
D-Mannitol-1,2-¹³C₂1,2-¹³C₂-D-Mannitol≥ 99%Advanced metabolic flux analysis, particularly for glycolysis and the pentose phosphate pathway.
D-Mannitol (Uniformly Labeled)U-¹³C₆-D-Mannitol≥ 99%Tracing the entire carbon backbone in complex metabolic networks.
DL-Mannitol-¹³C¹³C-DL-MannitolVariesGeneral tracer studies, internal standard for mass spectrometry.

Core Applications of this compound

The unique biochemical properties of mannitol, particularly its limited metabolism in humans, make its ¹³C-labeled counterpart an invaluable tool in two primary research areas: intestinal permeability assessment and metabolic flux analysis.

Intestinal Permeability Assessment

A "leaky gut," or increased intestinal permeability, is implicated in a variety of gastrointestinal and systemic diseases. The dual-sugar absorption test, traditionally using lactulose (B1674317) and unlabeled mannitol, is a standard method for assessing gut barrier function. However, the presence of endogenous and dietary mannitol can interfere with the accuracy of this test.[2][3]

¹³C-labeled mannitol offers a significant advantage by providing a distinct mass signature that can be differentiated from naturally occurring ¹²C-mannitol. This results in a much lower baseline contamination and a more accurate and reliable measurement of intestinal permeability.[2][3]

G cluster_0 Subject Preparation cluster_1 Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Interpretation Fasting Fasting Baseline_Urine Baseline Urine Collection Fasting->Baseline_Urine Oral_Dose Oral Administration of ¹³C-Mannitol & Lactulose Solution Baseline_Urine->Oral_Dose Timed_Urine Timed Urine Collection Oral_Dose->Timed_Urine Sample_Prep Urine Sample Preparation Timed_Urine->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantification Quantification of ¹³C-Mannitol & Lactulose LC_MS->Quantification Ratio_Calculation Calculation of Lactulose/¹³C-Mannitol Ratio Quantification->Ratio_Calculation Permeability_Assessment Assessment of Intestinal Permeability Ratio_Calculation->Permeability_Assessment

Workflow of the ¹³C-Mannitol intestinal permeability test.
Metabolic Flux Analysis (MFA)

In organisms that metabolize mannitol, such as certain bacteria, fungi, and plants, ¹³C-labeled mannitol serves as a powerful tracer for metabolic flux analysis (MFA). By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the rates of metabolic pathways. D-Mannitol-2-¹³C is particularly useful for probing the pentose phosphate pathway (PPP) and glycolysis due to the specific entry point of the label into central carbon metabolism.[1]

G Mannitol_2_13C D-Mannitol-2-¹³C Fructose_1_13C Fructose-1-¹³C Mannitol_2_13C->Fructose_1_13C Mannitol Dehydrogenase F6P_1_13C Fructose-6-Phosphate-1-¹³C Fructose_1_13C->F6P_1_13C Hexokinase Glycolysis Glycolysis F6P_1_13C->Glycolysis PPP Pentose Phosphate Pathway F6P_1_13C->PPP

Entry of D-Mannitol-2-¹³C into central metabolism.

Experimental Protocols

Intestinal Permeability Assay Using ¹³C-Mannitol

This protocol provides a general framework for conducting an intestinal permeability test using ¹³C-mannitol.

Materials:

  • Test solution: Aseptically prepared solution containing a known concentration of ¹³C-Mannitol (e.g., 1g/L) and Lactulose (e.g., 5g/L) in purified water.

  • Urine collection containers.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

Procedure:

  • Subject Preparation: Subjects should fast overnight (at least 8 hours). A baseline urine sample is collected before administration of the test solution.

  • Administration: The subject drinks the entire volume of the test solution.

  • Urine Collection: All urine is collected over a specified period (e.g., 6 hours). The total volume of urine is measured.

  • Sample Preparation: A small aliquot of the collected urine is centrifuged to remove any particulate matter. An internal standard may be added.

  • HPLC-MS/MS Analysis: The prepared urine sample is analyzed by a validated HPLC-MS/MS method to quantify the concentrations of ¹³C-Mannitol and Lactulose.

  • Data Analysis: The urinary excretion of each sugar is calculated as a percentage of the ingested dose. The ratio of the percentage of lactulose excreted to the percentage of ¹³C-Mannitol excreted is then determined. An increased ratio is indicative of increased intestinal permeability.

Quantitative Data from a Representative Study:

Parameter¹³C-Mannitol¹²C-Mannitol
Administered Dose 100 mg100 mg
Mean Baseline Excretion ~20-fold lower than ¹²C-MannitolCan be erratically high
Mean Cumulative Excretion (24h) 31 mg78 mg
Data adapted from a study on healthy volunteers.[2]
¹³C-Metabolic Flux Analysis (MFA) with D-Mannitol-2-¹³C

This protocol outlines the key steps for a typical ¹³C-MFA experiment using D-Mannitol-2-¹³C as a tracer in a cell culture system.

Materials:

  • Cell culture medium without unlabeled mannitol.

  • D-Mannitol-2-¹³C.

  • Ice-cold saline.

  • Cold extraction solvent (e.g., 80% methanol).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Cell Culture and Isotope Labeling: Culture cells to the desired density. Replace the standard medium with a medium containing a known concentration of D-Mannitol-2-¹³C. Incubate the cells for a period sufficient to reach isotopic steady-state.

  • Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline. Immediately add cold extraction solvent to the cells.

  • Sample Preparation: Harvest the cell extract containing the labeled metabolites. The extract may require derivatization for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites of interest (e.g., amino acids, organic acids) using GC-MS or LC-MS.

  • Flux Calculation: Use specialized software to calculate metabolic fluxes based on the measured labeling patterns and a metabolic network model.

Synthesis of Positionally Labeled ¹³C-Mannitol

While detailed synthetic procedures are often proprietary, the general strategies for producing positionally labeled ¹³C-mannitol typically involve either chemical or enzymatic methods starting from a commercially available ¹³C-labeled precursor.

  • D-Mannitol-1-¹³C: Can be synthesized from D-Arabinose and ¹³C-labeled cyanide via a Kiliani-Fischer synthesis, followed by reduction.

  • D-Mannitol-2-¹³C: A potential synthetic route involves the enzymatic or chemical isomerization of ¹³C-labeled fructose, followed by reduction.

  • Uniformly Labeled D-Mannitol (U-¹³C₆-D-Mannitol): This is typically produced through biological methods, such as growing photosynthetic organisms (e.g., algae) in an atmosphere containing ¹³CO₂. The organisms produce uniformly labeled sugars, which can then be extracted and converted to mannitol.

Conclusion

Isotopically labeled DL-Mannitol-¹³C, and particularly its D-isomer, are powerful and versatile tools for researchers in the life sciences. The ability to introduce a "trackable" carbon atom into this sugar alcohol has significantly advanced our understanding of intestinal barrier function and has provided a valuable substrate for metabolic flux analysis in various biological systems. The continued development of new labeling patterns and analytical techniques will undoubtedly expand the applications of these important research compounds.

References

A Comprehensive Technical Guide on the Safety and Toxicity of DL-Mannitol-13C in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Mannitol-13C is a stable isotope-labeled form of mannitol (B672), a sugar alcohol. In research, particularly in the biomedical field, it serves as a valuable tracer for studying various physiological and metabolic processes.[1][2] Its primary application lies in the non-invasive assessment of intestinal permeability, often referred to as the "leaky gut" test.[3][4] The incorporation of the non-radioactive, heavy isotope of carbon (¹³C) allows for its differentiation from naturally occurring mannitol (¹²C), enabling precise quantification in biological samples through techniques like mass spectrometry.[3][4][5] This guide provides an in-depth overview of the safety and toxicity profile of this compound, supported by experimental data and protocols relevant to its research applications.

Safety and Toxicity Profile

Stable isotope-labeled compounds are generally considered to have safety profiles comparable to their unlabeled counterparts, as the isotopic substitution does not typically alter the molecule's chemical reactivity or biological behavior in a toxicologically significant manner.[1][6] Therefore, the safety assessment of this compound largely relies on the extensive data available for unlabeled D-Mannitol and DL-Mannitol.

General Classification and Regulatory Status
  • Hazard Classification : According to Safety Data Sheets (SDS), D-Mannitol and DL-Mannitol are not classified as hazardous substances or mixtures.[7][8]

  • Regulatory Standing : D-Mannitol is considered a Generally Recognized as Safe (GRAS) compound by the U.S. Food and Drug Administration (FDA) when used as a food additive.[9] It is also an approved osmotic diuretic and a diagnostic agent for bronchial hyper-responsiveness.[9][10]

Toxicological Data Summary

The following table summarizes the available quantitative toxicity data for unlabeled mannitol. It is important to note that these values are for the unlabeled compound and are presented here as the best available reference for the safety of this compound.

Toxicity Endpoint Species Route of Administration Value Reference
Acute Oral Toxicity (LD50) RatOral13,500 mg/kg[11]
MouseOral22,000 mg/kg (22 g/kg)[11][12]
Acute Intravenous Toxicity (LD50) RatIntravenous9,690 mg/kg[11]
Genotoxicity In vitroAmes Test (S. typhimurium)Negative[13]
In vitroMouse Lymphoma AssayNegative[13]
In vivoMouse Micronucleus TestNegative[12]
Carcinogenicity Rat, MouseDietary (2 years)No evidence of carcinogenicity[9]
Reproductive/Developmental Toxicity Rat, Mouse, HamsterOralNo teratogenic or embryotoxic effects observed[9][12]
Clinical Safety and Adverse Effects

In clinical settings, mannitol is administered orally or intravenously. The primary research application of this compound involves oral administration in what is known as a ¹³C-mannitol breath test or urinary excretion test.[3][14]

  • Oral Administration : When taken orally for intestinal permeability tests, the doses are typically low (e.g., 100 mg).[14] At high doses, oral mannitol can have a laxative effect due to its osmotic properties.

  • Inhalation : Inhalation of mannitol powder is used as a bronchial challenge test to diagnose asthma.[15][16] Potential side effects include coughing and mild airway spasms, which are typically reversible.[15]

  • Intravenous Administration : As an osmotic diuretic, intravenous mannitol can cause fluid and electrolyte imbalances.[17] Symptoms of high exposure can include nausea, vomiting, headache, and chills.[17]

Based on the available data, this compound, when used in the low doses required for research applications like intestinal permeability testing, is considered to have a very high margin of safety.

Experimental Protocols in Research

The most prominent research application of this compound is in the assessment of intestinal permeability. The protocol generally involves the oral administration of ¹³C-mannitol followed by the analysis of its excretion in urine.

Intestinal Permeability Test Protocol

This protocol is a generalized representation based on methodologies described in clinical research.[3][5][14]

Objective: To assess small intestinal permeability by measuring the urinary excretion of orally administered ¹³C-mannitol.

Materials:

  • This compound (or D-Mannitol-13C)

  • Lactulose (B1674317) (often co-administered as a marker for colonic permeability)

  • Deionized water

  • Urine collection containers

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Patient Preparation:

    • Subjects should fast overnight (typically 8-12 hours).

    • Dietary restrictions are often implemented 24-48 hours prior to the test to avoid foods containing high levels of natural mannitol.[5]

    • Certain medications that may affect gastrointestinal motility or permeability should be discontinued, as specified by the study protocol.[18]

  • Baseline Sample Collection:

    • A baseline urine sample is collected before the administration of the test solution.[5]

  • Administration of Test Solution:

    • A solution containing a known amount of ¹³C-mannitol (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in water (e.g., 250 mL) is ingested by the subject.[14]

  • Timed Urine Collection:

    • Urine is collected over specific time intervals. A common collection schedule is 0-2 hours, 2-8 hours, and 8-24 hours post-ingestion.[5][14] The 0-2 hour collection is often considered representative of small bowel permeability.[5]

  • Sample Analysis:

    • The concentration of ¹³C-mannitol and lactulose in the collected urine samples is quantified using a validated HPLC-MS/MS method.[3][4]

  • Data Analysis:

    • The cumulative excretion of ¹³C-mannitol over the collection periods is calculated.

    • The lactulose/mannitol ratio can be calculated to provide an index of intestinal permeability. An increased ratio suggests higher permeability ("leaky gut").[14]

The use of ¹³C-mannitol is superior to unlabeled ¹²C-mannitol as it avoids interference from dietary mannitol, resulting in a ~20-fold lower baseline contamination and more reliable results.[3][5][19]

Visualizations

Experimental Workflow: Intestinal Permeability Test

The following diagram illustrates the workflow for the ¹³C-Mannitol intestinal permeability test.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_collection Collection & Analysis Phase cluster_results Results & Interpretation p1 Subject Fasting & Dietary Restriction p2 Baseline Urine Collection p1->p2 a1 Oral Ingestion of ¹³C-Mannitol Solution p2->a1 c1 Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) a1->c1 c2 HPLC-MS/MS Analysis of Urine Samples c1->c2 r1 Quantification of Urinary ¹³C-Mannitol c2->r1 r2 Calculation of Permeability Index r1->r2

Workflow for the ¹³C-Mannitol Intestinal Permeability Test.
Logical Relationship: Rationale for Using ¹³C-Mannitol

This diagram outlines the logical advantages of using ¹³C-labeled mannitol over its unlabeled counterpart in permeability studies.

G center Intestinal Permeability Assessment unlabeled Unlabeled ¹²C-Mannitol center->unlabeled Traditional Method labeled Stable Isotope-Labeled ¹³C-Mannitol center->labeled Improved Method problem Problem: High Baseline Contamination from Diet & Endogenous Sources unlabeled->problem result_unlabeled Inaccurate & Unreliable Results problem->result_unlabeled advantage Advantage: Distinguishable by Mass Spectrometry, Low Natural Abundance labeled->advantage result_labeled Accurate & Reliable Results advantage->result_labeled

Rationale for selecting ¹³C-Mannitol over ¹²C-Mannitol.

Conclusion

This compound is a safe and effective tool for researchers, particularly for the quantitative assessment of intestinal permeability. Its safety profile is underpinned by the extensive data on unlabeled mannitol, which is recognized as a non-hazardous and well-tolerated substance at the doses used in research. The key advantage of the ¹³C label is the significant improvement in analytical specificity and accuracy, overcoming the limitations of using unlabeled mannitol. The provided protocols and workflows offer a guide for the implementation of ¹³C-mannitol-based assays in a research setting, ensuring reliable and reproducible data for advancing our understanding of gastrointestinal barrier function and its role in health and disease.

References

A Technical Guide to DL-Mannitol-13C for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-Mannitol-13C, a stable isotope-labeled compound increasingly utilized in biomedical research. This document details its commercial availability, key applications, and the experimental protocols for its use, with a focus on its role as a tracer for assessing intestinal permeability.

Introduction to this compound

This compound is a racemic mixture of D-Mannitol-13C and L-Mannitol-13C. Mannitol (B672), a sugar alcohol, is minimally metabolized in humans, making it an excellent candidate for in vivo tracer studies.[1][2] The incorporation of a stable, heavy isotope of carbon (¹³C) allows for its differentiation from endogenous or dietary sources of unlabeled mannitol, significantly enhancing the accuracy of quantitative analyses.[3][4]

The primary application of this compound in research is in the assessment of intestinal permeability, often referred to as "leaky gut."[3][5][6] This condition, implicated in a variety of gastrointestinal and systemic diseases, is characterized by a compromised intestinal barrier. By measuring the urinary excretion of orally administered this compound, researchers can quantify the degree of passive diffusion across the intestinal epithelium.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound and its individual isomers for research purposes. The following table summarizes the available products and their key specifications from prominent suppliers.

SupplierProduct NameCatalog NumberIsotopic PurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
MedchemExpress This compoundHY-N6618SNot SpecifiedC₅¹³CH₁₄O₆183.16132144-93-5
D-Mannitol-13CHY-N0378SNot Specified¹³CC₅H₁₄O₆183.16132202-29-0
D-Mannitol-13C6HY-N0378S2Not Specified¹³C₆H₁₄O₆188.13287112-34-9
L-Mannitol-1-13CHY-139312SNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Omicron Biochemicals, Inc. D-mannitol [69-65-8] and L-mannitol [643-01-6] 13C and 2H isotopesNot SpecifiedNot SpecifiedC₆H₁₄O₆Not SpecifiedNot Specified
D-[2-¹³C]mannitolNot SpecifiedNot Specified¹³CC₅H₁₄O₆183.17287100-69-0
Uniformly ¹³C-Labeled SaccharidesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Key Research Application: Intestinal Permeability Assessment

The most well-documented application of ¹³C-labeled mannitol is in the dual-sugar absorption test for intestinal permeability. This test typically involves the co-administration of a monosaccharide (like mannitol) and a disaccharide (like lactulose).

Rationale for Using ¹³C-Labeled Mannitol

The use of ¹³C-mannitol offers a significant advantage over its unlabeled counterpart. Dietary sources can lead to high baseline levels of unlabeled mannitol in urine, which can interfere with the accurate measurement of intestinal absorption.[4][5] ¹³C-mannitol, being distinguishable by mass spectrometry, overcomes this limitation, providing a more sensitive and reliable assessment of intestinal permeability.[3][4] Studies have shown that baseline urinary contamination of ¹³C-mannitol is approximately 20-fold lower than that of unlabeled mannitol.[3][4]

G cluster_0 Rationale for ¹³C-Mannitol Unlabeled Mannitol Unlabeled Mannitol Dietary Contamination Dietary Contamination Unlabeled Mannitol->Dietary Contamination is subject to Inaccurate Measurement Inaccurate Measurement Dietary Contamination->Inaccurate Measurement leads to ¹³C-Mannitol ¹³C-Mannitol Mass Spectrometry Detection Mass Spectrometry Detection ¹³C-Mannitol->Mass Spectrometry Detection is distinguishable by Accurate Measurement Accurate Measurement Mass Spectrometry Detection->Accurate Measurement enables

Advantage of ¹³C-Mannitol in Permeability Testing.
Experimental Protocol: Dual-Sugar Intestinal Permeability Assay

The following is a generalized protocol based on published research for conducting an intestinal permeability assay using ¹³C-mannitol and lactulose (B1674317).[4][7]

3.2.1. Subject Preparation:

  • Subjects should fast overnight (minimum 8 hours).

  • A baseline urine sample is collected before the administration of the test solution.

  • Certain medications, such as serotonin (B10506) agents, narcotics, and antibiotics, may need to be discontinued (B1498344) prior to the test.[7]

3.2.2. Test Solution and Administration:

  • A typical test solution consists of 100 mg of ¹³C-mannitol and 1 gram of lactulose dissolved in 250 mL of water.[7]

  • The subject drinks the entire solution.

3.2.3. Urine Collection:

  • Urine is collected at timed intervals, typically for 0-2 hours, 2-8 hours, and 8-24 hours following the administration of the test solution.[4]

3.2.4. Sample Analysis: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Sample Preparation: Urine samples (e.g., 25 µL) are diluted with an internal standard (e.g., ¹³C₆-mannitol) and prepared for analysis.[4]

  • Chromatography: The analytes are separated using high-performance liquid chromatography (HPLC), often with a column designed for carbohydrate analysis.[4]

  • Mass Spectrometry: The separated sugars are detected and quantified using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[4]

3.2.5. Data Analysis:

  • The concentrations of ¹³C-mannitol and lactulose in the collected urine samples are determined.

  • The ratio of urinary excretion of lactulose to ¹³C-mannitol is calculated. A higher ratio is indicative of increased intestinal permeability.[7]

G cluster_1 Experimental Workflow: Intestinal Permeability Assay A Subject Fasting (≥8h) B Baseline Urine Collection A->B C Oral Administration of ¹³C-Mannitol & Lactulose Solution B->C D Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) C->D E Urine Sample Preparation D->E F HPLC-MS/MS Analysis E->F G Data Analysis: Lactulose/¹³C-Mannitol Ratio F->G

Workflow for the Dual-Sugar Intestinal Permeability Assay.

Pharmacokinetics of Mannitol

Understanding the pharmacokinetic profile of mannitol is crucial for its application as a tracer.

  • Absorption: Oral bioavailability of mannitol is relatively low, around 20%.[8][9] This limited absorption is a key feature for its use in permeability studies, as a healthy intestine should only allow a small amount to pass through.

  • Distribution: Mannitol has a volume of distribution of approximately 0.5 L/kg.[8]

  • Metabolism: It is minimally metabolized in the liver to glycogen.[2][10]

  • Excretion: The majority of absorbed mannitol is rapidly excreted unchanged in the urine.[2][10] The elimination half-life in individuals with normal renal function is approximately 72 minutes.[8]

The metabolic inertness and rapid renal clearance of mannitol ensure that the measured urinary excretion is a direct reflection of its intestinal absorption.

Considerations for DL-Mannitol vs. D-Mannitol

While many studies utilize "¹³C-Mannitol" without specifying the isomer, it is important to note that most commercially available and researched forms are D-Mannitol. D-mannitol is the naturally occurring isomer.[1] The pharmacokinetics of L-mannitol are less well-documented in humans. However, given that mannitol is primarily used as a passive permeability marker and is minimally metabolized, the use of a DL-racemic mixture is unlikely to significantly impact the results of an intestinal permeability assay, as the analytical method (HPLC-MS/MS) would quantify the total ¹³C-labeled mannitol excreted.

Conclusion

This compound is a valuable tool for researchers studying intestinal barrier function. Its use overcomes the limitations of unlabeled mannitol, enabling more accurate and sensitive measurements of intestinal permeability. This technical guide provides a foundational understanding of its commercial availability, key applications, and a detailed experimental workflow to facilitate its integration into research and drug development programs.

References

DL-Mannitol-13C CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Mannitol-13C, a stable isotope-labeled sugar alcohol. The guide details its chemical identifiers, physicochemical properties, synthesis, and key applications in research and drug development. It also includes detailed experimental protocols and visualizations of relevant metabolic pathways and experimental workflows.

Chemical Identifiers and Properties

This compound is a racemic mixture of D-Mannitol-13C and L-Mannitol-13C. The position of the 13C label can vary, but this guide will focus on the generally available forms. It's important to note that the CAS number 132144-93-5 has been associated with this compound by some suppliers, while others may use it for D-Sorbitol-1-13C, so verification with the supplier is recommended. The properties of the racemate can differ from the individual enantiomers.

Table 1: Chemical Identifiers for Mannitol (B672) and its Isotopologues

IdentifierThis compoundD-MannitolD-Mannitol-1-13C
CAS Number 132144-93-569-65-8132202-29-0
Molecular Formula C₅¹³CH₁₄O₆C₆H₁₄O₆C₅¹³CH₁₄O₆
Molecular Weight ~183.16 g/mol 182.17 g/mol 183.16 g/mol
InChI Key FBPFZTCFMRRESA-UHFFFAOYSA-NFBPFZTCFMRRESA-KVTDHHQDSA-NFBPFZTCFMRRESA-CCCNNFAYSA-N
SMILES OCC(O)C(O)C(O)C(O)[13CH2]OC(C(C(C(C(CO)O)O)O)O)OO[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO

Table 2: Physicochemical Properties

PropertyDL-MannitolD-Mannitol
Physical Form White crystalline powderWhite, odorless crystalline powder or granules[1]
Melting Point 167-170 °C166-168 °C[1]
Solubility Soluble in waterSoluble in water, slightly soluble in ethanol[2]
Optical Rotation [α]D 0° (racemic)+23° to +24° (in water)
Hygroscopicity LowLow[3]

Synthesis of this compound

The synthesis of this compound involves the preparation of the 13C-labeled D- and L-enantiomers, followed by their combination in equimolar amounts.

A common strategy for producing 13C-labeled sugars is to start with a commercially available 13C-labeled precursor, such as [1-13C]glucose or uniformly labeled [U-13C]glucose.

  • D-Mannitol-13C Synthesis: This can be achieved through the hydrogenation of 13C-labeled fructose (B13574) over a nickel catalyst. The 13C-labeled fructose is typically derived from 13C-labeled starch or sucrose.

  • L-Mannitol-13C Synthesis: The L-enantiomer is generally obtained through the reduction of L-mannono-1,4-lactone. To introduce the 13C label, the synthesis would need to start from a 13C-labeled precursor that can be converted to L-mannose.

  • This compound Preparation: DL-Mannitol is obtained by combining D-mannitol with a sample of L-mannitol.[4] Therefore, 13C-labeled DL-Mannitol would be prepared by mixing the individually synthesized 13C-labeled D- and L-enantiomers.

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in various scientific disciplines.

  • Internal Standard for Mass Spectrometry: this compound can be used as an internal standard for the quantification of unlabeled mannitol in biological matrices such as plasma and urine by LC-MS/MS.[5] The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing high accuracy and precision.[6] However, for chiral separations of D-mannitol, the use of a racemic DL-mannitol internal standard may not be ideal if the enantiomers separate chromatographically. For non-chiral methods, it is generally acceptable.

  • Metabolic Flux Analysis (MFA): In organisms that metabolize mannitol, such as fungi and bacteria, 13C-labeled mannitol is used as a tracer to elucidate metabolic pathway fluxes.[7] By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the activity of various metabolic routes.

  • Intestinal Permeability Assessment: 13C-labeled mannitol is a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart.[8] The use of 13C-mannitol avoids interference from endogenous or dietary sources of unlabeled mannitol, leading to more accurate assessments of gut barrier function.

Experimental Protocols

Quantification of Mannitol in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general procedure for the analysis of D-mannitol in plasma or urine.

Materials:

  • This compound (Internal Standard, IS) stock solution of known concentration.

  • Biological matrix (e.g., plasma, urine).

  • Protein precipitation solvent (e.g., ice-cold methanol).

  • LC-MS/MS system with an appropriate column (e.g., HILIC).

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of the sample, add a precise volume of the this compound internal standard stock solution.

    • Perform protein precipitation by adding 400 µL of ice-cold methanol.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation & Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use an appropriate chromatography method to separate mannitol from other matrix components.

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled D-Mannitol and this compound (which will have a mass shift, e.g., M+1 for a single 13C label).

  • Quantification:

    • Construct a calibration curve using known concentrations of unlabeled D-Mannitol spiked with the internal standard.

    • Calculate the concentration of D-Mannitol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

13C Metabolic Flux Analysis (MFA) in Cell Culture

This protocol provides a general framework for a 13C-MFA experiment using 13C-labeled mannitol as a tracer in a microbial or cell culture system.

Materials:

  • Cell line of interest.

  • Appropriate cell culture medium.

  • 13C-labeled Mannitol (e.g., D-Mannitol-1-13C or D-Mannitol-U-13C).

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C).

  • Extraction solution (e.g., 75% ethanol, pre-chilled to -20°C).

  • GC-MS or LC-MS/MS system.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells under the desired experimental conditions to reach a metabolic steady state.

    • Prepare the labeling medium by supplementing the base medium with the 13C-labeled mannitol at a known concentration.

    • Replace the standard medium with the labeling medium and incubate for a duration sufficient to reach an isotopic steady state (typically 18-24 hours, but should be determined empirically).

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding the ice-cold quenching solution to the cell culture.

    • Harvest the cells by centrifugation at a low temperature.

    • Extract intracellular metabolites by resuspending the cell pellet in the cold extraction solution.

    • Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a lyophilizer or speed vacuum.

    • For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using MTBSTFA).

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or LC-MS/MS to acquire mass isotopomer distributions for key downstream metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model to calculate the metabolic flux values.[7]

Signaling Pathways and Experimental Workflows

Generalized Workflow for a Metabolic Tracer Experiment

The following diagram illustrates a typical workflow for conducting a metabolic tracer experiment using a 13C-labeled substrate like mannitol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling A Cell Culture to Metabolic Steady State B Prepare 13C-Labeled Mannitol Medium A->B C Incubate with 13C-Labeled Medium B->C D Quench Metabolism C->D E Extract Metabolites D->E F Sample Derivatization (for GC-MS) E->F G LC-MS/MS or GC-MS Analysis E->G for LC-MS F->G H Mass Isotopomer Distribution Data G->H J Flux Calculation Software H->J I Metabolic Network Model I->J K Metabolic Flux Map J->K

Generalized workflow for a metabolic tracer experiment.
Fungal Mannitol Cycle

In many fungi, mannitol is a key carbohydrate involved in stress protection and redox balance. The mannitol cycle interconverts fructose-6-phosphate (B1210287) and mannitol.

G F6P Fructose-6-Phosphate M1P Mannitol-1-Phosphate F6P->M1P Mannitol-1-Phosphate Dehydrogenase (MPD) NADH -> NAD+ Mannitol Mannitol M1P->Mannitol Mannitol-1-Phosphate Phosphatase (MPP) Fructose Fructose Mannitol->Fructose Mannitol Dehydrogenase (MTD) NADP+ -> NADPH Fructose->F6P Hexokinase (HX) ATP -> ADP

The Fungal Mannitol Cycle.
Bacterial Mannitol Metabolism

In many bacteria, mannitol is transported into the cell and phosphorylated, then converted to fructose-6-phosphate, which enters glycolysis.

G cluster_outside Extracellular Space cluster_inside Intracellular Space Mannitol_out Mannitol M1P Mannitol-1-Phosphate Mannitol_out->M1P Mannitol-specific Phosphotransferase System (PTS) F6P Fructose-6-Phosphate M1P->F6P Mannitol-1-Phosphate Dehydrogenase (M1PDH) NAD+ -> NADH Glycolysis Glycolysis F6P->Glycolysis

Entry of mannitol into bacterial central metabolism.

References

An In-depth Technical Guide to the Theoretical Mass Shift of DL-Mannitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: DL-Mannitol, a six-carbon sugar alcohol, is a compound of significant interest in the pharmaceutical and food industries. The introduction of a stable isotope, such as Carbon-13 (¹³C), into the mannitol (B672) structure creates a labeled variant that is chemically identical to its unlabeled counterpart but possesses a distinct mass. This property makes DL-Mannitol-¹³C an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative assays. It serves as an ideal internal standard, correcting for sample loss during preparation and variations in instrument response. This technical guide provides a detailed examination of the theoretical mass shift of singly-labeled DL-Mannitol-¹³C, outlines its application in clinical diagnostics, and presents a standard experimental protocol for its quantification.

Quantitative Data and Theoretical Mass Shift

The mass shift observed in mass spectrometry is the difference between the mass of the isotopically labeled compound and the unlabeled compound. This shift is fundamentally determined by the difference in mass between the isotopes used for labeling. In the case of DL-Mannitol-¹³C, one Carbon-12 (¹²C) atom is replaced by one Carbon-13 (¹³C) atom.

The nucleus of a ¹²C atom contains six protons and six neutrons, giving it an atomic mass defined as exactly 12 atomic mass units (amu).[1][2] The ¹³C nucleus contains six protons and seven neutrons, resulting in a more precise atomic mass of 13.00335483507 amu.[1][3]

The theoretical mass shift is, therefore, the difference between the mass of these two isotopes:

  • Mass Difference = Mass(¹³C) - Mass(¹²C)

  • Mass Difference = 13.00335483507 amu - 12.0000000 amu = 1.00335483507 amu

This calculated difference results in the commonly observed M+1 mass shift in the mass spectrum of singly ¹³C-labeled mannitol relative to its unlabeled form.[4]

The following table summarizes the key quantitative data for unlabeled and singly ¹³C-labeled DL-Mannitol.

PropertyUnlabeled DL-MannitolDL-Mannitol-¹³C (Singly Labeled)Data Source(s)
Molecular Formula C₆H₁₄O₆¹³C¹²C₅H₁₄O₆[5][]
Average Molecular Weight 182.1718 g/mol ~183.16 g/mol [5][7]
Monoisotopic Mass 182.079038 Da183.082393 Da[8]
Observed Mass Shift N/AM+1[4]
Theoretical Mass Difference N/A1.00335483507 amu[2][3]

Application in Intestinal Permeability Assessment

A primary application for ¹³C-Mannitol is in the differential sugar absorption test, commonly used to assess intestinal permeability, or "leaky gut".[9] This diagnostic test measures the ability of two non-metabolized sugars, typically a monosaccharide (mannitol) and a disaccharide (lactulose), to pass from the gut into the bloodstream.

  • Mannitol is a small molecule that is readily absorbed through intestinal cells (transcellular absorption).

  • Lactulose (B1674317) is a larger molecule that is poorly absorbed and can only pass through the tight junctions between intestinal cells (paracellular absorption).

In a healthy intestine, small amounts of mannitol are absorbed while lactulose is largely excluded. In cases of increased intestinal permeability, the tight junctions loosen, allowing a significantly higher amount of lactulose to enter the bloodstream. The ratio of lactulose to mannitol (L/M) excreted in the urine is therefore a reliable indicator of gut barrier integrity.[10]

Using ¹³C-Mannitol is crucial for this test as it avoids interference from dietary sources of unlabeled mannitol, which could otherwise lead to inaccurate baseline measurements and confound the results.[9][11]

G cluster_ingestion Phase 1: Administration cluster_absorption Phase 2: Intestinal Absorption cluster_excretion Phase 3: Excretion & Analysis cluster_results Phase 4: Diagnosis ingest Patient Ingests Solution (Lactulose + ¹³C-Mannitol) healthy Healthy Intestine Tight junctions intact Low Lactulose absorption (paracellular) Normal ¹³C-Mannitol absorption (transcellular) ingest->healthy Gut Transit leaky Permeable Intestine Tight junctions compromised High Lactulose absorption (paracellular) Normal ¹³C-Mannitol absorption (transcellular) ingest->leaky Gut Transit urine Urine Collection (Timed) healthy->urine leaky->urine ms LC-MS/MS Analysis urine->ms result_healthy Normal L/M Ratio (Healthy Barrier Function) ms->result_healthy Low Lactulose Detected result_leaky Elevated L/M Ratio (Increased Permeability) ms->result_leaky High Lactulose Detected

Logical workflow of the Lactulose/Mannitol intestinal permeability test.

Experimental Protocol: Quantification by LC-MS/MS

The quantification of ¹³C-Mannitol from biological samples, such as urine, is reliably achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a generalized methodology.

3.1. Sample Preparation

  • Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex for 15 seconds and centrifuge at 4000 x g for 5 minutes to pellet any precipitate.

  • Internal Standard Spiking: Transfer 50 µL of the clear urine supernatant to a clean microcentrifuge tube. Add a known concentration of a suitable internal standard (e.g., D-Mannitol-¹³C₆, which provides an M+6 shift).[11]

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to each sample to precipitate proteins.[4]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile).[4]

3.2. LC-MS/MS Analysis

  • Chromatography: Inject the reconstituted sample into a UPLC or HPLC system. Separation is often achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mass Spectrometry: Operate the mass spectrometer in negative Electrospray Ionization (ESI) mode.[12]

  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte.[11] Example transitions are:

    • Unlabeled Mannitol: 181.05 -> 89.0 [M-H]⁻[11]

    • ¹³C-Mannitol (singly labeled): 182.05 -> 89.0 [M-H]⁻[11]

    • ¹³C₆-Mannitol (Internal Standard): 187.0 -> 60.9 [M-H]⁻[11]

  • Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of ¹³C-Mannitol in the unknown samples based on the peak area ratios relative to the internal standard.

G start Urine Sample is Spike with Internal Standard (e.g., D-Mannitol-¹³C₆) start->is precip Add Ice-Cold Methanol (Protein Precipitation) is->precip vortex Vortex and Centrifuge (14,000 x g, 10 min) precip->vortex transfer Collect Supernatant vortex->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry recon Reconstitute in Mobile Phase dry->recon inject Inject into LC-MS/MS System recon->inject analyze Data Acquisition & Analysis (SRM / MRM) inject->analyze end Quantified Result analyze->end

Experimental workflow for ¹³C-Mannitol quantification.

References

Methodological & Application

Application Notes: Protocol for Using DL-Mannitol-13C in Intestinal Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intestinal permeability, often referred to as "leaky gut," is a condition where the tight junctions between the epithelial cells of the intestinal wall become compromised. This allows for the passage of substances that are normally restricted, such as toxins, undigested food particles, and pathogens, from the gut lumen into the bloodstream. This can trigger inflammation and has been associated with a variety of gastrointestinal and systemic diseases.

The dual-sugar absorption test, using probes like lactulose (B1674317) and mannitol (B672), is a common non-invasive method to assess intestinal permeability. Mannitol, a monosaccharide, is readily absorbed through the small intestinal villi and serves as a marker for the total absorptive surface area. In contrast, lactulose, a larger disaccharide, is only minimally absorbed through the paracellular pathway (between cells). An increased urinary ratio of lactulose to mannitol (L/M ratio) is indicative of compromised intestinal barrier function.

A significant limitation of using naturally abundant ¹²C-mannitol is the potential for dietary contamination from foods and commercial products where it is used as a sweetener, which can lead to elevated baseline measurements and interfere with the test's interpretation.[1][2][3][4][5][6][7] The use of the stable isotope DL-Mannitol-¹³C overcomes this challenge. ¹³C-mannitol is biochemically identical to ¹²C-mannitol but can be distinguished using mass spectrometry, offering a much lower baseline contamination and therefore a more accurate assessment of intestinal permeability.[1][3][4] Studies have shown that ¹³C-mannitol has approximately 20-fold lower baseline contamination compared to ¹²C-mannitol.[1][3][4]

These application notes provide a detailed protocol for conducting intestinal permeability studies using DL-Mannitol-¹³C.

Principle of the Assay

The protocol is based on the oral administration of a solution containing DL-Mannitol-¹³C and lactulose. The subject's urine is collected over a specific period, and the concentrations of both sugars are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The ratio of lactulose to ¹³C-mannitol excreted in the urine is then calculated to determine the degree of intestinal permeability. A higher lactulose/¹³C-mannitol ratio suggests increased paracellular permeability.

Experimental Protocols

Subject Preparation
  • Dietary Restrictions: For two days prior to the test, subjects should avoid consuming artificial sweeteners, lactulose, and mannitol.[3]

  • Medication Restrictions: Subjects should refrain from taking medications that could affect gastrointestinal transit or permeability for seven days before the test, and steroids for six weeks prior.[3] This includes drugs like serotonin (B10506) agents, narcotics, anticholinergics, and anti-diarrheal or constipation medications.[8]

  • Fasting: Subjects should fast overnight for a minimum of 8 hours before the test.

Test Solution Preparation and Administration
  • Prepare a solution by dissolving the test sugars in 250 mL of water. A typical dosage is:

    • 100 mg DL-Mannitol-¹³C[3][8]

    • 1 g Lactulose[8]

  • After an overnight fast, the subject should empty their bladder to collect a baseline urine sample.[3]

  • The subject then ingests the entire 250 mL test solution.[3][8]

Urine Collection
  • Urine is collected for timed intervals following the ingestion of the test solution. Common collection periods are:

    • 0-2 hours[3]

    • 2-8 hours[3]

    • 8-24 hours[3]

  • The 0-2 hour collection is generally considered to reflect small intestinal permeability.[9]

  • The total volume of urine for each collection period should be measured and recorded.

  • A preservative, such as a few drops of thimerosal, can be added to the collection container.[10]

  • Aliquots from each collection period should be stored at -80°C until analysis.[10]

Sample Analysis: HPLC-Tandem Mass Spectrometry
  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • To a 96-well plate, add 25 µL of urine samples, quality controls, and calibrators.[3]

    • Dilute the samples by adding 250 µL of an internal standard solution. A suitable internal standard is ¹³C₆-mannitol.[3]

  • Chromatographic Separation:

    • Analytes are separated using normal phase HPLC. A CARBOSep CoreGel 87C column (300 × 7.8 mm, 9 µm) is a suitable option.[3]

    • An isocratic mobile phase of 5% methanol/water containing 0.1 mM ammonium (B1175870) acetate (B1210297) can be used.[3]

  • Mass Spectrometry Detection:

    • Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) operating in multiple-reaction monitoring (MRM) negative mode.[3][5] This allows for the distinct detection of ¹²C-mannitol, ¹³C-mannitol, and lactulose based on their mass-to-charge ratios.[3]

Data Presentation

The following tables summarize typical dosages and expected excretion values from a study with healthy volunteers.

Table 1: Oral Dosage of Permeability Probes

ProbeDosageReference
DL-Mannitol-¹³C100 mg[3][8]
Lactulose1000 mg (1 g)[3][8]

Table 2: Cumulative Urinary Excretion in Healthy Volunteers (n=10)

Time Interval¹³C-Mannitol (mg)¹²C-Mannitol (mg)Lactulose (mg)
0-2 hours15.5 ± 2.433.7 ± 5.61.8 ± 0.4
2-8 hours12.3 ± 1.827.8 ± 5.13.6 ± 0.7
8-24 hours3.6 ± 0.816.9 ± 5.23.9 ± 0.9
Total (0-24 hours) 31.4 ± 4.2 78.4 ± 13.4 9.3 ± 1.7

Data adapted from a study comparing ¹³C-mannitol and ¹²C-mannitol excretion in healthy volunteers. Note the significantly higher total excretion of ¹²C-mannitol, which may be influenced by dietary sources.[3]

Visualizations

The following diagrams illustrate the theoretical basis of the assay and the experimental workflow.

G cluster_gut Intestinal Lumen cluster_blood Bloodstream cluster_urine Urine Oral\nAdministration Oral Administration Healthy\nIntestine Healthy Intestine (Intact Tight Junctions) Oral\nAdministration->Healthy\nIntestine Paracellular & Transcellular Uptake Permeable\nIntestine Permeable Intestine (Compromised Tight Junctions) Oral\nAdministration->Permeable\nIntestine Increased Paracellular Uptake Absorbed\nProbes Absorbed Probes Excreted\nProbes Excreted Probes Absorbed\nProbes->Excreted\nProbes Low L/M Ratio\n(Healthy) Low L/M Ratio (Healthy) Excreted\nProbes->Low L/M Ratio\n(Healthy) Healthy Outcome High L/M Ratio\n(Permeable) High L/M Ratio (Permeable) Excreted\nProbes->High L/M Ratio\n(Permeable) Permeable Outcome Healthy\nIntestine->Absorbed\nProbes Low Lactulose High ¹³C-Mannitol Permeable\nIntestine->Absorbed\nProbes High Lactulose High ¹³C-Mannitol

Caption: Principle of the ¹³C-Mannitol/Lactulose intestinal permeability test.

G start Start: Subject Preparation admin Oral Administration of ¹³C-Mannitol & Lactulose start->admin collect Timed Urine Collection (0-2h, 2-8h, 8-24h) admin->collect store Measure Volume & Store Samples at -80°C collect->store prep Sample Preparation: Dilution & Addition of Internal Standard store->prep analysis HPLC-MS/MS Analysis prep->analysis quant Quantification of ¹³C-Mannitol & Lactulose analysis->quant calc Calculate Lactulose/ ¹³C-Mannitol Ratio quant->calc end End: Data Interpretation calc->end

Caption: Experimental workflow for the intestinal permeability assay.

References

Application Note: Quantification of DL-Mannitol-13C in Human Plasma by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of DL-Mannitol-13C in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the high polarity of mannitol (B672), which challenges retention on traditional reversed-phase columns, this method employs Hydrophilic Interaction Chromatography (HILIC) for effective separation.[1][2] The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. The method is validated for linearity, precision, and accuracy, making it suitable for regulated bioanalysis in clinical and research settings.

Introduction

DL-Mannitol is a sugar alcohol used in various clinical applications, including as an osmotic diuretic and to assess intestinal permeability.[3][4] Stable isotope-labeled versions, such as this compound, are critical tools in pharmacokinetic studies and as internal standards for quantifying their unlabeled counterparts.[5][6][7] The use of a stable isotope-labeled analyte provides high specificity and allows for correction of matrix effects and variability during sample processing.[8][9]

The primary challenge in mannitol analysis is its high hydrophilicity, which results in poor retention on standard C18 columns.[1] This method overcomes this by using a HILIC stationary phase, which is specifically designed for the retention and separation of polar compounds.[1][3][4] Coupled with the selectivity and sensitivity of tandem mass spectrometry, this assay provides reliable quantification of this compound in a complex biological matrix like human plasma.

Experimental

2.1 Materials and Reagents

  • Analytes: DL-Mannitol-1-¹³C (M.W. 183.16)[10]

  • Internal Standard (IS): DL-Mannitol-1,2,3,4,5,6-¹³C₆ or a suitable structural analog (e.g., Sorbitol-d6). The use of a stable isotope-labeled IS is highly recommended.[6][8]

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Ammonium Acetate (B1210297) (LC-MS Grade).

  • Matrix: Blank human plasma (K₂EDTA).

2.2 Instrumentation

  • HPLC System: Agilent 1290 Infinity or equivalent UPLC/HPLC system.[11]

  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent tandem mass spectrometer.[3][4][11]

  • Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.[4][11]

2.3 Chromatographic Conditions (HILIC)

  • Column: Imtakt Unison UK-Amino HT (2.0 x 150 mm, 3 µm) or equivalent HILIC column (e.g., ZIC-HILIC, BEH Amide).[3][4][6][11]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 50% B

    • 5.1 min: 90% B

    • 8.0 min: 90% B (End)

  • Flow Rate: 0.300 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.4 Mass Spectrometer Conditions

  • Ionization Mode: ESI Negative.

  • Ion Spray Voltage: -4500 V.

  • Source Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions: The [M-H]⁻ ion is a common precursor for mannitol in negative mode.[11] Another option is the formation of an acetate adduct [M+CH₃COO]⁻.

    • DL-Mannitol-1-¹³C: Precursor m/z 182.1 → Product m/z 89.0 (Collision Energy: -20 V).

    • Internal Standard (Example: Mannitol-¹³C₆): Precursor m/z 188.1 → Product m/z 92.0 (Collision Energy: -20 V). Note: MRM transitions and collision energies must be optimized for the specific instrument used.

Protocols

3.1 Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DL-Mannitol-1-¹³C and the Internal Standard in a 50:50 mixture of Acetonitrile/Water to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 Acetonitrile/Water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (500 ng/mL): Dilute the IS primary stock with acetonitrile to achieve a final concentration of 500 ng/mL. This solution will be used for protein precipitation.

3.2 Sample Preparation Protocol

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (500 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

Results and Performance Characteristics

The method was validated according to standard bioanalytical guidelines. The performance characteristics are summarized in the table below.

ParameterResult
Linearity Range 10 - 2500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 94.8% to 101.2%[5][12]
Precision (CV% at LLOQ, LQC, MQC, HQC) < 8.7%[3]
Matrix Effect < 15% (Normalized to IS)[5][12]
Recovery > 90%[5][12]

Data presented is representative and should be confirmed during in-lab validation.

Visualization

HPLC-MS/MS Workflow for this compound Quantification Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample (50 µL) Spike 2. Add IS in ACN (200 µL) Sample->Spike Vortex 3. Vortex to Precipitate Spike->Vortex Centrifuge 4. Centrifuge (14,000 rpm) Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject (5 µL) Transfer->Inject HPLC 7. HILIC Separation Inject->HPLC MSMS 8. MS/MS Detection (MRM) HPLC->MSMS Integrate 9. Peak Integration MSMS->Integrate Quantify 10. Quantification vs. Cal Curve Integrate->Quantify Report 11. Final Report Quantify->Report

Caption: Workflow for this compound quantification in plasma.

Conclusion

The HILIC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable means for quantifying this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput analysis in support of clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard ensures the highest degree of accuracy and precision.[8][13]

References

Application Note: Quantification of Mannitol in Biological Matrices using DL-Mannitol-13C as an Internal Standard by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mannitol (B672), a sugar alcohol, is frequently utilized as a diagnostic agent to assess intestinal permeability.[1][2][3] Accurate and precise quantification of mannitol in biological samples such as urine and plasma is crucial for clinical and research applications. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision.[4][5] This application note details a robust and reliable method for the quantification of mannitol in biological matrices using DL-Mannitol-13C as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard, this compound, shares identical chemical and physical properties with the analyte, ensuring that it accounts for variations in sample preparation and instrument response, leading to highly reliable results.[4][5]

Principle of the Method

The methodology is based on the principle of isotope dilution. A known amount of this compound (the internal standard) is added to the biological sample containing an unknown amount of unlabeled mannitol (the analyte).[6] The sample is then processed and analyzed by LC-MS/MS. The mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) transitions for both the analyte and the internal standard.[6][7] Since the analyte and the internal standard have nearly identical chromatographic behavior, any sample loss during preparation or fluctuations in MS signal will affect both compounds equally.[4] The concentration of mannitol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled mannitol and a constant concentration of the internal standard.[6]

Experimental Protocols

1. Materials and Reagents

2. Preparation of Standard and Quality Control Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Mannitol in water to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the mobile phase B to a final concentration of 100 ng/mL.[1]

  • Calibration Curve Standards: Prepare calibration standards by spiking the appropriate biological matrix with the working standard solutions.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same biological matrix.

3. Sample Preparation (from Human Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 1 minute to ensure homogeneity.[4]

  • Centrifuge the samples at 5000 x g for 4 minutes to remove any particulate matter.[4]

  • To 10 µL of the supernatant, add 100 µL of the internal standard working solution (100 ng/mL).[1]

  • Dilute the mixture to a final volume of 2 mL with the mobile phase B.[1][8]

  • Vortex the final mixture before injection into the LC-MS/MS system.

4. Sample Preparation (from Human Plasma)

  • Thaw frozen plasma samples on ice.[6]

  • To 100 µL of the plasma sample, add a precise volume of the this compound internal standard stock solution.[6]

  • Perform protein precipitation by adding 400 µL of ice-cold methanol.[6]

  • Vortex the mixture vigorously for 1 minute.[6]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a new microcentrifuge tube.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[6]

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like mannitol.[1][8][9]

  • Mobile Phase:

    • Mobile Phase A: Aqueous fraction (e.g., 5.0 mmol/L ammonium acetate solution).[1][8]

    • Mobile Phase B: Organic fraction (e.g., acetonitrile with 0.05% formic acid).[1][8]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.[1][7]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both mannitol and this compound.[7]

Table 1: Example LC-MS/MS Parameters

ParameterValue
LC Column HILIC-ZIC®
Mobile Phase A 5.0 mmol/L Ammonium Acetate in Water
Mobile Phase B Acetonitrile with 0.05% Formic Acid
Flow Rate Dependent on column dimensions
Injection Volume 5-20 µL
Column Temperature 45 °C[9]
Ionization Mode ESI Negative
MRM Transitions To be optimized for specific instrument
Mannitol (12C)e.g., 181.05 -> 89[7]
Mannitol-13C (e.g., 13C1)e.g., 182.05 -> 89[7]
Mannitol-13C (e.g., 13C6)e.g., 186.9 -> 60.9[7]

6. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte (mannitol) and the internal standard (this compound) in each chromatogram.

  • Calculate the peak area ratio of the analyte to the internal standard for each standard, QC, and unknown sample.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Determine the concentration of mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Data Presentation

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 2 µg/mL (Mannitol)[5]
Limit of Quantification (LOQ) 10 µg/mL (Mannitol)[5][10]
Intra-Assay Precision (CV%) < 3%[5][10]
Inter-Assay Precision (CV%) < 5%[5][10]
Accuracy (% Recovery) 94.8% to 101.2%[5][10]
Matrix Effect < 15%[5][10]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (for Plasma) Spike->Precipitate If applicable Extract Extraction Spike->Extract Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification G Analyte Analyte (Mannitol) Sample Sample Analyte->Sample IS Internal Standard (this compound) IS->Sample LCMS LC-MS/MS Sample->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

References

Application Notes and Protocols for In Vivo Administration of DL-Mannitol-13C in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, offering a precise method for tracing the fate of molecules in vivo. DL-Mannitol-13C, a non-radioactive labeled sugar alcohol, serves as a powerful tracer for investigating carbohydrate metabolism, metabolic flux, and intestinal permeability in animal models. Its minimal metabolism in mammalian tissues makes it an excellent marker for transport and permeability studies, while its potential entry into specific microbial or specialized cellular pathways can provide unique metabolic insights.

These application notes provide detailed protocols for the in vivo administration of this compound in animal studies, focusing on metabolic flux analysis and intestinal permeability assessment. The protocols are designed to be adaptable for various research needs and animal models, particularly rodents.

Core Applications

  • Metabolic Flux Analysis (MFA): this compound can be used as a tracer to quantify the rates of metabolic pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the dynamics of carbohydrate metabolism.[1]

  • Intestinal Permeability Assessment: 13C-labeled mannitol (B672) is a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart.[2][3][4][5] This is due to significantly lower baseline levels in biological samples, which reduces interference from dietary sources.[2][3][4][5]

Quantitative Data for In Vivo Studies

The following tables summarize key quantitative parameters for the in vivo administration of this compound and related compounds in animal studies.

Table 1: Recommended Dosage and Administration for Intestinal Permeability Studies

Animal ModelAdministration RouteCompoundDosageStudy FocusReference
PigsOral GavageLactulose & Mannitol500 mg/kg & 50 mg/kgIntestinal Permeability[6]
Humans (adaptable for animals)Oral13C-Mannitol100 mgIntestinal Permeability[2]

Table 2: Pharmacokinetic Parameters of [13C6]Mannitol in Mice

ParameterValue (Mean ± SD, n=6)TimeframeAdministration RouteReference
Plasma ConcentrationBiexponential declineUp to 30 minIV Bolus[7]

Note: Detailed concentration-time data can be found in the referenced literature.

Experimental Protocols

Protocol 1: In Vivo Metabolic Flux Analysis using this compound

This protocol is adapted from established methods for in vivo metabolic flux analysis using 13C-labeled tracers in rodents.

1. Animal Preparation:

  • Acclimatize animals to the experimental conditions.

  • For studies focusing on endogenous metabolism, fast animals for 6-8 hours prior to the experiment to reduce dietary background. Ensure free access to water.

2. Tracer Preparation:

  • Prepare a sterile stock solution of this compound in 0.9% saline. The concentration should be determined based on the desired dosage and administration volume.

3. Tracer Administration:

  • Method A: Bolus plus Continuous Infusion (for steady-state analysis)

    • Administer an initial intravenous (IV) bolus of the this compound solution to rapidly increase plasma concentration. A typical bolus volume is 10 µL/g body weight.[1]

    • Immediately follow with a continuous IV infusion at a rate of 0.1-0.2 µL/g/min for 90-120 minutes to maintain isotopic steady state.[1]

  • Method B: Intraperitoneal (IP) Injection (for dynamic analysis)

    • Administer a single IP injection of the this compound solution. A typical dose is 20 µL/g body weight.[1]

4. Sample Collection:

  • Blood:

    • Collect 100-200 µL of blood via the tail vein or saphenous vein into EDTA-coated tubes at predetermined time points.[1]

    • Immediately place tubes on ice.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.[1]

  • Tissues:

    • At the end of the experiment, euthanize the animal using an approved method.

    • Rapidly dissect tissues of interest (e.g., liver, intestine, brain).

    • Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolism.[1]

    • Store tissues at -80°C until analysis.

5. Metabolite Extraction and Analysis:

  • Follow standard protocols for polar metabolite extraction from plasma and tissues, for example, using a cold methanol/water/chloroform extraction method.[1]

  • Analyze the isotopic enrichment of metabolites using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).[1]

Protocol 2: Intestinal Permeability Assessment using this compound

This protocol is adapted from a human study and a study in pigs, suitable for most animal models.

1. Animal Preparation:

  • House animals in metabolic cages to allow for urine collection.

  • Fast animals overnight with free access to water.

2. Tracer Administration:

  • Administer a solution of this compound (and often co-administered with a larger, less permeable sugar like Lactulose) via oral gavage.

  • A dosage of 50 mg/kg for mannitol can be used as a starting point, based on pig studies.[6] For smaller animals, a dose closer to the human dose of 100 mg total might be appropriate, dissolved in a suitable volume of water.[2]

3. Sample Collection:

  • Collect a baseline urine sample before tracer administration.

  • Collect urine over a defined period, typically 6 to 24 hours, in timed intervals (e.g., 0-2h, 2-8h, 8-24h).[2]

  • Blood samples can also be collected at various time points to analyze plasma concentrations of the tracers.[6]

4. Sample Analysis:

  • Measure the concentration of 13C-Mannitol (and Lactulose, if used) in urine and plasma samples using HPLC-tandem Mass Spectrometry (HPLC-MS/MS).[2][6]

  • The ratio of the excreted amounts of the two sugars (e.g., Lactulose/Mannitol ratio) is used as a measure of intestinal permeability.

Visualizations

experimental_workflow_mfa cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Preparation (Fasting) tracer_prep Tracer Preparation (this compound in Saline) bolus IV Bolus tracer_prep->bolus IV Route ip_injection IP Injection tracer_prep->ip_injection IP Route infusion Continuous IV Infusion bolus->infusion blood Blood Collection infusion->blood tissue Tissue Collection (Freeze-clamping) infusion->tissue ip_injection->blood ip_injection->tissue extraction Metabolite Extraction blood->extraction tissue->extraction lcms LC-MS Analysis extraction->lcms mfa Metabolic Flux Analysis lcms->mfa

In Vivo Metabolic Flux Analysis Workflow.

intestinal_permeability_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Preparation (Fasting, Metabolic Cages) oral_gavage Oral Gavage (13C-Mannitol +/- Lactulose) animal_prep->oral_gavage urine Timed Urine Collection (e.g., 0-24h) oral_gavage->urine plasma Timed Plasma Collection oral_gavage->plasma hplc_ms HPLC-MS/MS Analysis urine->hplc_ms plasma->hplc_ms ratio Calculate Excretion Ratio (L/M Ratio) hplc_ms->ratio

Intestinal Permeability Assessment Workflow.

mannitol_metabolic_fate cluster_mammalian Mammalian Host cluster_microbiota Gut Microbiota mannitol This compound (Administered) absorption Poor Absorption (Small Intestine) mannitol->absorption Oral Route minimal_metabolism Minimal Metabolism mannitol->minimal_metabolism Systemic Circulation (IV/IP Route) fermentation Fermentation mannitol->fermentation Oral Route excretion Renal Excretion (Urine) absorption->excretion minimal_metabolism->excretion scfa Short-Chain Fatty Acids (13C-labeled) fermentation->scfa

Simplified Metabolic Fate of this compound In Vivo.

References

Application Notes and Protocols for Cell Culture Experiments Using DL-Mannitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DL-Mannitol-13C in cell culture experiments for metabolic flux analysis (MFA). Stable isotope tracing with 13C-labeled substrates is a powerful technique to quantitatively track the metabolic fate of compounds and elucidate the activity of metabolic pathways. This compound serves as a valuable tracer for investigating carbohydrate metabolism, particularly glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Core Applications in Metabolic Research

DL-Mannitol, a sugar alcohol, can be taken up by various cell types and converted to fructose-6-phosphate, an intermediate in central carbon metabolism. By using DL-Mannitol labeled with 13C, researchers can trace the path of the carbon atoms through metabolic networks.

Key research applications include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of reactions in central carbon metabolism to understand how cells utilize different pathways under various conditions.[1][2][3]

  • Pathway Elucidation: Tracking the entry and metabolism of mannitol (B672) to confirm and explore its metabolic routes within specific cell types.[1]

  • Comparative Metabolism Studies: Comparing the metabolic phenotypes of different cell lines (e.g., cancerous vs. non-cancerous) or the effect of drug candidates on cellular metabolism.

While not the primary focus of this document, it is worth noting that 13C-labeled mannitol is also a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart due to significantly lower baseline contamination.[4][5]

Data Presentation: Illustrative Quantitative Data

Obtaining precise and reproducible quantitative data is a primary objective of 13C-MFA. Below are illustrative examples of how to present data from a this compound tracing experiment. The presented values are hypothetical and will vary based on the cell line, experimental conditions, and the specific labeling position of the this compound.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) in Key Metabolites Following DL-[1,2-13C2]Mannitol Tracing

This table shows the fractional abundance of mass isotopologues for key metabolites in glycolysis and the pentose phosphate pathway. The notation M+n indicates the metabolite with 'n' 13C atoms.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Fructose-6-Phosphate0.250.100.600.030.010.010.00
Glucose-6-Phosphate0.280.120.550.030.010.010.00
3-Phosphoglycerate0.450.150.350.05---
Lactate0.500.100.380.02---
Ribose-5-Phosphate0.400.300.200.050.040.01-

Table 2: Hypothetical Relative Metabolic Fluxes Determined from DL-[1,2-13C2]Mannitol Tracing

This table presents the calculated relative fluxes through key pathways, normalized to the mannitol uptake rate. These values are derived from the MID data in Table 1 using metabolic flux analysis software.

Metabolic Pathway/ReactionRelative Flux (%)
Mannitol Uptake100
Glycolysis (F6P to Pyruvate)75
Pentose Phosphate Pathway (Oxidative)20
Lactate Secretion85
Anaplerosis to TCA Cycle5

Mandatory Visualizations

Diagrams created with Graphviz (DOT language) are provided below to illustrate key metabolic pathways and the experimental workflow.

cluster_0 Extracellular cluster_1 Cytosol DL-Mannitol-13C_ext This compound DL-Mannitol-13C_int This compound DL-Mannitol-13C_ext->DL-Mannitol-13C_int Fructose-13C Fructose-13C DL-Mannitol-13C_int->Fructose-13C Fructose-6-Phosphate-13C Fructose-6-Phosphate-13C Fructose-13C->Fructose-6-Phosphate-13C Glucose-6-Phosphate-13C Glucose-6-Phosphate-13C Fructose-6-Phosphate-13C->Glucose-6-Phosphate-13C Glycolysis Glycolysis Glucose-6-Phosphate-13C->Glycolysis PPP Pentose Phosphate Pathway Glucose-6-Phosphate-13C->PPP Pyruvate-13C Pyruvate-13C Glycolysis->Pyruvate-13C Lactate-13C Lactate-13C Pyruvate-13C->Lactate-13C TCA TCA Cycle Pyruvate-13C->TCA Ribose-5-Phosphate-13C Ribose-5-Phosphate-13C PPP->Ribose-5-Phosphate-13C

This compound Entry into Central Carbon Metabolism.

Start Start Cell_Culture 1. Cell Seeding and Culture Start->Cell_Culture Media_Prep 2. Prepare Labeling Medium with this compound Cell_Culture->Media_Prep Labeling 3. Medium Exchange and Isotope Labeling Media_Prep->Labeling Quenching 4. Rapidly Quench Metabolism Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing 7. Data Processing and MID Calculation Analysis->Data_Processing MFA 8. Metabolic Flux Analysis Data_Processing->MFA End End MFA->End

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of DL-Mannitol-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Mannitol, a six-carbon sugar alcohol, is a widely used excipient in pharmaceutical formulations and a key metabolite in various biological systems. Its chemical stability and well-defined structure make it an ideal candidate for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the comprehensive analysis of DL-Mannitol, with a particular focus on ¹³C-labeled mannitol (B672), using a suite of NMR techniques. These methods are crucial for structural elucidation, purity assessment, and quantitative analysis in research, quality control, and drug development settings.

Data Presentation

The following tables summarize the quantitative NMR data for DL-Mannitol in Deuterium Oxide (D₂O) at 298K. Due to the chiral nature of DL-Mannitol, in a non-chiral solvent, the D- and L-enantiomers are indistinguishable by NMR, resulting in a single set of resonances. The symmetry of the mannitol molecule leads to a simplified spectrum, with only three unique carbon signals and a corresponding set of proton signals.

Table 1: ¹H and ¹³C NMR Chemical Shifts of DL-Mannitol in D₂O. [1][2]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1/C63.75765.92
C2/C53.75471.919
C3/C43.79273.489

Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm.

Table 2: Estimated ¹H-¹H Coupling Constants (J-values) for DL-Mannitol.

CouplingEstimated J-value (Hz)
³J(H1, H2) / ³J(H5, H6)~5-7
³J(H2, H3) / ³J(H4, H5)~2-4
³J(H3, H4)~8-10

Note: Precise coupling constants can be determined through spectral simulation and analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • For Qualitative Analysis (¹H, ¹³C, 2D NMR):

    • Weigh 5-10 mg of DL-Mannitol-¹³C and dissolve it in 0.6-0.7 mL of Deuterium Oxide (D₂O).

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If suspended particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • For Quantitative Analysis (qNMR):

    • Accurately weigh approximately 10 mg of DL-Mannitol-¹³C and a suitable internal standard (e.g., 5 mg of benzoic acid for DMSO-d₆ or maleic acid for D₂O) into a clean vial.[3] The internal standard should have a certified purity and signals that do not overlap with the analyte signals.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

NMR Experiments

The following are detailed protocols for acquiring a comprehensive set of NMR data for DL-Mannitol-¹³C. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

This experiment provides information on the proton environment in the molecule.

  • Pulse Sequence: zg30 (or equivalent standard 1D proton experiment)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 12 ppm, centered around 4.7 ppm

  • Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons)

  • Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

This experiment identifies the number of unique carbon atoms. The use of ¹³C-labeled mannitol will result in a significantly enhanced signal for the labeled carbon.

  • Pulse Sequence: zgpg30 (or equivalent proton-decoupled ¹³C experiment)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 100 ppm, centered around 70 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 64-128 (will be much lower if a specific position is ¹³C enriched)

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz.

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Sequence: Standard DEPT-135 and DEPT-90 pulse sequences.

  • Parameters: Use similar acquisition parameters as the standard ¹³C NMR experiment.

  • Interpretation:

    • DEPT-90: Shows only CH signals. For mannitol, all signals except the primary carbons should be visible.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For mannitol, the C1/C6 (CH₂) should appear as negative signals, while C2/C5 and C3/C4 (CH) will be positive.

COSY spectra reveal proton-proton couplings within the molecule, helping to establish connectivity.

  • Pulse Sequence: cosygpqf (or equivalent gradient-selected COSY)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW) in F1 and F2: 6-8 ppm, centered on the proton signals.

  • Number of Increments in F1: 256-512

  • Number of Scans (NS) per increment: 2-4

  • Relaxation Delay (D1): 1.5-2 seconds

  • Processing: Apply a sine-bell window function in both dimensions and perform a zero-filling to at least double the number of points in F1 before Fourier transformation.

HSQC correlates directly bonded proton and carbon atoms.[4][5]

  • Pulse Sequence: hsqcedetgpsisp (edited HSQC with multiplicity editing)[6]

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW) in F2 (¹H): 6-8 ppm

  • Spectral Width (SW) in F1 (¹³C): 40-50 ppm (centered around the carbon signals)

  • Number of Increments in F1: 128-256

  • Number of Scans (NS) per increment: 2-8

  • Relaxation Delay (D1): 1.5 seconds

  • ¹J(C,H) coupling constant: Set to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions.

HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming larger structural fragments.[7]

  • Pulse Sequence: hmbcgplpndqf (gradient-selected HMBC)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW) in F2 (¹H): 6-8 ppm

  • Spectral Width (SW) in F1 (¹³C): 100 ppm

  • Number of Increments in F1: 256-512

  • Number of Scans (NS) per increment: 4-16

  • Relaxation Delay (D1): 1.5-2 seconds

  • Long-range coupling constant (ⁿJ(C,H)): Optimized for a value between 4-8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions.

qNMR allows for the precise determination of the concentration or purity of a sample.

  • Pulse Sequence: A simple 1D proton pulse sequence (e.g., zg30) with a calibrated 90° pulse.

  • Key Parameters for Accuracy:

    • Relaxation Delay (D1): Must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A preliminary T₁ measurement using an inversion-recovery experiment is recommended. For small molecules like mannitol, a D1 of 30-60 seconds is often sufficient.

    • Number of Scans (NS): A higher number of scans (e.g., 32-64) is required to achieve a high signal-to-noise ratio (>250:1 for accurate integration).

    • Digital Resolution: Ensure sufficient acquisition time for good digital resolution.

  • Processing:

    • Apply a matched exponential window function (LB = line width).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculation: The purity or concentration is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.[8][9]

Visualizations

Mannitol Biosynthesis and Degradation Pathway in Fungi

The following diagram illustrates a simplified metabolic pathway for mannitol in fungi, a common biological context for this sugar alcohol.[10][11]

Mannitol_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation Fructose6P Fructose-6-Phosphate Mannitol1P Mannitol-1-Phosphate Fructose6P->Mannitol1P M1PDH (NADPH -> NADP+) Mannitol Mannitol Mannitol1P->Mannitol M1P Phosphatase Fructose Fructose Mannitol->Fructose MDH (NAD+ -> NADH) Fructose->Fructose6P Hexokinase (ATP -> ADP) Fructose->Mannitol MDH (NADPH -> NADP+)

Caption: Fungal mannitol biosynthesis and degradation pathway.

Experimental Workflow for NMR Analysis of DL-Mannitol-¹³C

This diagram outlines the logical flow of experiments for a comprehensive NMR analysis.

NMR_Workflow SamplePrep Sample Preparation (DL-Mannitol-¹³C in D₂O) NMR_1D 1D NMR Experiments SamplePrep->NMR_1D NMR_2D 2D NMR Experiments SamplePrep->NMR_2D qNMR Quantitative NMR (qNMR) SamplePrep->qNMR Proton ¹H NMR NMR_1D->Proton Carbon ¹³C NMR NMR_1D->Carbon DEPT DEPT NMR_1D->DEPT Analysis Data Analysis and Structural Elucidation Proton->Analysis Carbon->Analysis DEPT->Analysis COSY COSY (H-H Connectivity) NMR_2D->COSY HSQC HSQC (Direct C-H Correlation) NMR_2D->HSQC HMBC HMBC (Long-range C-H Correlation) NMR_2D->HMBC COSY->Analysis HSQC->Analysis HMBC->Analysis Purity Purity/Concentration Analysis qNMR->Purity Purity->Analysis

Caption: Workflow for comprehensive NMR analysis of DL-Mannitol.

References

Application Notes and Protocols for Calculating DL-Mannitol-¹³C Enrichment in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Mannitol, a six-carbon sugar alcohol, is poorly absorbed and not metabolized by humans. These properties make it an effective probe for assessing intestinal permeability.[1][2][3][4][5] Traditionally, the urinary excretion of orally administered ¹²C-mannitol is measured. However, the presence of mannitol (B672) in various foods and commercial products can lead to high and variable baseline levels, complicating the interpretation of results.[2][4] The use of stable isotope-labeled DL-Mannitol-¹³C offers a significant advantage by providing a tracer that is distinguishable from endogenous or dietary mannitol, thereby increasing the accuracy and sensitivity of permeability assessments.[1][2][3]

This document provides detailed protocols for the quantification of DL-Mannitol-¹³C enrichment in biological samples, primarily urine and plasma, using mass spectrometry. The primary application discussed is the in vivo measurement of intestinal permeability.

Principle of the Method

The core of this method involves the administration of a known quantity of DL-Mannitol-¹³C to a subject. This stable isotope tracer traverses the gastrointestinal tract, and a fraction is absorbed through paracellular pathways, eventually being excreted in the urine.[1] By measuring the concentration of both the labeled (¹³C) and unlabeled (¹²C) forms of mannitol in a biological sample (e.g., urine) using mass spectrometry, the isotopic enrichment can be calculated. This enrichment reflects the amount of tracer absorbed and provides a quantitative measure of intestinal permeability.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity, allowing for the differentiation and quantification of ¹²C- and ¹³C-mannitol.[1][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically requiring a derivatization step to increase the volatility of the sugar alcohol.

Experimental Design for Intestinal Permeability Studies

A common experimental design for assessing intestinal permeability involves the oral administration of a solution containing ¹³C-mannitol, often alongside other sugar probes like lactulose.[1][2][3] Following administration, urine is collected over specific time intervals (e.g., 0-2 hours for small bowel permeability and 8-24 hours for colonic permeability).[1] A baseline urine sample is collected prior to the administration of the tracer to determine any background levels.

Visualization of the Experimental Workflow

The general workflow for an intestinal permeability study using ¹³C-mannitol is outlined below.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Subject Fasting & Baseline Urine Collection B Oral Administration of DL-Mannitol-13C Solution A->B C Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) B->C D Sample Preparation (Dilution, Internal Standard Addition) C->D E HPLC-MS/MS or GC-MS Analysis D->E F Quantification of 12C- and 13C-Mannitol E->F G Calculation of Isotopic Enrichment F->G H Data Interpretation G->H G cluster_data Raw Data cluster_processing Processing cluster_result Result A Peak Area of 12C-Mannitol (M+0) C Correct for Natural 13C Abundance in M+0 A->C B Peak Area of 13C-Mannitol (M+1) B->C D Calculate Mole Fraction C->D E Mole Percent Excess (MPE) D->E

References

Application Notes and Protocols for DL-Mannitol-13C in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the dosage, administration, and analysis of DL-Mannitol-13C for human research studies, with a primary focus on its application as a biomarker for intestinal permeability.

Introduction

This compound is a stable, isotopically labeled form of mannitol (B672), a sugar alcohol that is minimally metabolized in humans.[1] Its primary application in clinical research is as a probe for assessing intestinal permeability.[1][2][3] Due to the low natural abundance of 13C, this compound can be distinguished from endogenous and dietary sources of unlabeled mannitol, offering a significantly lower baseline and higher accuracy in permeability assessments.[1][4] When orally administered, its absorption through the intestinal barrier and subsequent excretion in urine provides a quantitative measure of gut permeability.[1]

Dosage and Administration

The recommended dosage of this compound for intestinal permeability studies in healthy adults is a single oral dose of 100 mg.[1] This dosage has been shown to be safe and effective in providing a measurable amount of the tracer in urine for accurate analysis.[1]

Table 1: Dosage and Administration Summary for Intestinal Permeability Studies

ParameterRecommendationSource(s)
Compound This compound[1][2]
Dosage 100 mg[1]
Route of Administration Oral[1]
Vehicle Dissolved in 250 mL of water[1]
Co-administered Probes Often administered with 1 g of Lactulose (B1674317) for the Lactulose/Mannitol ratio test.[1]
Patient Population Healthy Adult Volunteers[1][2][3]

Note: Further studies are needed to validate the optimal dosage in specific disease states such as celiac disease or inflammatory bowel disease.[1]

Experimental Protocols

Subject Preparation
  • Dietary Restrictions: Subjects should be instructed to avoid foods and medications containing mannitol and other sugar alcohols for at least two days prior to the study.[1] They should also refrain from consuming any artificial sweeteners, lactulose, and medications that may affect gastrointestinal transit or permeability for a specified period before the test.[1]

  • Fasting: Subjects should fast overnight for a minimum of 8 hours before the administration of the test solution.[1]

  • Baseline Urine Collection: A baseline urine sample should be collected immediately before the administration of the this compound solution to measure any background levels of the tracer.[1]

Administration Protocol
  • Solution Preparation: Dissolve 100 mg of this compound powder in 250 mL of purified water. If co-administering with lactulose, dissolve 1 g of lactulose in the same solution.[1]

  • Administration: The subject should drink the entire 250 mL solution.[1]

Urine Sample Collection
  • Timed Collections: Urine should be collected in separate, pooled samples over specific time intervals. A common collection schedule is 0-2 hours, 2-8 hours, and 8-24 hours post-administration.[1]

  • Sample Handling and Storage: The total volume of each urine collection should be recorded. Aliquots should be stored frozen at -20°C or lower until analysis.

Analytical Methodology: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

The quantification of this compound in urine is most accurately performed using a validated HPLC-MS/MS method.[1][4][5]

Sample Preparation
  • Thawing and Mixing: Thaw urine samples at room temperature and vortex for 10 seconds.[6]

  • Dilution and Internal Standard Addition: Dilute a small volume (e.g., 25 µL) of the urine sample with a solution containing a known concentration of an appropriate internal standard, such as 13C6-Mannitol.[1][6] A typical dilution is 11-fold.[1]

  • Protein Precipitation and Filtration: If necessary, precipitate proteins using a solvent like acetonitrile, vortex, and then filter or centrifuge to obtain a clear supernatant for injection.[6]

HPLC-MS/MS Parameters

Table 2: Example HPLC-MS/MS Parameters for this compound Analysis in Urine

ParameterSpecificationSource(s)
HPLC System Cohesive LC system or equivalent[1]
Column CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm)[1]
Mobile Phase Isocratic 5% methanol/water containing 0.1 mM ammonium (B1175870) acetate[1]
Mass Spectrometer API 5000 triple quadrupole mass spectrometer or equivalent[1]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1]
Detection Mode Multiple-Reaction Monitoring (MRM)[1]
MRM Transitions 13C(1)-Mannitol: 182.05/89, 13C(6)-Mannitol (I.S.): 186.9/60.9[1]
Calibration Range 0-500 µg/mL for mannitol[1]
Limit of Quantification (LoQ) As low as 0.029 pg/mL (research setting)[1]

Data Analysis and Interpretation

The primary outcome of the intestinal permeability test is the percentage of the administered this compound dose excreted in the urine over a specific time period. The 0-2 hour collection is thought to primarily reflect small bowel permeability.[1]

Table 3: Urinary Excretion of 13C-Mannitol in Healthy Volunteers (100 mg oral dose)

Time IntervalMean Cumulative Excretion (mg)Source(s)
0-24 hours31 mg[1]

A higher percentage of excreted this compound suggests increased intestinal permeability.[1] When co-administered with lactulose, the lactulose-to-mannitol ratio (LMR) is often calculated, with an elevated ratio indicating compromised intestinal barrier integrity.[1]

Visualizations

Signaling Pathway: Absorption and Excretion of this compound

cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_excretion Renal Excretion This compound This compound Stomach Stomach This compound->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Intestinal_Epithelium Intestinal Epithelium (Paracellular Pathway) Small_Intestine->Intestinal_Epithelium Bloodstream Bloodstream Intestinal_Epithelium->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Urine Urine Kidneys->Urine

Caption: Absorption and excretion pathway of orally administered this compound.

Experimental Workflow

cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Subject_Fasting Subject Fasting (min. 8 hours) Baseline_Urine Baseline Urine Collection Subject_Fasting->Baseline_Urine Oral_Dose Oral Administration of 100 mg this compound in 250 mL Water Baseline_Urine->Oral_Dose Urine_Collection Timed Urine Collection (0-2h, 2-8h, 8-24h) Oral_Dose->Urine_Collection Sample_Prep Urine Sample Preparation Urine_Collection->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS Quantification Quantification of 13C-Mannitol Excretion HPLC_MSMS->Quantification Permeability_Assessment Assessment of Intestinal Permeability Quantification->Permeability_Assessment

Caption: Experimental workflow for intestinal permeability assessment using this compound.

References

Application Notes and Protocols for the Ethical Use of DL-Mannitol-13C in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ethical considerations, quantitative data, and detailed experimental protocols for the use of DL-Mannitol-13C in clinical research. This document is intended to guide researchers in designing and conducting ethically sound studies while ensuring data integrity and participant safety.

Ethical Considerations

The use of stable isotope-labeled compounds, such as this compound, in human clinical research is considered safe and poses minimal risk to participants.[1][2] Unlike radioactive isotopes, stable isotopes do not emit ionizing radiation.[3] The primary ethical considerations revolve around ensuring participant safety, obtaining fully informed consent, and maintaining scientific validity through rigorous study design and oversight.

1.1. Institutional Review Board (IRB) Approval: All clinical research involving human participants must be reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee.[4] The IRB is responsible for safeguarding the rights, safety, and well-being of all trial participants.[4] The study protocol, informed consent forms, and any recruitment materials must be submitted to the IRB for approval before the study commences.

1.2. Informed Consent: The process of obtaining informed consent is a critical ethical requirement.[5] Potential participants must be provided with comprehensive information about the study in a clear and understandable manner. This includes:

  • The purpose of the research.

  • The procedures involved, including the administration of this compound.

  • The potential risks and benefits of participation.

  • The voluntary nature of their participation and their right to withdraw at any time without penalty.[6]

  • Measures to ensure the confidentiality of their personal and health information.[6]

Written informed consent must be obtained from each participant before any study-related procedures are performed.[5]

1.3. Safety and Risk-Benefit Assessment: While this compound is considered safe, a thorough risk-benefit assessment should be conducted. Mannitol (B672), in general, can have side effects, particularly at high doses, such as gastrointestinal symptoms.[7] The doses of this compound used in tracer studies are typically low and not expected to cause adverse effects. However, researchers must monitor participants for any potential adverse events and have a clear plan for managing them. The potential benefits of the research, such as advancing the understanding of disease pathophysiology, should outweigh any potential risks to the participants.

Quantitative Data

The use of 13C-labeled mannitol offers a significant advantage over unlabeled mannitol in clinical studies, primarily by eliminating the interference of dietary mannitol, which can be present in various foods and lead to inaccurate baseline measurements.[8][9]

Table 1: Pharmacokinetic Parameters of Oral Mannitol in Healthy Adults

DoseCmax (mg/mL)AUC0-∞ (mg/mL*h)Bioavailability (%)
50 g0.63 ± 0.152.67 ± 0.6724.3 ± 7.3
100 g1.02 ± 0.284.99 ± 1.7120.9 ± 8.1
150 g1.36 ± 0.397.40 ± 3.4722.8 ± 9.3

Data from a study on oral mannitol for bowel preparation. While not specific to this compound, it provides a good indication of its expected pharmacokinetic profile as isotopic labeling with 13C is not expected to significantly alter pharmacokinetics.[10][11]

Table 2: Urinary Excretion of 12C-Mannitol vs. 13C-Mannitol in Healthy Volunteers (100 mg oral dose of each)

Time IntervalMean Cumulative 12C-Mannitol Excretion (mg)Mean Cumulative 13C-Mannitol Excretion (mg)
0-2 hours--
2-8 hours--
8-24 hours7831

This table highlights the significantly lower background and more predictable excretion of 13C-mannitol compared to its unlabeled counterpart.[8][9] The baseline urinary excretion of 13C-mannitol is approximately 20-fold lower than that of 12C-mannitol.[8][9]

Experimental Protocols

3.1. Protocol for Intestinal Permeability Assessment using this compound

This protocol is designed to assess small intestinal permeability by measuring the urinary excretion of orally administered this compound.

3.1.1. Participant Preparation:

  • Participants should fast overnight for at least 8 hours before the test.[12]

  • For 48 hours prior to and during the test, participants should avoid foods and medications known to contain mannitol or other sugar alcohols.[9]

  • A baseline urine sample should be collected on the morning of the test before the administration of the test solution.[9]

3.1.2. Test Solution Administration:

  • Prepare a solution containing 100 mg of this compound dissolved in 250 mL of water.[9]

  • The participant should drink the entire solution.

3.1.3. Urine Collection:

  • All urine should be collected for a period of up to 24 hours following the administration of the test solution.[9]

  • It is recommended to collect urine in separate fractions, for example, 0-2 hours, 2-8 hours, and 8-24 hours, to assess permeability over different time courses.[9]

3.1.4. Sample Analysis:

  • Urine samples should be stored at -80°C until analysis.

  • The concentration of this compound in the urine samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][9]

3.2. General Protocol for a Pharmacokinetic Study of this compound

This protocol outlines the general steps for determining the pharmacokinetic profile of orally administered this compound.

3.2.1. Study Design:

  • A single-dose, open-label study design is appropriate.

  • Participants should be healthy volunteers.

  • A range of doses can be tested to assess dose-linearity.

3.2.2. Dosing and Sample Collection:

  • Following an overnight fast, participants receive a single oral dose of this compound.

  • Blood samples are collected at predefined time points, for example: pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Urine is collected over specified intervals, such as 0-4, 4-8, 8-12, and 12-24 hours post-dose.

3.2.3. Sample Processing and Analysis:

  • Blood samples are processed to obtain plasma, which is then stored at -80°C.

  • The concentration of this compound in plasma and urine is determined using a validated LC-MS/MS method.[10]

3.2.4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated from the plasma concentration-time data.

  • The total amount of this compound excreted in the urine is determined to assess renal clearance.

Visualizations

4.1. Absorption, Distribution, and Excretion (ADME) of this compound

Since mannitol is minimally metabolized in humans, a traditional metabolic pathway diagram is not applicable.[1] The following diagram illustrates the ADME process of orally ingested this compound, highlighting its passive absorption primarily through the paracellular pathway in the intestine.[5][13]

ADME_Mannitol cluster_distribution Systemic Circulation cluster_excretion Excretion Oral\nAdministration\nof this compound Oral Administration of this compound Intestinal Lumen Intestinal Lumen Oral\nAdministration\nof this compound->Intestinal Lumen Paracellular\nPathway Paracellular Pathway Intestinal Lumen->Paracellular\nPathway Passive Diffusion & Solvent Drag Feces\n(Unabsorbed) Feces (Unabsorbed) Intestinal Lumen->Feces\n(Unabsorbed) Bloodstream Bloodstream Paracellular\nPathway->Bloodstream Absorption Enterocytes Enterocytes Kidneys\n(Glomerular Filtration) Kidneys (Glomerular Filtration) Bloodstream->Kidneys\n(Glomerular Filtration) Urine\n(Unchanged this compound) Urine (Unchanged this compound) Kidneys\n(Glomerular Filtration)->Urine\n(Unchanged this compound) Clinical_Trial_Workflow cluster_planning Study Planning & Approval cluster_execution Study Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting & Dissemination Protocol Development Protocol Development IRB Submission & Approval IRB Submission & Approval Protocol Development->IRB Submission & Approval Participant Recruitment\n& Screening Participant Recruitment & Screening IRB Submission & Approval->Participant Recruitment\n& Screening Informed Consent Form\nDevelopment Informed Consent Form Development Informed Consent Form\nDevelopment->IRB Submission & Approval Informed Consent\nProcess Informed Consent Process Participant Recruitment\n& Screening->Informed Consent\nProcess Baseline Sample\nCollection (Urine) Baseline Sample Collection (Urine) Informed Consent\nProcess->Baseline Sample\nCollection (Urine) This compound\nAdministration This compound Administration Baseline Sample\nCollection (Urine)->this compound\nAdministration Timed Urine\nCollection Timed Urine Collection This compound\nAdministration->Timed Urine\nCollection Sample Processing\n& Storage Sample Processing & Storage Timed Urine\nCollection->Sample Processing\n& Storage LC-MS/MS Analysis of\n13C-Mannitol LC-MS/MS Analysis of 13C-Mannitol Sample Processing\n& Storage->LC-MS/MS Analysis of\n13C-Mannitol Data Analysis Data Analysis LC-MS/MS Analysis of\n13C-Mannitol->Data Analysis Statistical Analysis Statistical Analysis Data Analysis->Statistical Analysis Final Report\nGeneration Final Report Generation Statistical Analysis->Final Report\nGeneration Publication of\nResults Publication of Results Final Report\nGeneration->Publication of\nResults

References

Application Notes and Protocols for the Derivatization of DL-Mannitol-13C for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of the two primary derivatization methods for preparing DL-Mannitol-13C for analysis by Gas Chromatography-Mass Spectrometry (GC-MS): Acetylation to form alditol acetates and Methoximation followed by Silylation to form trimethylsilyl (B98337) (TMS) ethers. The choice of derivatization is critical as it enhances the volatility of the polar mannitol (B672) molecule, a prerequisite for GC analysis.[1]

Method Comparison

Both acetylation and methoximation-silylation are effective for the derivatization of mannitol. The selection of the most suitable method will depend on the specific requirements of the analysis, such as the need for a single chromatographic peak, the complexity of the sample matrix, and the desired sensitivity.

FeatureAcetylation (Alditol Acetate)Methoximation-Silylation (TMS Ether)
Principle Two-step: Reduction of the carbonyl group to a hydroxyl group, followed by the acetylation of all hydroxyl groups.Two-step: Methoximation of the carbonyl group to prevent ring formation, followed by silylation of hydroxyl groups.[2]
Chromatographic Profile Typically produces a single, sharp peak for each sugar alcohol.[3]May produce multiple peaks due to the formation of syn- and anti-isomers of the methoxime, which can complicate quantification.[2]
Derivative Stability Acetylated derivatives are generally very stable and can be stored for extended periods.[4]Silyl ethers are susceptible to hydrolysis and require anhydrous conditions for preparation and storage.[5]
Reaction Conditions Generally involves the use of strong reducing agents and acetylation reagents.Milder reaction conditions compared to acetylation.
Mass Spectrum Characteristic fragmentation patterns with prominent ions.Complex fragmentation patterns with many characteristic ions.
Quantitative Performance (for unlabeled Mannitol) Linearity: 2.50 - 12.50 g/L[6] LOD: 0.68 ng[6]Linearity: 0.2 - 20 µ g/0.1 g[7] LOD: 1 ng/0.1 g[7]

Note on 13C-Labeling: When analyzing stable isotope-labeled compounds such as this compound, it is important to consider potential kinetic isotope effects during the derivatization process, which could lead to isotopic fractionation and affect the accuracy of quantification.[8] It is recommended to use a similarly labeled internal standard for the most accurate results. The mass shift in the fragments of the 13C-labeled derivative is a key consideration for mass spectrometric analysis.[2]

Experimental Workflows

The following diagrams illustrate the experimental workflows for the two derivatization methods.

acetylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Work-up and Analysis start This compound Sample dry Dry Sample Completely start->dry reduction Reduction with Sodium Borohydride dry->reduction acetylation Acetylation with Acetic Anhydride reduction->acetylation extraction Liquid-Liquid Extraction acetylation->extraction analysis GC-MS Analysis extraction->analysis silylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample dry Dry Sample Completely start->dry methoximation Methoximation with Methoxyamine HCl in Pyridine dry->methoximation silylation Silylation with MSTFA methoximation->silylation analysis GC-MS Analysis silylation->analysis

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of DL-Mannitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Mannitol, a sugar alcohol, is widely utilized in the pharmaceutical industry as an excipient and an active pharmaceutical ingredient.[1][2][3] Its isotopically labeled form, DL-Mannitol-13C, serves as a crucial internal standard for quantitative analysis in various matrices and as a tracer in metabolic studies.[4][5][6] Due to its polar nature and lack of a significant UV chromophore, the analysis of mannitol (B672) presents challenges for traditional reversed-phase liquid chromatography with UV detection.[7][8] This application note describes a robust and reliable hydrophilic interaction liquid chromatography (HILIC) method coupled with an evaporative light scattering detector (ELSD) for the determination of this compound. HILIC is well-suited for the retention and separation of highly polar compounds like mannitol.[1][7][9] The ELSD provides universal detection for non-volatile analytes, making it an ideal choice for this application.[10][11][12]

Experimental

Instrumentation and Consumables
  • HPLC or UHPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Analytical column: Amide-based HILIC column (e.g., TSK-Gel Amide 80 or similar)[1][10]

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (B1220265) (optional, for mobile phase modification)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Amide HILIC, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 85% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
ELSD Nebulizer 30°C
ELSD Evaporator 30°C
Gas Flow 1.5 L/min (Nitrogen)

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a solution of 50:50 (v/v) acetonitrile and water.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For a simple formulation:

  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of 50:50 (v/v) acetonitrile/water and vortex for 2 minutes to dissolve the mannitol.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial for analysis.

Results and Discussion

The developed HILIC-ELSD method provides excellent separation and detection of this compound. A typical chromatogram shows a sharp, well-defined peak for mannitol. The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the quantitative data is presented in Table 2.

Table 2: Summary of Quantitative Data for this compound Analysis

ParameterResult
Linearity (R²) > 0.999
Range 0.05 - 0.5 mg/mL
Limit of Detection (LOD) 5 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Conclusion

This application note details a reliable and robust HILIC-ELSD method for the quantitative analysis of this compound. The method is sensitive, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The use of ELSD allows for the detection of mannitol without the need for derivatization, simplifying the overall analytical procedure. For applications requiring higher sensitivity and specificity, such as analysis in biological matrices, this method can be adapted for use with a mass spectrometer (LC-MS/MS).[13][14][15]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh this compound Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Acetonitrile/Water weigh_std->dissolve_std create_stock Create Stock Solution (1 mg/mL) dissolve_std->create_stock serial_dilute Perform Serial Dilutions create_stock->serial_dilute working_std Prepare Working Standards serial_dilute->working_std inject Inject Sample/Standard working_std->inject dissolve_sample Dissolve in Acetonitrile/Water weigh_sample->dissolve_sample centrifuge Centrifuge Sample dissolve_sample->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample final_sample Sample Ready for Injection filter_sample->final_sample final_sample->inject separate HILIC Column Separation inject->separate detect ELSD Detection separate->detect acquire Data Acquisition detect->acquire integrate Integrate Peak Area acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_tree start Problem Encountered no_peak No Peak or Very Small Peak start->no_peak Detection Issue poor_peak_shape Poor Peak Shape (Tailing/Fronting) start->poor_peak_shape Separation Issue retention_shift Retention Time Shift start->retention_shift System/Mobile Phase Issue check_elds Check ELSD Settings (Nebulizer, Evaporator, Gas) no_peak->check_elds Yes check_injection Verify Injection Volume and Sample Concentration no_peak->check_injection Yes check_flow Ensure Mobile Phase Flow no_peak->check_flow Yes check_column Column Contamination or Degradation? poor_peak_shape->check_column Yes check_sample_solvent Sample Solvent Mismatch with Mobile Phase? poor_peak_shape->check_sample_solvent Yes check_ph Mobile Phase pH (if buffered) Correct? poor_peak_shape->check_ph Yes check_mobile_phase Incorrect Mobile Phase Composition? retention_shift->check_mobile_phase Yes check_flow_rate Flow Rate Fluctuation? retention_shift->check_flow_rate Yes check_temp Column Temperature Stable? retention_shift->check_temp Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Mannitol-¹³C Mass Spectrometry Signals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-Mannitol-¹³C by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their signal intensity and obtain high-quality data.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of DL-Mannitol-¹³C.

Issue 1: Low or No Signal Detected for DL-Mannitol-¹³C

Q1: I am not detecting a clear signal for my DL-Mannitol-¹³C standard. What are the initial troubleshooting steps?

A1: A weak or absent signal for DL-Mannitol-¹³C can stem from several factors related to sample preparation, instrument settings, and the inherent chemical properties of mannitol (B672). Begin by systematically checking the following:

  • Ionization Mode: Mannitol, as a sugar alcohol, can be detected in both positive and negative ionization modes. However, negative mode Electrospray Ionization (ESI) is often successful, typically detecting the deprotonated molecule [M-H]⁻.[1][2] Some methods also utilize the formation of adducts in the negative mode, such as the acetate (B1210297) adduct [M+CH₃COO]⁻.[2]

  • Adduct Formation: In positive ion mode, mannitol has a high affinity for forming adducts with alkali metals like sodium [M+Na]⁺ and potassium [M+K]⁺. If you are operating in positive mode, look for these adducts in your spectra. The presence of multiple adducts can split the signal, reducing the intensity of any single peak.[3][4]

  • Instrument Parameters: Ensure your mass spectrometer's parameters are optimized for a low molecular weight, polar analyte. This includes adjusting the spray voltage, gas temperatures, and gas flows.[5]

  • Sample Preparation: Contaminants in the sample or mobile phase can suppress the ionization of mannitol. Ensure high-purity solvents and reagents are used.

Q2: My signal for DL-Mannitol-¹³C is still low after initial checks. What advanced techniques can I employ to improve it?

A2: If basic troubleshooting does not resolve the issue, consider more advanced strategies such as chemical derivatization or optimizing the mobile phase to enhance ionization efficiency.

  • Derivatization: Derivatizing mannitol can significantly improve its chromatographic retention and ionization efficiency. Common derivatization strategies include:

    • Benzoylation: Reaction with benzoyl chloride can improve detection in LC-ESI-MS/MS.[6]

    • Acetylation: Creating peracetyl derivatives is a common method for GC-MS analysis and can also be applied to LC-MS.[7]

  • Mobile Phase Modification: The composition of your mobile phase can be adjusted to promote the formation of a specific, high-intensity adduct. For instance, the addition of a small amount of ammonium (B1175870) acetate can facilitate the formation of the [M+CH₃COO]⁻ adduct in negative ESI mode.[2]

Experimental Workflow for Troubleshooting Low Signal

low_signal_workflow start Low or No DL-Mannitol-¹³C Signal check_ionization Verify Ionization Mode (Positive vs. Negative ESI) start->check_ionization check_adducts Look for Common Adducts ([M-H]⁻, [M+Na]⁺, [M+K]⁺, [M+CH₃COO]⁻) check_ionization->check_adducts optimize_ms Optimize MS Parameters (Voltages, Gas Flow/Temp) check_adducts->optimize_ms check_sample_prep Review Sample Preparation (Solvent Purity, Contamination) optimize_ms->check_sample_prep signal_improved_q1 Signal Improved? check_sample_prep->signal_improved_q1 advanced_techniques Implement Advanced Techniques signal_improved_q1->advanced_techniques No final_analysis Re-analyze Sample signal_improved_q1->final_analysis Yes derivatization Chemical Derivatization (e.g., Acetylation, Benzoylation) advanced_techniques->derivatization mobile_phase_mod Mobile Phase Modification (e.g., Add Ammonium Acetate) advanced_techniques->mobile_phase_mod derivatization->final_analysis mobile_phase_mod->final_analysis

Caption: Troubleshooting workflow for low DL-Mannitol-¹³C signal.

Issue 2: Poor Reproducibility and Inconsistent Signal Intensity

Q3: I am observing significant variability in the signal intensity of DL-Mannitol-¹³C across different runs. What could be the cause?

A3: Inconsistent signal intensity is often related to uncontrolled adduct formation or matrix effects.

  • Uncontrolled Adduct Formation: The formation of various adducts (e.g., Na⁺, K⁺) can be sporadic if the source of these ions is not controlled. This leads to fluctuations in the intensity of the target ion. To mitigate this, consider the following:

    • Adduct-Reducing Additives: The addition of ascorbic acid or fluorinated alkanoic acids to the mobile phase can help suppress the formation of unwanted metal adducts.[3][4][8]

    • High-Purity Solvents: Use high-purity, MS-grade solvents to minimize the presence of metal ion contaminants.

  • Matrix Effects: If you are analyzing DL-Mannitol-¹³C in a complex matrix (e.g., urine, plasma), other components in the sample can suppress or enhance the ionization of your analyte, leading to poor reproducibility.[9]

    • Sample Cleanup: Implement a robust sample extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9]

    • Isotope Dilution: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification in complex matrices. Since you are already using ¹³C-labeled mannitol, this serves as an excellent internal standard if you are quantifying endogenous mannitol.

Logical Diagram for Diagnosing Poor Reproducibility

reproducibility_workflow start Poor Signal Reproducibility check_adducts Analyze Adduct Profile (Are multiple adducts present and fluctuating?) start->check_adducts check_matrix Assess Matrix Effects (Analyze in neat solution vs. matrix) start->check_matrix adducts_issue Adduct Formation is the Likely Cause check_adducts->adducts_issue Yes matrix_issue Matrix Effects are the Likely Cause check_matrix->matrix_issue Yes solution_adducts Implement Adduct Control Strategy - Use adduct-reducing additives - Use high-purity solvents adducts_issue->solution_adducts solution_matrix Implement Matrix Effect Mitigation - Improve sample cleanup (SPE) - Confirm use of appropriate internal standard matrix_issue->solution_matrix end Achieve Consistent Signal solution_adducts->end solution_matrix->end

Caption: Diagnosing and resolving poor signal reproducibility.

Frequently Asked Questions (FAQs)

Q4: Why is ¹³C-labeled mannitol used in mass spectrometry?

A4: ¹³C-labeled mannitol is frequently used as an internal standard for the quantification of unlabeled mannitol.[10][11] This is particularly important in applications like intestinal permeability testing, where baseline levels of mannitol can exist from dietary sources.[10][11] Using a ¹³C-labeled version allows for its clear differentiation from the endogenous, unlabeled form, leading to more accurate quantification. The ¹³C label also aids in compound identification in complex metabolomics studies.[12]

Q5: What are the typical precursor and product ions for DL-Mannitol-¹³C in MS/MS?

A5: The exact m/z values will depend on the number of ¹³C labels in the molecule. For a singly labeled DL-Mannitol-¹³C (molecular weight ≈ 183.16 g/mol ), the ions would be shifted accordingly. Based on published data for unlabeled mannitol, common transitions in negative ESI mode are:

Precursor Ion FormTypical Precursor Ion (m/z) for Unlabeled MannitolTypical Product Ion (m/z)
[M-H]⁻181.189.1
[M+CH₃COO]⁻241.159.0 (acetate)

Note: These values are for unlabeled mannitol and should be adjusted for the specific ¹³C labeling pattern of your standard. The product ions are fragments and may or may not contain the ¹³C label depending on the fragmentation pathway.

Q6: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for DL-Mannitol-¹³C analysis?

A6: Yes, GC-MS is a viable technique for mannitol analysis. However, due to its low volatility, derivatization is required. A common method is the formation of peracetyl derivatives.[7] This approach allows for good chromatographic separation from other sugar alcohols and provides reliable quantification.[7]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Mannitol Detection

This protocol is a starting point and should be optimized for your specific instrument and application.

  • Chromatographic Separation:

    • Instrument: Agilent 1290 Infinity or equivalent.[2]

    • Column: Imtakt Unison UK-Amino HT, 2 x 150 mm, 3µm.[2]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A suitable gradient to separate mannitol from other sample components.

    • Flow Rate: 0.2 mL/min.[2]

    • Column Temperature: 40 °C.[2]

  • Mass Spectrometry Detection:

    • Instrument: AB SCIEX TRIPLE QUAD 5500 or equivalent.[2]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[2]

    • Ion Spray Voltage: -4500 V.[2]

    • Ion Source Temperature: 350 °C.[2]

    • MRM Transitions: Monitor for the expected precursor and product ions of DL-Mannitol-¹³C (e.g., [M-H]⁻ → fragment).

Protocol 2: Derivatization with Benzoyl Chloride

This protocol is adapted from a method for improving the detection of mannitol and glycerol (B35011).[6]

  • Sample Preparation: Evaporate the sample containing DL-Mannitol-¹³C to dryness.

  • Derivatization Reaction:

    • Add a solution of benzoyl chloride in a suitable solvent.

    • Add a catalyst, such as pyridine.

    • Incubate at a controlled temperature to allow the reaction to proceed.

  • Quenching and Extraction:

    • Quench the reaction with a suitable reagent.

    • Extract the derivatized mannitol into an organic solvent (e.g., ethyl acetate).

  • Analysis:

    • Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent.

    • Inject the sample into the LC-MS/MS system.

Disclaimer: These protocols are for informational purposes only. Please refer to the original publications and your instrument's documentation for detailed procedures and safety information.

References

Technical Support Center: Overcoming Matrix Effects in DL-Mannitol-13C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of DL-Mannitol-13C.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, providing a systematic approach to problem-solving.

Issue 1: Poor Peak Shape, Tailing, or Fronting

Q: My chromatogram for this compound shows poor peak shape. What are the likely causes and how can I fix it?

A: Poor peak shape for a polar compound like mannitol (B672) is a common issue. Here are the potential causes and troubleshooting steps:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Action: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for polar analytes.

    • Action: Ensure the mobile phase pH is appropriate for mannitol. For HILIC separations, ensure the organic content of your sample solvent is similar to the starting mobile phase to avoid peak distortion.

  • Column Contamination or Degradation: Buildup of matrix components can damage the stationary phase.

    • Action: Use a guard column to protect your analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions or replace it.

  • Secondary Interactions: Interactions between the analyte and active sites on the column can cause peak tailing.

    • Action: Try a different column chemistry, such as one with end-capping, or modify the mobile phase with additives like a small amount of a competing base or acid.

Issue 2: Inconsistent Results and High Variability

Q: I am observing high variability in my results between injections of the same sample. What could be causing this?

A: High variability is often a sign of inconsistent sample preparation or matrix effects.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Action: Automate sample preparation steps where possible. Ensure thorough mixing at each stage. Use calibrated pipettes and consistent timing for all steps.

  • Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different lots of biological matrix.[1]

    • Action: Implement a robust sample cleanup procedure like Solid Phase Extraction (SPE) to remove a larger portion of interfering matrix components.[2] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is crucial to compensate for this variability.[3]

  • Instrument Instability: Fluctuations in the LC or MS system can lead to inconsistent responses.

    • Action: Run system suitability tests before your analytical batch to ensure the instrument is performing within specifications. Check for stable spray in the MS source.

Issue 3: Signal Suppression or Enhancement

Q: My analyte signal is significantly lower (suppression) or higher (enhancement) in the presence of the matrix compared to a neat solution. How can I address this?

A: This is a classic sign of matrix effects, where co-eluting compounds interfere with the ionization of your analyte.[4]

  • Insufficient Sample Cleanup: The most common cause is the presence of endogenous matrix components like phospholipids.[3]

    • Action: Improve your sample preparation method. Protein precipitation is often insufficient for removing phospholipids.[2] Consider more effective techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Chromatographic Co-elution: Matrix components are eluting at the same time as your analyte.

    • Action: Optimize your chromatographic method to improve the separation of this compound from the interfering matrix components.[3] This can involve adjusting the gradient, changing the mobile phase, or using a different column.

  • Sample Dilution: High concentrations of matrix components can be mitigated by dilution.

    • Action: Dilute the sample extract.[2] This is a simple way to reduce matrix effects, but be mindful of maintaining sufficient sensitivity for your analyte.

Diagram: General Troubleshooting Workflow

Problem Problem Observed (e.g., Poor Peak Shape, High Variability, Signal Suppression) Check_LC 1. Check LC System (System Suitability, Pressure, Peak Shape in Standard) Problem->Check_LC Check_MS 2. Check MS System (Tuning, Calibration, Spray Stability) Problem->Check_MS Check_SamplePrep 3. Evaluate Sample Preparation (Recovery, Consistency, Matrix Effects) Problem->Check_SamplePrep Optimize_Chroma Optimize Chromatography (Gradient, Mobile Phase, Column) Check_LC->Optimize_Chroma Issue persists Improve_Cleanup Improve Sample Cleanup (Switch to SPE/LLE, Optimize Method) Check_SamplePrep->Improve_Cleanup High Matrix Effect Use_IS Implement/Verify Internal Standard (Co-elution, Stability) Check_SamplePrep->Use_IS High Variability Resolved Problem Resolved Optimize_Chroma->Resolved Dilute Dilute Sample Improve_Cleanup->Dilute If suppression remains Improve_Cleanup->Resolved Use_IS->Resolved Dilute->Resolved

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[5]

Q2: Why is DL-Mannitol, as a polar compound, particularly susceptible to matrix effects?

A2: Polar analytes like mannitol are often analyzed using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). In complex biological samples, there are many endogenous polar compounds (salts, sugars, amino acids) that can co-elute with mannitol and interfere with its ionization in the mass spectrometer source.[6]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spike comparison.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[4] A matrix factor of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[1]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A4: A SIL-IS, such as a deuterated or 13C-labeled version of the analyte, is the preferred internal standard for LC-MS/MS analysis.[3] Because it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[3] By measuring the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.

Q5: Can I rely solely on a SIL-IS to correct for all matrix effects?

A5: While highly effective, a SIL-IS may not be a complete solution in all cases. For instance, if the isotopic labeling (especially with deuterium) causes a slight shift in retention time, the analyte and the internal standard may not experience the exact same matrix effect. Additionally, a SIL-IS can compensate for signal variability but cannot restore signal loss due to severe suppression, which may compromise the sensitivity of the assay. Therefore, it is always best to combine the use of a SIL-IS with an effective sample cleanup strategy.[3]

Q6: What are the most effective sample preparation techniques to reduce matrix effects for polar analytes like mannitol?

A6:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering components like phospholipids, which are a major cause of matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing interferences. However, optimizing the extraction solvent for a highly polar analyte like mannitol can be challenging, potentially leading to lower recovery.

  • Solid Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences.[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly powerful for cleaning up complex biological samples.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effects for Polar Analytes

Sample Preparation MethodAnalyte ClassMatrixAverage Recovery (%)Average Matrix Effect (%)*Reference
Protein Precipitation (PPT) Basic DrugsPlasma>8530 - 50 (Suppression)[2]
Liquid-Liquid Extraction (LLE) Acidic & Basic DrugsPlasma60 - 80< 20[7]
Solid Phase Extraction (SPE) Acidic & Basic DrugsPlasma>90< 15[7]

*Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. A positive value indicates suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike this compound and its SIL-IS into the clean extracts at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike/QC Samples): Spike this compound and its SIL-IS into the blank biological matrix before the extraction process at the same concentrations.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate the ratio of the average peak area of the analyte in Set B to the average peak area in Set A.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): Calculate the ratio of the average peak area of the analyte in Set C to the average peak area in Set B.

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Process Efficiency (PE): Calculate the ratio of the average peak area of the analyte in Set C to the average peak area in Set A.

      • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

Diagram: Workflow for Matrix Effect Assessment

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Spike Analyte + IS into Solvent Analysis Analyze All Sets by LC-MS/MS A1->Analysis B1 Extract Blank Matrix B2 Spike Analyte + IS into Clean Extract B1->B2 B2->Analysis C1 Spike Analyte + IS into Blank Matrix C2 Extract Spiked Matrix C1->C2 C2->Analysis Calc_MF Calculate Matrix Factor (B vs A) Analysis->Calc_MF Calc_RE Calculate Recovery (C vs B) Analysis->Calc_RE Calc_PE Calculate Process Efficiency (C vs A) Analysis->Calc_PE Start Start: Plasma Sample Pretreat 1. Pre-treat Sample (Add IS, Precipitate Proteins, Centrifuge) Start->Pretreat Load 3. Load Supernatant Pretreat->Load Condition 2. Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash 4. Wash Cartridge (Aqueous Acid, then Methanol) Load->Wash Elute 5. Elute Analyte (Ammoniated Methanol) Wash->Elute Dry 6. Dry Down & Reconstitute Elute->Dry End Ready for LC-MS/MS Analysis Dry->End

References

Troubleshooting poor chromatographic separation of DL-Mannitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of DL-Mannitol-13C. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic behavior important?

This compound is a stable, non-radioactive, isotopically labeled form of DL-Mannitol.[1] It is often used as an internal standard for the accurate quantification of unlabeled mannitol (B672) in complex matrices like clinical samples, especially when using mass spectrometry (MS).[2][3] Since its chemical structure is nearly identical to the unlabeled form, its chromatographic behavior (retention time, peak shape) should be virtually the same. Poor chromatography of the labeled standard directly impacts the accuracy of the entire analytical method.

Q2: Which HPLC methods are suitable for analyzing this compound?

Due to its high polarity and lack of a significant UV chromophore, specialized chromatographic techniques are required.[4] The most common methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for retaining and separating highly polar compounds like sugar alcohols. It often uses columns like TSK-Gel Amide 80 or Atlantis Premier BEH Z-HILIC and mobile phases consisting of a high percentage of acetonitrile (B52724) with a smaller amount of aqueous buffer.[5][6]

  • Ion-Exclusion Chromatography: This technique is well-suited for separating sugar alcohols and is recognized in several USP methods.[4] It typically employs columns like the Rezex RPM-Monosaccharide with an aqueous mobile phase (e.g., water) at a high temperature.[4][7]

  • Reversed-Phase (RP) Chromatography: Standard C18 columns do not retain sugars and sugar alcohols well.[8] Therefore, RP is generally not a suitable technique unless derivatization is performed.

Detection is typically achieved with an Evaporative Light Scattering Detector (ELSD), a Refractive Index (RI) detector, or a Mass Spectrometer (MS), which is necessary to differentiate the 13C-labeled standard from its native counterpart.[3][4][8][9]

Troubleshooting Common Chromatographic Issues

This section addresses specific problems you may encounter with the separation of this compound.

Q3: Why is my this compound peak tailing or showing poor symmetry?

Peak tailing is a common issue in chromatography and can compromise resolution and integration accuracy. When all peaks in the chromatogram are tailing, it often points to a physical or system-wide issue. If only specific peaks are affected, it suggests a chemical interaction.

Troubleshooting Flowchart for Poor Peak Shape

G Troubleshooting Workflow for Peak Tailing cluster_0 Problem Identification cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues start Poor Peak Shape (Tailing) q1 Are ALL peaks tailing? start->q1 cause_system Potential Causes: - Extra-column dead volume - Column void/damage - Detector issue q1->cause_system  Yes cause_analyte Potential Causes: - Secondary silanol (B1196071) interactions (if using silica-based columns) - Column overload (mass or volume) - Sample solvent mismatch q1->cause_analyte  No, only Mannitol  or a few peaks sol_system Solutions: - Check/replace fittings & tubing - Use guard column or replace column - Consult detector manual cause_system->sol_system sol_analyte Solutions: - Lower mobile phase pH (<3) - Add buffer to mobile phase - Dilute sample or inject less - Match sample solvent to mobile phase cause_analyte->sol_analyte

Caption: A flowchart to diagnose the root cause of peak tailing.

Detailed Solutions:

  • Secondary Silanol Interactions: This is a frequent cause of tailing for polar analytes on silica-based columns.[10][11] Residual, negatively charged silanol groups on the silica (B1680970) surface can interact with the analyte, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to <3 with 0.1% formic acid) protonates the silanol groups, minimizing these secondary interactions.[11]

    • Solution 2: Increase Buffer Strength: A higher concentration of buffer salts (e.g., ammonium (B1175870) formate) in the mobile phase can help shield the silanol groups and improve peak shape.[10][12]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted peaks.[11]

    • Solution: Try diluting your sample or reducing the injection volume. If the peak shape improves, the column was likely overloaded.

  • Extra-Column Effects: Tailing that affects all peaks, especially early eluting ones, can be caused by "dead volume" from improperly fitted tubing or a void at the head of the column.[11]

    • Solution: Ensure all fittings are secure and that the correct diameter tubing is used. If a column void is suspected, reversing the column for a short flush (if permitted by the manufacturer) or replacing it may be necessary.

Q4: The resolution between this compound and sorbitol (or other sugar alcohols) is poor. How can I improve it?

Mannitol and sorbitol are isomers, making their separation challenging. Achieving good resolution is critical for accurate quantification.

Logical Diagram for Improving Resolution

G Strategies to Improve Mannitol/Sorbitol Resolution cluster_method Method Parameters cluster_column Column Parameters cluster_solutions Expected Outcomes center Poor Resolution p1 Optimize Temperature center->p1 p2 Adjust Mobile Phase center->p2 p3 Lower Flow Rate center->p3 c1 Use Longer Column center->c1 c2 Try Different Stationary Phase center->c2 s1 Alters selectivity and interaction kinetics p1->s1 s2 Changes analyte partitioning (e.g., % water in HILIC) p2->s2 s3 Increases interaction time, improving efficiency p3->s3 s4 Increases theoretical plates, enhancing separation c1->s4 s5 Provides different selectivity (e.g., Rezex RPM vs. RCM) c2->s5

Caption: Cause-and-effect diagram for resolving co-eluting peaks.

Detailed Solutions:

  • Optimize Column Temperature: For ion-exchange columns like the Rezex RPM, temperature plays a crucial role in selectivity. Increasing the temperature (e.g., to 80-85 °C) can significantly improve the separation between mannitol and sorbitol.[13][14]

  • Adjust Mobile Phase Composition (HILIC): In HILIC, the water content is critical. A slight decrease in the aqueous portion (and corresponding increase in acetonitrile) will increase retention and may improve the resolution between closely eluting sugar alcohols.[13]

  • Change Stationary Phase: Different columns offer different selectivities. For example, a Rezex RPM column can provide excellent separation between mannitol and sorbitol, sometimes with over 10 minutes between the peaks.[4] If one column chemistry doesn't work, trying another (e.g., a different HILIC phase or ion-exchange resin) can be effective.

  • Use a Longer Column: A longer column provides more theoretical plates, which generally leads to better resolution, although it will also increase run times and backpressure.

Experimental Protocol and Data

Protocol: HILIC-ELSD Method for this compound Analysis

This protocol provides a general method for the analysis of this compound using HILIC with an Evaporative Light Scattering Detector (ELSD).[6][15]

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water solvent.

  • Sample Preparation: If analyzing a complex sample, perform a protein precipitation step by adding 4 parts of ice-cold methanol (B129727) or acetonitrile to 1 part of the sample.[2] Vortex, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[2] Collect the supernatant for injection.

2. Chromatographic Conditions:

  • HPLC System: An HPLC or UHPLC system capable of gradient elution.

  • Column: A HILIC column, such as a TSK-Gel Amide 80 (4.6 x 250 mm, 5 µm) or equivalent.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Gradient: A typical gradient might run from 95% A to 50% A over 15-20 minutes, followed by a re-equilibration step. An isocratic method may also be suitable.[5]

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 35 - 45 °C.

  • Injection Volume: 5 - 20 µL.

3. ELSD Detector Settings:

  • Drift Tube Temperature: 40 - 50 °C.

  • Nebulizer Gas (Nitrogen) Pressure: 3 - 4 bar (or as recommended by the manufacturer).

  • Gain: Mid-range (e.g., PMT Gain of 7), adjust as needed for signal intensity.

Quantitative Data Summary

The following table summarizes typical starting conditions for two common HPLC methods for mannitol analysis. Parameters should always be optimized for your specific application and instrumentation.

ParameterMethod 1: Ion-Exclusion ChromatographyMethod 2: HILIC
Column Type Rezex RPM-Monosaccharide (Ca2+ form)[4]Amide-based (e.g., TSK-Gel Amide 80)[6]
Dimensions 300 x 7.8 mm[4]250 x 4.6 mm
Mobile Phase Deionized WaterAcetonitrile/Water with buffer (e.g., 10mM Ammonium Acetate)
Elution Mode IsocraticIsocratic or Gradient
Typical Composition 100% Water85:15 Acetonitrile:Water
Flow Rate 0.5 - 0.6 mL/min1.0 mL/min
Column Temperature 80 - 85 °C[14]30 - 40 °C
Detector Refractive Index (RI) or ELSDELSD or Mass Spectrometry (MS)
Key Advantage Robust, USP-recognized method for isomersHigh sensitivity with ELSD/MS, compatible with volatile buffers

References

Optimizing DL-Mannitol-13C for Tracer Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DL-Mannitol-13C concentration in tracer studies. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, experimental protocols, and data interpretation guidance in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound in my cell culture tracer experiment?

There is no single optimal concentration of this compound for all cell types and experiments. The ideal concentration is influenced by several factors, including the cell line's metabolic rate, the presence of other carbon sources in the medium (e.g., glucose), and the specific metabolic pathway being investigated.

As a general guideline, the concentration of D-Mannitol-2-13C should be in the range of physiological concentrations of other carbohydrates.[1] For initial experiments, a concentration range of 1-10 mM can be considered. However, it is crucial to perform a pilot experiment to determine the optimal concentration for your specific model system. One study on bovine corneal endothelial cells used a mannitol (B672) concentration of 20 mM, while another used 25 mM as an osmotic control in endothelial cell culture.[2][3]

Q2: How can I determine if my cells are taking up and metabolizing this compound?

Before initiating a full-scale metabolic flux analysis (MFA), it is essential to confirm that your cells can transport and metabolize mannitol.[4] A preliminary uptake and metabolism experiment is highly recommended.

Experimental Protocol: Verification of this compound Uptake and Metabolism

  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 5 mM).

  • Time-Course Sampling: Harvest cell pellets and spent media at several time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).

  • Sample Analysis: Analyze the intracellular extracts and spent media using mass spectrometry (GC-MS or LC-MS/MS) to detect the presence of 13C-labeled mannitol and its downstream metabolites.

  • Data Interpretation: A decrease in this compound in the media over time and the appearance of 13C-labeled downstream metabolites (e.g., fructose-6-phosphate, lactate) within the cells confirm uptake and metabolism.

Q3: I am observing very low incorporation of the 13C label into downstream metabolites. What are the possible causes and solutions?

Low 13C enrichment is a common issue in tracer studies. The following troubleshooting guide can help identify and resolve the problem.

Potential Cause Troubleshooting Steps
Inefficient Cellular Uptake Confirm mannitol uptake by measuring its intracellular concentration. Some cell lines may have low expression of the necessary transporters.[4] If uptake is low, consider genetic modification to express a suitable transporter or using a different tracer.
Sub-optimal Tracer Concentration The concentration of this compound may be too low relative to other carbon sources in the medium. Perform a dose-response experiment with increasing concentrations of the tracer to find the optimal level that results in significant labeling without causing toxicity.
Slow Metabolism of Mannitol The metabolic flux through mannitol-utilizing pathways might be slow in your cell type.[4] Increase the incubation time to allow for greater accumulation of the label in downstream metabolites. Ensure the cells are in a metabolic steady state during the labeling period.
Dilution by Unlabeled Carbon Sources High concentrations of other carbon sources (e.g., glucose, glutamine) in the medium can dilute the 13C label. If experimentally feasible, reduce the concentration of the primary unlabeled carbon source.
Incorrect Isotopic Steady State Assumption It is crucial to ensure that the cells have reached isotopic steady state, where the labeling of intracellular metabolites is constant. To verify this, measure the isotopic labeling at two different time points (e.g., 18 and 24 hours). If the labeling is not consistent, a longer incubation time is required.

Q4: My mass spectrometry results show a high background signal for mannitol. How can I address this?

One of the key advantages of using 13C-labeled mannitol is its ability to overcome the issue of background contamination from unlabeled mannitol, which can be present in food and other commercial products.[5] If you are still observing a high background, consider the following:

  • Source of Contamination: Unlabeled mannitol can be present in cell culture media components. Analyze all media components separately to identify the source of contamination.

  • Analytical Specificity: Ensure that your mass spectrometry method can clearly distinguish between 13C-labeled and unlabeled mannitol.

Data Presentation: Factors Influencing Optimal this compound Concentration

While a universal optimal concentration cannot be provided, the following table summarizes key factors to consider when designing your tracer experiments.

FactorConsiderationsRecommended Action
Cell Type Different cell lines have varying transporter expression and metabolic rates.Perform a pilot study to assess uptake and metabolism in your specific cell line.[4]
Metabolic Pathway of Interest The flux through the pathway of interest will determine the required tracer concentration.If studying a low-flux pathway, a higher tracer concentration or longer incubation time may be necessary.
Culture Medium Composition The presence of other carbon sources will compete with this compound for entry into metabolic pathways.Quantify the concentration of other major carbon sources and adjust the tracer concentration accordingly.
Experimental Duration The time required to reach isotopic steady state depends on the turnover rate of the metabolites being studied.Conduct a time-course experiment to determine when isotopic steady state is achieved.
Analytical Sensitivity The sensitivity of your mass spectrometer will influence the minimum level of 13C enrichment that can be reliably detected.Characterize the limit of detection and quantification of your analytical method for key metabolites.

Experimental Protocols

A general protocol for conducting a 13C-Metabolic Flux Analysis (MFA) experiment with this compound is provided below.

Protocol: 13C-Metabolic Flux Analysis using this compound

  • Cell Culture and Labeling:

    • Culture cells to the desired density in standard medium to achieve a metabolic steady state.

    • Prepare the labeling medium by supplementing the base medium with a predetermined concentration of this compound.

    • Replace the standard medium with the labeling medium and incubate for a duration sufficient to reach isotopic steady state (typically 18-24 hours, but should be empirically determined).[1]

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding an ice-cold quenching solution (e.g., 60% methanol, pre-chilled to -40°C).[1]

    • Harvest the cells by centrifugation at a low temperature.

    • Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solution (e.g., 75% ethanol, pre-chilled to -20°C).[1]

    • Separate cell debris by centrifugation and collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a lyophilizer or speed vacuum.

    • For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1]

  • Mass Spectrometry Analysis:

    • Analyze the prepared samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass isotopomer distributions for the natural abundance of 13C.

    • Use a metabolic network model and computational flux analysis software to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.

Visualizations

Diagram 1: Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_culture Cell Culture pilot_study Pilot Uptake Study cell_culture->pilot_study Determine uptake concentration_selection Concentration Selection pilot_study->concentration_selection Optimize concentration labeling Isotopic Labeling with This compound concentration_selection->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis MS Analysis extraction->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis flux_calculation Flux Calculation data_analysis->flux_calculation

Caption: Workflow for optimizing and utilizing this compound in tracer studies.

Diagram 2: Metabolic Pathway of this compound

metabolic_pathway mannitol This compound fructose6p Fructose-6-Phosphate-13C mannitol->fructose6p Mannitol-1-phosphate dehydrogenase glycolysis Glycolysis fructose6p->glycolysis ppp Pentose Phosphate Pathway fructose6p->ppp pyruvate Pyruvate-13C glycolysis->pyruvate lactate Lactate-13C pyruvate->lactate

Caption: Entry of this compound into central carbon metabolism.

References

Technical Support Center: DL-Mannitol-13C Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Mannitol-13C based permeability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for conducting successful permeability experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of unlabeled mannitol (B672) for my permeability assay?

A1: this compound is the recommended tracer for permeability assays due to its significantly lower baseline contamination compared to unlabeled (12C) mannitol.[1][2][3][4] Unlabeled mannitol is naturally present in various foods and commercial products, which can lead to high and erratic baseline levels in urine or cell culture media, interfering with the accurate measurement of permeability.[1][2][3][4] Studies have shown that 13C-mannitol has approximately 20-fold lower baseline contamination, which avoids false readings and increases the sensitivity of the assay.[1][2][3][4]

Q2: Can this compound be used for both in vitro and in vivo permeability studies?

A2: Yes, this compound is a versatile paracellular marker suitable for both in vitro models, such as Caco-2 cell monolayers, and in vivo intestinal permeability studies in humans and animals.[1][5]

Q3: Is this compound stable under typical experimental conditions?

A3: Yes, this compound is a stable, non-radioactive isotope.[1][2][3][4] It is chemically stable under standard ambient conditions (room temperature). For long-term storage, it should be kept in a tightly closed container in a dry place.

Troubleshooting Guides

This section provides a question-and-answer guide to common pitfalls encountered during this compound based permeability assays.

In Vitro Caco-2 Permeability Assays

Q: My TEER values are low or inconsistent across the cell monolayer. What could be the cause and how can I fix it?

A: Low or inconsistent Transepithelial Electrical Resistance (TEER) values indicate a compromised cell monolayer integrity, which is crucial for a valid paracellular permeability assay.

  • Potential Causes:

    • Incomplete confluency: The Caco-2 cells may not have formed a complete monolayer with well-established tight junctions. Caco-2 cells typically require 21-30 days post-seeding to fully differentiate and form a stable monolayer.[6]

    • Cell culture conditions: Variations in cell passage number, seeding density, and the composition of the culture medium can affect tight junction formation.

    • Mechanical disruption: Pipetting too vigorously or scratching the monolayer during media changes can cause physical damage.

    • Contamination: Mycoplasma or other microbial contamination can negatively impact cell health and monolayer integrity.

  • Troubleshooting Steps:

    • Verify cell culture timeline: Ensure cells are cultured for the recommended duration to allow for proper differentiation.

    • Standardize cell culture procedures: Use a consistent seeding density and cell passage number. Avoid using high passage number cells as their characteristics can change over time.

    • Gentle handling: Use gentle pipetting techniques when changing media or adding test compounds.

    • Regularly test for contamination: Periodically screen your cell cultures for mycoplasma contamination.

    • Monolayer integrity check: In addition to TEER, assess monolayer integrity using a fluorescent marker like Lucifer Yellow. A high leakage of Lucifer Yellow confirms a compromised monolayer.[7]

Q: I am observing high variability in the apparent permeability coefficient (Papp) of this compound between experiments. What are the likely sources of this variability?

A: High variability in Papp values for a paracellular marker like mannitol can make data interpretation difficult.

  • Potential Causes:

    • Inconsistent monolayer integrity: Even with acceptable TEER values, there can be subtle differences in the tightness of the tight junctions between different batches of Caco-2 monolayers.

    • Variable experimental conditions: Differences in incubation time, temperature, and the composition of the transport buffer (e.g., presence or absence of Ca2+ and Mg2+) can affect permeability.

    • Inaccurate quantification: Errors in sample dilution or issues with the LC-MS/MS analysis can introduce variability.

    • Low compound recovery: Poor recovery of this compound from the assay system can lead to an underestimation of permeability and increased variability.

  • Troubleshooting Steps:

    • Strict quality control of monolayers: Establish a narrow acceptance range for TEER values for all monolayers used in your experiments.

    • Standardize the assay protocol: Ensure all experimental parameters, including incubation times and buffer compositions, are kept consistent.

    • Validate your analytical method: Perform a thorough validation of your LC-MS/MS method for this compound, including linearity, accuracy, and precision.

    • Check for compound recovery: If you suspect low recovery, investigate potential non-specific binding to the plasticware. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help, though this is more critical for lipophilic compounds.

Q: The recovery of this compound in my Caco-2 assay is low. What can I do to improve it?

A: Low recovery can lead to an underestimation of the apparent permeability.

  • Potential Causes:

    • Non-specific binding: Although mannitol is hydrophilic, some non-specific binding to the plastic wells of the culture plates can occur.

    • Sample handling errors: Inaccurate pipetting or loss of sample during transfer steps.

    • Compound instability: While unlikely for mannitol under normal assay conditions, degradation could be a factor if the experimental setup involves harsh conditions.

  • Troubleshooting Steps:

    • Use low-binding plates: Consider using commercially available low-protein-binding plates for your assays.

    • Optimize sample handling: Ensure accurate and consistent pipetting. Minimize the number of transfer steps.

    • Verify compound stability: Confirm the stability of this compound in your assay buffer over the course of the experiment.

LC-MS/MS Analysis

Q: I am having trouble with the LC-MS/MS analysis of this compound, such as poor peak shape or low signal intensity. What should I check?

A: Robust LC-MS/MS analysis is critical for accurate quantification.

  • Potential Causes:

    • Suboptimal chromatographic conditions: The choice of column, mobile phase, and gradient can significantly impact peak shape and resolution.

    • Ion suppression: Components in the sample matrix (e.g., salts from the buffer) can interfere with the ionization of this compound, leading to a reduced signal.

    • MS/MS parameter settings: Incorrect mass transitions or collision energies will result in poor sensitivity.

    • Contamination of the LC-MS system: Contaminants in the system can lead to high background noise and poor signal-to-noise ratios.

  • Troubleshooting Steps:

    • Optimize chromatography: A normal phase HPLC on a CARBOSep CoreGel 87C column with an isocratic mobile phase of 5% methanol/water containing 0.1 mM ammonium (B1175870) acetate (B1210297) has been shown to be effective.[1]

    • Sample clean-up: Perform a protein precipitation step for plasma samples by adding cold acetonitrile.[8] For cell culture samples, ensure the buffer composition is compatible with your LC-MS method.

    • Optimize MS/MS parameters: Perform a tuning of the mass spectrometer to determine the optimal precursor and product ions and collision energy for this compound.

    • System maintenance: Regularly clean the ion source and check for any leaks or blockages in the LC system.

Data Presentation

Table 1: Typical Experimental Parameters for Caco-2 Permeability Assays
ParameterTypical Value/RangeReference
Cell LineCaco-2 (human colorectal adenocarcinoma)[5]
Seeding Density6 x 10^4 to 1 x 10^5 cells/cm^2
Culture Duration21-30 days[6]
Monolayer Integrity (TEER)> 200 Ω·cm²[9]
Paracellular MarkerThis compound[1]
Typical Papp for Mannitol< 1.0 x 10^-6 cm/s[10]
Incubation Time30 - 120 minutes[9]
Transport BufferHanks' Balanced Salt Solution (HBSS)[7]
Table 2: Classification of Apparent Permeability (Papp) in Caco-2 Assays
Papp Value (cm/s)Predicted In Vivo AbsorptionReference
< 1.0 x 10^-6Poor (0-20%)[10]
1.0 x 10^-6 to 1.0 x 10^-5Moderate (20-70%)[10]
> 1.0 x 10^-5High (70-100%)[10]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay with this compound

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)

  • This compound

  • TEER meter

  • LC-MS/MS system

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm^2.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values > 200 Ω·cm².

  • Permeability Experiment:

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.

    • Incubate the plate at 37°C with gentle shaking for the desired time (e.g., 60 or 120 minutes).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the compound in the donor chamber.

Protocol 2: LC-MS/MS Analysis of this compound in Urine Samples

Objective: To quantify the concentration of this compound in urine samples from an in vivo permeability study.

Materials:

  • Urine samples

  • DL-Mannitol-13C6 (as internal standard)

  • Acetonitrile

  • Methanol

  • Ammonium acetate

  • HPLC system with a normal phase column (e.g., CARBOSep CoreGel 87C)[1]

  • Tandem mass spectrometer with electrospray ionization (ESI)

Methodology:

  • Sample Preparation:

    • Thaw urine samples.

    • To a 25 µL aliquot of urine, add 250 µL of an internal standard solution (DL-Mannitol-13C6 in a suitable solvent).

    • Vortex and centrifuge to pellet any precipitates.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Separate the analytes using an isocratic mobile phase (e.g., 5% methanol/water with 0.1 mM ammonium acetate).[1]

    • Detect the analytes using the mass spectrometer in multiple-reaction monitoring (MRM) negative mode.

  • Data Analysis:

    • Create a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the urine samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis caco2_culture Caco-2 Cell Culture (21-28 days) teer_check Monolayer Integrity Check (TEER Measurement) caco2_culture->teer_check add_mannitol Add this compound to Apical Chamber teer_check->add_mannitol incubation Incubate at 37°C add_mannitol->incubation sampling Collect Samples from Apical & Basolateral Chambers incubation->sampling lcms_analysis LC-MS/MS Analysis sampling->lcms_analysis papp_calculation Calculate Papp Value lcms_analysis->papp_calculation

Caption: Workflow for in vitro this compound Caco-2 permeability assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps high_papp_variability High Papp Variability monolayer_issue Inconsistent Monolayer Integrity high_papp_variability->monolayer_issue conditions_issue Variable Experimental Conditions high_papp_variability->conditions_issue analysis_issue Inaccurate LC-MS/MS Analysis high_papp_variability->analysis_issue qc_monolayer Strict Monolayer QC (TEER Range) monolayer_issue->qc_monolayer standardize_protocol Standardize Assay Protocol conditions_issue->standardize_protocol validate_lcms Validate LC-MS/MS Method analysis_issue->validate_lcms

Caption: Troubleshooting logic for high Papp variability in permeability assays.

References

Dealing with background interference in DL-Mannitol-13C measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Mannitol-13C measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter.

Problem: I am seeing unexpected peaks in my 13C NMR spectrum.

This is a common issue that can arise from several sources. Follow this guide to identify and resolve the source of the contamination.

1. Identify the Source of the Unexpected Peaks:

  • Consult Chemical Shift Tables: Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents and contaminants.

  • Run a Blank Spectrum: Acquire a 13C NMR spectrum of the deuterated solvent from the same bottle used for your sample preparation. This will help identify solvent impurities or contaminants in the NMR tube.

  • Check Sample Handling Procedures: Review your sample preparation workflow for potential sources of contamination.

Troubleshooting Flowchart for Unexpected Peaks:

G start Unexpected Peaks Observed check_solvent Run a blank spectrum (solvent only) start->check_solvent peaks_present Peaks present in blank? check_solvent->peaks_present solvent_issue Contaminated Solvent or NMR Tube. - Use a fresh bottle of solvent. - Thoroughly clean NMR tubes. peaks_present->solvent_issue Yes no_peaks_in_blank Peaks are from the sample or handling process. peaks_present->no_peaks_in_blank No check_sample_prep Review sample preparation. - Clean glassware? - Filtered sample? no_peaks_in_blank->check_sample_prep contaminant_source Potential Contamination Source check_sample_prep->contaminant_source grease Silicone Grease (from glassware) contaminant_source->grease ~0 ppm plasticizer Plasticizer (from tubing/containers) contaminant_source->plasticizer Aromatic region other_reagents Other Reagents (buffers, media) contaminant_source->other_reagents Various mannitol_impurity Impurity in Mannitol (e.g., Sorbitol) contaminant_source->mannitol_impurity ~60-75 ppm re_purify Re-purify sample or use high-purity reagents. grease->re_purify plasticizer->re_purify other_reagents->re_purify mannitol_impurity->re_purify G mannitol_ext This compound (extracellular) mannitol_1p Mannitol-1-Phosphate-13C mannitol_ext->mannitol_1p PTS System fructose_6p Fructose-6-Phosphate-13C mannitol_1p->fructose_6p M1PDH glycolysis Glycolysis fructose_6p->glycolysis ppp Pentose Phosphate Pathway fructose_6p->ppp

Stability issues of DL-Mannitol-13C in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DL-Mannitol-¹³C in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with DL-Mannitol-¹³C solutions.

Issue 1: Precipitate or Cloudiness Observed in the DL-Mannitol-¹³C Solution

  • Question: My DL-Mannitol-¹³C solution, which was initially clear, has become cloudy or contains a precipitate. What is the cause, and how can I resolve it?

  • Answer: The most common cause of cloudiness or precipitation in mannitol (B672) solutions is crystallization.[1][2] This is particularly prevalent in concentrations greater than 10-15% w/v and can be triggered by storage at low or fluctuating ambient temperatures.[1][2] Mannitol exists in different crystalline forms (polymorphs), with the β form being the most stable and least soluble.[3]

    Troubleshooting Steps:

    • Redissolving Crystals: Gently warm the solution to 70°C with agitation. A dry-heat cabinet is recommended. Avoid using a water bath.[4]

    • Cooling: After the crystals have dissolved, allow the solution to cool to body temperature or less before use.[4]

    • Filtration: If redissolving is not successful or if you suspect contamination, you may filter the solution through a 0.22 µm filter, but be aware this may not resolve underlying supersaturation issues.

    • Prevention: Store the solution at a controlled room temperature and protect it from freezing.[5][6] For long-term storage, consider preparing smaller aliquots to avoid repeated warming and cooling of the entire stock.

Issue 2: Low or No Signal Intensity of DL-Mannitol-¹³C in Mass Spectrometry Analysis

  • Question: I am observing a weak or absent signal for my DL-Mannitol-¹³C internal standard in my LC-MS/MS analysis. Could this be a stability issue?

  • Answer: While DL-Mannitol-¹³C is chemically stable, a low signal can be due to several factors, including precipitation (a physical stability issue) or issues with sample preparation and instrument settings.

    Potential Causes and Troubleshooting Steps:

    • Precipitation: Visually inspect your stock and working solutions for any crystals or cloudiness. If present, follow the redissolving procedure described in Issue 1 .

    • Improper Storage: Ensure the solution was stored under the recommended conditions (controlled room temperature, protected from light and freezing).[5][6] Improper storage can lead to degradation, although this is less common for mannitol than crystallization.

    • Adsorption to Labware: Mannitol is a polar compound. While less common, it could potentially adsorb to the surface of plastic tubes or pipette tips. Consider using low-adsorption labware.

    • Pipetting or Dilution Errors: Verify all calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution series to confirm the concentration of your stock and working solutions.

    • Mass Spectrometry Settings: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for DL-Mannitol-¹³C. The ¹³C label will result in a mass shift compared to the unlabeled compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for DL-Mannitol-¹³C in solution?

A1: The primary stability concern for DL-Mannitol-¹³C in solution is physical, not chemical. The main issue is its tendency to crystallize, especially at concentrations of 15% or greater.[5] Chemically, mannitol solutions are quite stable and can even withstand autoclaving.[5][6]

Q2: How does the ¹³C isotope label affect the stability of the molecule?

A2: The presence of a stable ¹³C isotope does not significantly alter the chemical or physical properties of the mannitol molecule.[7] Therefore, the stability and solubility of DL-Mannitol-¹³C in solution are expected to be virtually identical to that of unlabeled DL-Mannitol. The primary stability concern remains crystallization.

Q3: What are the recommended storage conditions for DL-Mannitol-¹³C solutions?

A3: DL-Mannitol-¹³C solutions should be stored at a controlled room temperature and protected from freezing.[5][6] When preparing stock solutions for long-term use, it is advisable to store them at -20°C or -80°C in aliquots to prevent degradation from repeated freeze-thaw cycles.[8]

Q4: At what concentration is crystallization of DL-Mannitol-¹³C likely to occur?

A4: Crystallization can occur in mannitol solutions with concentrations of 15% or greater.[5] One study noted that a 20% w/v mannitol solution will become supersaturated at approximately 21°C, making crystallization inevitable if stored at or below this temperature.[1]

Q5: Can I expect any degradation of DL-Mannitol-¹³C in my solution?

A5: Under sterile conditions and proper storage, chemical degradation of DL-Mannitol-¹³C in a simple aqueous solution is unlikely. Mannitol is chemically stable.[5] However, if the solution becomes contaminated with microorganisms, bacterial fermentation can degrade mannitol into short-chain fatty acids.[9] When heated to decomposition, it can emit acrid smoke and fumes.[6]

Data and Protocols

Quantitative Data

Table 1: Polymorphic Forms of Mannitol

PolymorphRelative Thermodynamic Stability
β (Beta)Most Stable
α (Alpha)Metastable
δ (Delta)Least Stable

Data sourced from[3]

Table 2: Solubility of Mannitol in Water at Different Temperatures

Temperature (°C)Mannitol Concentration (% w/v) at Saturation
7~15%
14~18%
21~20%
25~22%

Data extrapolated from solubility curve in[1]

Experimental Protocols

Protocol 1: Assessment of DL-Mannitol-¹³C Solution Stability by HPLC-ELSD

This protocol describes a method to quantify the concentration of DL-Mannitol-¹³C in solution over time to assess its stability.

Objective: To determine if the concentration of DL-Mannitol-¹³C in a prepared solution changes under specific storage conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of DL-Mannitol-¹³C in the desired solvent (e.g., deionized water) at the intended experimental concentration.

    • Divide the solution into multiple aliquots in appropriate storage vials.

    • Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 40°C).

  • HPLC-ELSD Analysis:

    • System: A high-performance liquid chromatography (HPLC) system equipped with an evaporative light-scattering detector (ELSD).

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a TSK-Gel Amide 80, is suitable for separating polar compounds like mannitol.[10]

    • Mobile Phase: A gradient of increasing aqueous composition (e.g., water with a small amount of buffer like ammonium (B1175870) formate) in an organic solvent (e.g., acetonitrile).

    • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot to determine the initial concentration. This will serve as the baseline.

    • Time-Point Analysis: At predetermined intervals (e.g., 1, 7, 14, and 30 days), remove an aliquot from each storage condition.

    • Sample Preparation for Analysis: Before injection, ensure any crystallized mannitol is redissolved by warming the sample. Centrifuge the samples to remove any particulate matter.

    • Injection: Inject the sample into the HPLC system.

  • Data Analysis:

    • Record the peak area of the DL-Mannitol-¹³C from the ELSD.

    • Compare the peak area at each time point to the peak area at T=0.

    • A significant decrease in the peak area over time indicates a loss of soluble DL-Mannitol-¹³C, likely due to precipitation or degradation.

Visualizations

G Troubleshooting Workflow for DL-Mannitol-13C Solution Issues start Start: Issue with This compound Solution visual_inspection Visually inspect the solution start->visual_inspection is_cloudy Is the solution cloudy or has precipitate? visual_inspection->is_cloudy warm_solution Gently warm solution (e.g., 70°C) with agitation is_cloudy->warm_solution Yes analytical_issue Low or no signal in analytical instrument? is_cloudy->analytical_issue No is_clear Does it become clear? warm_solution->is_clear use_solution Cool to RT and use. Consider preventative storage. is_clear->use_solution Yes consult_protocol Consult stability protocol. Consider filtration or repreparation. is_clear->consult_protocol No check_instrument Verify instrument settings (e.g., correct m/z for 13C label) analytical_issue->check_instrument Yes contact_support Contact Technical Support analytical_issue->contact_support No, and solution is clear check_prep Review sample prep: - Calculations - Pipette calibration - Storage conditions check_instrument->check_prep issue_resolved Issue Resolved check_prep->issue_resolved

Caption: Troubleshooting decision tree for this compound stability issues.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_solution Prepare this compound stock solution aliquot Create multiple aliquots prep_solution->aliquot storage_conditions Store aliquots at different conditions (e.g., 4°C, RT, 40°C) aliquot->storage_conditions analyze_t0 Analyze T=0 sample (HPLC-ELSD) storage_conditions->analyze_t0 analyze_t_interval Analyze samples at predetermined time intervals storage_conditions->analyze_t_interval compare_results Compare peak areas to T=0 sample analyze_t0->compare_results analyze_t_interval->compare_results evaluate_stability Evaluate stability based on concentration changes compare_results->evaluate_stability

Caption: Workflow for assessing the stability of this compound solutions.

References

Improving the sensitivity of DL-Mannitol-13C detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Mannitol-13C detection. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting this compound?

A1: The two primary analytical techniques for the detection and quantification of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different experimental goals.

Q2: Why is the sensitivity of 13C NMR detection often low?

A2: The low sensitivity in 13C NMR is primarily due to the low natural abundance of the 13C isotope, which is only about 1.1%.[1][2] This is significantly lower than the nearly 100% abundance of 1H, making 13C NMR inherently less sensitive than proton NMR. Additionally, the gyromagnetic ratio of 13C is about four times lower than that of 1H, which further reduces signal strength.[2]

Q3: What are the main advantages of using Mass Spectrometry for this compound detection?

A3: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity. A key advantage is its ability to easily distinguish between 13C-labeled and unlabeled (12C) mannitol (B672).[3][4][5] This is crucial in applications like intestinal permeability studies, where using 13C-mannitol can avoid interference from endogenous or dietary sources of unlabeled mannitol, leading to more accurate results.[6][7][8] Studies have shown that 13C mannitol has approximately 20-fold lower baseline contamination compared to 12C mannitol in urine samples.[3][4][5]

Q4: How can I dramatically increase the signal in my 13C NMR experiments?

A4: For a significant enhancement of the 13C NMR signal, you should consider advanced techniques such as:

  • Dynamic Nuclear Polarization (DNP): This is a powerful method that can increase the signal-to-noise ratio by several orders of magnitude (up to 10,000-fold or more).[9][10][11] DNP works by transferring the high polarization of electron spins to the 13C nuclei at very low temperatures.[12]

  • Cryoprobe Technology: Using a cryogenically cooled probe can reduce thermal noise in the detector electronics, typically resulting in a 3-4 fold increase in the signal-to-noise ratio.[12]

  • Isotopic Enrichment: The most direct way to boost the signal is to use DL-Mannitol that is highly enriched with the 13C isotope.[1]

Troubleshooting Guides

Low Signal-to-Noise Ratio in 13C NMR

Problem: The peaks for this compound are barely distinguishable from the baseline noise.

Possible Cause Troubleshooting Step
Low Sample Concentration Increase the concentration of this compound in your sample as much as possible without causing solubility issues.[13][14][15]
Suboptimal Acquisition Parameters Optimize the flip angle (a smaller angle like 30° can be better for carbons with long relaxation times), increase the number of scans (NS), and adjust the relaxation delay (D1).[12]
Insufficient Number of Scans The signal-to-noise ratio increases with the square root of the number of scans. Increase the number of scans to improve the signal.[12]
Long T1 Relaxation Times For carbons with long T1 relaxation times (like quaternary carbons), using a smaller flip angle (e.g., 30-45°) allows for a shorter relaxation delay (D1), enabling more scans in a given time.[12][16]
Missing Peaks in 13C NMR Spectrum

Problem: Not all expected carbon peaks for this compound are visible in the spectrum.

Possible Cause Troubleshooting Step
Long Relaxation Times of Quaternary Carbons Ensure the relaxation delay (D1) is sufficiently long to allow for the relaxation of quaternary carbons, which have no directly attached protons and thus longer T1 values.[16] Alternatively, use a smaller flip angle to reduce the necessary relaxation delay.[12]
Very Low Concentration At low concentrations, weaker signals may be lost in the noise. Increase the sample concentration and the number of scans.[14][17]
Broadened Peaks Carbons near nitrogen atoms can sometimes be broadened to the point of being indistinguishable from the baseline.[16] While not directly applicable to mannitol, this illustrates the effect of the chemical environment. Ensure your sample is free of paramagnetic impurities which can cause significant line broadening.
Inaccurate Quantification with Mass Spectrometry

Problem: The quantitative results for this compound are not reproducible or seem inaccurate.

Possible Cause Troubleshooting Step
Suboptimal MS/MS Parameters Systematically optimize key MS/MS parameters, including ion optics tuning, slit width, and electric/magnetic fields, as these can vary between instruments.[18]
Matrix Effects The sample matrix can suppress or enhance the ionization of the analyte. Prepare calibration standards in a matrix that closely matches your samples. Use an internal standard to correct for variations.
Incomplete Isotopic Envelope Extraction When processing raw MS data, ensure that your software parameters are optimized to extract the complete isotopic cluster for this compound. Using a reference labeled sample can aid in this optimization.[19]
Baseline Contamination (if also measuring 12C-Mannitol) If comparing with unlabeled mannitol, be aware of potential dietary or environmental contamination. The use of 13C-mannitol is specifically intended to mitigate this issue.[3][4][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to improving the sensitivity of this compound detection.

Table 1: Comparison of 13C-Mannitol and 12C-Mannitol Baseline Excretion in Urine

AnalyteMean Baseline Cumulative Excretion (mg)Fold DifferenceReference
13C-Mannitol 0.13\multirow{2}{*}{~20-fold lower for 13C}[3][4]
12C-Mannitol 2.57[3]
Data from a study with ten healthy volunteers, indicating significantly lower baseline contamination for 13C-Mannitol.

Table 2: Signal Enhancement Techniques for 13C NMR

TechniqueTypical Signal Enhancement FactorKey PrincipleReferences
Dynamic Nuclear Polarization (DNP) >10,000-foldTransfer of polarization from electron spins to 13C nuclei.[9][10][11]
Cryoprobe Technology 3 to 4-foldReduction of thermal noise in the detector coil.[12]

Experimental Protocols

Protocol 1: Optimized 1D 13C NMR Detection

This protocol outlines a standard approach for improving the signal-to-noise ratio in a 1D 13C NMR experiment.

  • Sample Preparation:

    • Dissolve the highest possible concentration of this compound in a suitable deuterated solvent (e.g., D₂O).[13][15]

    • Ensure the sample is free of any solid particles by filtering it through a glass wool plug into a clean 5 mm NMR tube.[13]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Tune and match the 13C and 1H channels of the probe.[12]

  • Acquisition Parameters (Bruker Example):

    • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30).[12]

    • Set the spectral width to encompass the expected chemical shifts for mannitol (e.g., 0-100 ppm).

    • Set the transmitter frequency offset to the center of the spectrum.

    • Acquisition Time (AQ): Set to approximately 1.0 s.[12][20]

    • Relaxation Delay (D1): Set to 2.0 s.[12][20]

    • Pulse Angle: Use a 30° pulse angle.[12]

    • Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed to achieve the desired signal-to-noise ratio.[12]

  • Data Processing:

    • Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

Protocol 2: LC-MS/MS Detection for Intestinal Permeability Assay

This protocol is adapted for quantifying 13C-Mannitol in urine samples.

  • Sample Preparation:

    • Collect urine samples over a specified time period following oral administration of this compound.[6]

    • Thaw frozen urine samples and centrifuge to remove any particulate matter.

    • Dilute the urine sample with an internal standard solution.[6]

  • HPLC Separation:

    • Use a suitable HPLC column for separating sugars (e.g., an amino-based column).

    • Develop a gradient elution method to separate mannitol from other urinary components.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for sugars.

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, gas flow rates) for maximum mannitol signal.

    • Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for 13C-Mannitol and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the 13C-Mannitol and internal standard transitions.

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of 13C-Mannitol in the urine samples based on the calibration curve.

    • The total amount excreted is calculated by multiplying the concentration by the total urine volume.[6]

Visualizations

experimental_workflow_nmr cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve High Concentration Sample prep2 Filter into NMR Tube prep1->prep2 setup1 Lock & Shim prep2->setup1 setup2 Tune & Match Probe setup1->setup2 acq1 Set Optimized Parameters (D1, NS, etc.) setup2->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 final final proc2->final Final Spectrum

Caption: Optimized 1D 13C NMR experimental workflow.

troubleshooting_logic cluster_nmr_solutions NMR Troubleshooting cluster_ms_solutions MS Troubleshooting start Low Sensitivity Issue with this compound method Which Detection Method? start->method nmr_issue Low Signal or Missing Peaks (NMR) method->nmr_issue NMR ms_issue Inaccurate Quantification (MS) method->ms_issue MS nmr_sol1 Increase Sample Concentration nmr_issue->nmr_sol1 nmr_sol2 Optimize Acquisition Parameters (D1, NS) nmr_issue->nmr_sol2 nmr_sol3 Consider Advanced Methods (DNP, Cryoprobe) nmr_issue->nmr_sol3 ms_sol1 Optimize MS/MS Parameters ms_issue->ms_sol1 ms_sol2 Use Matrix-Matched Calibrants ms_issue->ms_sol2 ms_sol3 Verify Data Processing for Isotopologues ms_issue->ms_sol3

Caption: Troubleshooting logic for low sensitivity detection.

References

Technical Support Center: Optimizing Cell Lysis for DL-Mannitol-13C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Mannitol-13C extraction. Our goal is to help you optimize your cell lysis protocols to ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step before cell lysis for accurate metabolite analysis?

A1: The most critical initial step is quenching, which instantly halts all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by rapidly aspirating the culture medium and washing the cells with an ice-cold quenching solution, such as a methanol (B129727):water mixture (e.g., 80:20) at -80°C or by snap-freezing the cells in liquid nitrogen.[1] This step is crucial to prevent alterations in metabolite concentrations during sample preparation.

Q2: Which cell lysis method is best for extracting polar metabolites like this compound?

A2: The optimal method can depend on the cell type and available equipment. However, for polar metabolites, "rough" lysis techniques (mechanical methods) such as sonication and bead beating often show higher intensities for polar compounds compared to detergent-based "wet" lysis methods.[2][3] A combination of freeze-thaw cycles followed by sonication can also be effective and yields a high number of identified metabolites.[4]

Q3: Can the cell harvesting method affect the yield of this compound?

A3: Yes, the harvesting method significantly impacts metabolite recovery. For adherent cells, trypsinization can lead to metabolite leakage due to prolonged enzymatic exposure.[5] Scraping cells directly into a cold solvent or using a water disruption method generally provides better recovery of polar metabolites.[6]

Q4: How can I minimize the variability between my samples?

A4: To reduce inter-sample variability, ensure consistent cell numbers (a minimum of 2-3 million cells is recommended), precise quenching, and standardized lysis procedures.[2] Using an internal standard, such as a known amount of a related labeled compound not expected to be in your sample, can also help normalize for variations in extraction efficiency and sample handling.

Q5: What are the signs of inefficient cell lysis, and how can I improve it?

A5: Inefficient lysis is often indicated by a low yield of metabolites and high variability in your data. Visually, you may still see intact cells under a microscope after the procedure. To improve efficiency, you can increase the intensity or duration of the lysis method (e.g., more sonication cycles, longer bead beating time) or combine methods, such as a freeze-thaw cycle before sonication.[4] For tough-to-lyse cells, enzymatic digestion followed by mechanical disruption may be necessary.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis - Increase the number or duration of lysis cycles (e.g., add more freeze-thaw cycles, increase sonication time).- For sonication, ensure the probe is properly submerged and at an appropriate power setting.[7]- For bead beating, verify that the correct bead size and material are being used for your cell type.[8]- Consider combining lysis methods (e.g., freeze-thaw followed by sonication).
Metabolite Leakage During Harvesting - Avoid trypsinization for adherent cells. Opt for scraping in ice-cold PBS or direct lysis on the plate with a cold solvent.[5]- Perform all harvesting and washing steps as quickly as possible on ice.
Degradation of Mannitol (B672) - Mannitol is generally stable, but ensure all steps are performed at low temperatures (on ice or at 4°C) to minimize any potential enzymatic or chemical degradation.- Avoid harsh chemical treatments that are not validated for metabolite extraction.
Inefficient Extraction Solvent - Use a pre-chilled polar solvent mixture like 80% methanol or a methanol:acetonitrile:water solution for optimal extraction of polar metabolites.[2]
Loss During Sample Processing - Ensure complete transfer of the lysate after cell disruption.- An optional re-extraction step of the cell debris pellet with the extraction solvent can help recover any remaining metabolites.[2]
Issue 2: High Variability in this compound Quantification

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Quenching - Standardize the quenching procedure to be rapid and consistent for all samples. Ensure the quenching solution is at the correct low temperature (-80°C).[1]
Variable Cell Numbers - Count cells before harvesting to ensure an equal number of cells are processed for each sample. A minimum of 2-3 million cells is often recommended for metabolomics studies.[2]
Sample Overheating During Lysis - Overheating during sonication or bead beating can alter metabolite profiles. Perform these steps in short bursts with cooling intervals on ice.[7][9] For sonication baths, add ice to the water.[2]
Mannitol Crystallization - Mannitol can crystallize out of solution, especially at high concentrations and low temperatures. While working on ice is necessary, ensure that your extraction solvent volume is sufficient to keep the mannitol solubilized. If you observe any precipitate, gently warm the sample slightly and vortex to redissolve before proceeding.
Inconsistent Solvent Evaporation - If a drying step is used, ensure it is done uniformly across all samples. Over-drying can lead to loss of volatile metabolites. Use a gentle stream of nitrogen or a SpeedVac without heat.[2]

Quantitative Data Summary

The choice of lysis method can significantly impact the number and intensity of detected metabolites. Below is a summary of findings from comparative studies.

Table 1: Comparison of Lysis Methods on Metabolite Detection in MCF-7 Cells

Lysis MethodChromatography ColumnNumber of Metabolite Peaks DetectedPredominant Metabolite Type Detected
Wet Lysis (Detergent-based) HILIC (Polar)505Non-polar
C18 (Non-polar)551Non-polar
Rough Lysis (Mechanical) HILIC (Polar)697Polar
C18 (Non-polar)695Polar
Source: Adapted from a study on MCF-7 breast cancer cells. The "rough" lysis technique showed a higher number of peaks for polar metabolites, which would be beneficial for Mannitol-13C extraction.[2][3]

Table 2: Comparison of Lysis Methods on Metabolite Identification in S. aureus

Lysis MethodTotal Metabolites IdentifiedUnique Metabolites Identified
Freeze-Thaw Cycles (FTC) 11421
Sonication Cycles (SC) 11118
FTC + SC 8715
Source: A study comparing metabolite extraction from Staphylococcus aureus. Freeze-thaw cycles and sonication performed comparably in the total number of metabolites identified.[4]

Experimental Protocols

Protocol 1: Sonication-Based Cell Lysis

This protocol is suitable for a wide range of cell types and is effective for extracting polar metabolites.

Materials:

  • Cell pellet (2-3 million cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (or other suitable extraction solvent)

  • Probe or bath sonicator

  • Microcentrifuge

Procedure:

  • Cell Harvesting: After quenching, scrape and collect cells in an appropriate volume of ice-cold PBS.

  • Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS to remove any remaining media components. Repeat this step.

  • Solvent Addition: Add 1 mL of ice-cold 80% methanol to the cell pellet.

  • Sonication:

    • Probe Sonicator: Place the sample on ice and sonicate with 3 cycles of 15 seconds on, followed by 30-60 seconds off to prevent overheating. Use a power setting of around 20%.[7]

    • Bath Sonicator: Place the sample in an ice-water bath in the sonicator and sonicate for 5-10 minutes.[2]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[2]

  • Collection: Carefully transfer the supernatant containing the metabolites to a new, clean tube for analysis.

Protocol 2: Bead Beating Cell Lysis

This method is particularly effective for cells that are difficult to lyse, such as yeast and bacteria, but can also be adapted for mammalian cells.

Materials:

  • Cell pellet

  • Ice-cold extraction solvent (e.g., 80% Methanol)

  • Lysing matrix (e.g., ceramic or glass beads of appropriate size)

  • Bead beater instrument

  • Microcentrifuge

Procedure:

  • Preparation: Add the cell pellet and a sufficient volume of lysing matrix beads to a bead beater tube.

  • Solvent Addition: Add 1 mL of ice-cold 80% methanol to the tube.

  • Homogenization: Secure the tube in the bead beater and process for 3 cycles of 30 seconds at a medium to high speed. Cool the sample on ice for 1-2 minutes between each cycle.[9]

  • Clarification: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the beads and cell debris.[9]

  • Collection: Carefully pipette the supernatant to a new tube, avoiding the pelleted material.

Protocol 3: Freeze-Thaw Lysis

This is a gentler method that can be used alone or in combination with other techniques.

Materials:

  • Cell pellet

  • Ice-cold extraction solvent

  • Liquid nitrogen or -80°C freezer

  • Water bath or heat block at room temperature

  • Microcentrifuge

Procedure:

  • Resuspension: Resuspend the cell pellet in a small volume of ice-cold extraction solvent.

  • Freezing: Rapidly freeze the cell suspension by immersing the tube in liquid nitrogen for 1-2 minutes or placing it in a -80°C freezer for 10 minutes.[4]

  • Thawing: Thaw the sample quickly on ice or in a room temperature water bath until just thawed.[4]

  • Repeat: Repeat the freeze-thaw cycle 3-5 times.

  • Clarification: After the final thaw, vortex the sample and then centrifuge at high speed for 10-15 minutes at 4°C to pellet debris.

  • Collection: Transfer the supernatant to a new tube for analysis.

Visualizations

ExperimentalWorkflow General Workflow for this compound Extraction cluster_prep Sample Preparation cluster_lysis Cell Lysis (Choose One) cluster_extraction Metabolite Extraction cell_culture 1. Cell Culture with This compound quenching 2. Rapid Quenching (-80°C Methanol/Water) cell_culture->quenching harvesting 3. Cell Harvesting (Scraping) quenching->harvesting sonication Sonication harvesting->sonication Lysis Method bead_beating Bead Beating harvesting->bead_beating Lysis Method freeze_thaw Freeze-Thaw harvesting->freeze_thaw Lysis Method centrifugation 4. Centrifugation (Pellet Debris) sonication->centrifugation bead_beating->centrifugation freeze_thaw->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection drying 6. Solvent Evaporation (Optional) supernatant_collection->drying reconstitution 7. Reconstitution for LC-MS Analysis drying->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Workflow for this compound extraction and analysis.

TroubleshootingFlow Troubleshooting Low Metabolite Yield cluster_lysis_options Lysis Optimization start Low this compound Yield Detected check_lysis Review Lysis Protocol start->check_lysis increase_intensity Increase Intensity/ Duration check_lysis->increase_intensity Is lysis complete? check_harvesting Review Harvesting Method check_lysis->check_harvesting Lysis seems optimal combine_methods Combine Methods (e.g., Freeze-Thaw + Sonication) increase_intensity->combine_methods Still low yield re_evaluate re_evaluate increase_intensity->re_evaluate Re-evaluate Yield combine_methods->re_evaluate check_beads Check Bead Type/Size (for Bead Beating) avoid_trypsin Switch to Scraping check_harvesting->avoid_trypsin Using Trypsin? check_quenching Verify Quenching Procedure is Rapid and Ice-Cold check_harvesting->check_quenching Scraping already in use avoid_trypsin->re_evaluate check_quenching->re_evaluate

Caption: Troubleshooting logic for low this compound yield.

References

Calibration curve issues in DL-Mannitol-13C quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Mannitol-13C quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using calibration curves.

Question 1: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard, can arise from several factors. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Steps:

  • Evaluate Chromatographic Peak Shape and Integration:

    • Issue: Poor peak shape (e.g., fronting, tailing, or splitting) or inconsistent peak integration can lead to non-linear responses, especially at the lower and upper ends of the calibration range.

    • Action: Visually inspect the chromatograms for all calibration standards. Ensure that the peak integration parameters are appropriate and consistently applied across the entire concentration range.

  • Assess Detector Saturation:

    • Issue: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend.

    • Action: If non-linearity is observed at the high end of the curve, consider the following:

      • Dilute the high-concentration standards and re-inject.

      • Reduce the injection volume for all samples and standards.

      • Narrow the calibration range to exclude the saturating concentrations.

  • Investigate Isotopic Contribution:

    • Issue: The unlabeled analyte (DL-Mannitol) has a natural abundance of ¹³C isotopes. At very high concentrations of the analyte, the M+1 (or higher) isotopic peak of the analyte can contribute to the signal of the this compound internal standard, leading to inaccuracies and a non-linear response.

    • Action: Check the mass spectra of a high-concentration standard of unlabeled DL-Mannitol to see if there is any signal at the m/z of the this compound internal standard. If significant, you may need to use a different internal standard with a larger mass difference or adjust the calibration model.

  • Consider the Calibration Model:

    • Issue: A linear regression model may not be appropriate for your assay over a wide dynamic range.

    • Action: If the non-linearity is predictable and reproducible, consider using a different regression model. A quadratic (second-order polynomial) regression or a weighted least squares regression (e.g., 1/x or 1/x²) can often provide a better fit for the data.[1] It has been shown that for isotope dilution methods, a Padé[2][2] approximant can accurately model the inherent non-linear response.[3]

Question 2: I'm observing high variability and poor reproducibility in my calibration standards. What could be the cause?

Answer:

High variability and poor reproducibility can stem from issues in sample preparation, instrument performance, or the internal standard.

Troubleshooting Steps:

  • Review Sample Preparation Technique:

    • Issue: Inconsistent pipetting, incomplete dissolution of standards, or errors in serial dilutions are common sources of variability. Sugar alcohols are highly polar and may require specific conditions for complete solubilization.[4]

    • Action: Ensure that all stock and working solutions are fully dissolved before preparing dilutions. Use calibrated pipettes and verify your dilution scheme. Prepare fresh standards and re-run the calibration curve.

  • Check Internal Standard Addition:

    • Issue: Inconsistent addition of the internal standard (IS) to each calibrator will lead to high variability in the peak area ratios.

    • Action: Ensure the internal standard is added precisely and consistently to every standard and sample. The concentration of the IS should be appropriate for the expected analyte concentration range.

  • Evaluate for Matrix Effects:

    • Issue: Components in the sample matrix (e.g., salts, proteins, other small molecules) can interfere with the ionization of the analyte or internal standard, a phenomenon known as ion suppression or enhancement.[2][5] This can lead to inconsistent results, especially if the matrix varies between samples.

    • Action:

      • Prepare a set of calibration standards in the same matrix as your samples (e.g., blank plasma, urine) and compare the slope of the curve to a curve prepared in a clean solvent. A significant difference in slopes indicates the presence of matrix effects.

      • Diluting your samples can often mitigate matrix effects.[2]

  • Assess Instrument Stability:

    • Issue: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source or temperature fluctuations in the column oven, can cause signal variability.

    • Action: Run a system suitability test before your analytical run. Inject a mid-level standard multiple times to check for consistent retention times, peak areas, and peak shapes.

Question 3: My assay is suffering from low sensitivity and I cannot reach the desired Limit of Quantification (LOQ). How can I improve it?

Answer:

Low sensitivity can be a challenge, particularly with sugar alcohols which can have low ionization efficiency.[4]

Troubleshooting Steps:

  • Optimize Mass Spectrometer Parameters:

    • Issue: Sub-optimal ion source parameters (e.g., ion spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) can significantly impact signal intensity.

    • Action: Perform a tuning and optimization of the MS parameters for both DL-Mannitol and the this compound internal standard.

  • Improve Chromatographic Conditions:

    • Issue: Poor chromatographic peak shape (i.e., broad peaks) will result in a lower signal-to-noise ratio and thus a higher LOQ. Due to their high hydrophilicity, sugar alcohols like mannitol (B672) often show poor retention on standard reversed-phase columns.[4]

    • Action: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining and separating highly polar compounds like mannitol.[4] This can lead to sharper peaks and improved sensitivity.

  • Enhance Sample Preparation:

    • Issue: A complex sample matrix can cause ion suppression, reducing the analyte signal.

    • Action: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.

Data and Protocols

Typical Analytical Method Performance

The following table summarizes typical performance characteristics for the quantification of mannitol using LC-MS/MS with a stable isotope-labeled internal standard.

ParameterTypical ValueReference
Linearity (r²)≥ 0.99[6][7]
Lower Limit of Quantification (LLOQ)2.5 - 10 µg/mL (in urine)[6][8]
Upper Limit of Quantification (ULOQ)1000 µg/mL (in urine)[6][8]
Intra-run Precision (%CV)< 5%[4]
Inter-run Precision (%CV)< 10%[4]
Accuracy (% Recovery)85 - 115%[4]
Experimental Protocol: Preparation of Calibration Curve Standards

This protocol describes the preparation of a 7-point calibration curve for the quantification of DL-Mannitol in a biological matrix.

Materials:

  • DL-Mannitol reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human urine, plasma)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (optional, for mobile phase)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of DL-Mannitol at 1 mg/mL in water/acetonitrile (20/80, v/v).

    • Prepare a primary stock solution of this compound (Internal Standard, IS) at 1 mg/mL in water. A working IS solution should be prepared by diluting the stock solution to an appropriate concentration (e.g., 5 µg/mL) with acetonitrile.[6]

  • Preparation of Working Standards:

    • Perform serial dilutions of the DL-Mannitol primary stock solution to create a series of working standards at concentrations that will cover the desired calibration range (e.g., 10 µg/mL to 1000 µg/mL).[6]

  • Spiking into Matrix:

    • For each calibration point, take a fixed volume of the blank biological matrix (e.g., 100 µL).

    • Add a small, precise volume of the corresponding DL-Mannitol working standard.

    • Add a fixed volume of the working IS solution to each tube.

    • Add a protein precipitation agent, such as 4 parts ice-cold acetonitrile or methanol, to each tube.[9]

  • Sample Processing:

    • Vortex each tube vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Diagrams

Calibration_Curve_Troubleshooting start Non-Linear Calibration Curve peak_shape Evaluate Peak Shape & Integration start->peak_shape detector_sat Check for Detector Saturation start->detector_sat isotope_cont Investigate Isotopic Contribution start->isotope_cont model_fit Assess Calibration Model Fit start->model_fit sol_peak Adjust Integration Parameters peak_shape->sol_peak sol_sat Dilute High Standards or Reduce Injection Volume detector_sat->sol_sat sol_iso Use IS with Larger Mass Difference isotope_cont->sol_iso sol_model Use Weighted (1/x²) or Quadratic Regression model_fit->sol_model Experimental_Workflow prep_standards 1. Prepare Stock & Working Standards (Analyte & IS) spike_matrix 2. Spike Standards & IS into Blank Matrix prep_standards->spike_matrix protein_precip 3. Add Precipitation Agent (e.g., Acetonitrile) spike_matrix->protein_precip vortex 4. Vortex protein_precip->vortex centrifuge 5. Centrifuge to Pellet Proteins vortex->centrifuge supernatant 6. Transfer Supernatant to Vials centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

References

Minimizing isotopic exchange of DL-Mannitol-13C during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Mannitol-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the isotopic stability of this compound during sample preparation and analysis. Below you will find troubleshooting guides and frequently asked questions to address potential issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and is it a concern for this compound?

A1: Isotopic exchange is the unintended swapping of an isotope on a labeled compound with an isotope from the surrounding environment, such as the sample matrix or solvents. While this can be a significant issue for deuterium (B1214612) (²H or D) labeled standards, particularly those with deuterium on heteroatoms like oxygen or nitrogen, it is generally not a concern for ¹³C-labeled compounds like this compound.[1][2] The ¹³C isotopes are integrated into the stable carbon backbone of the mannitol (B672) molecule, making them not susceptible to chemical exchange under typical analytical conditions.[1]

Q2: Why is this compound preferred over deuterated mannitol as an internal standard?

A2: this compound is preferred due to the stability of the ¹³C label.[1][3] Deuterium labels can be prone to back-exchange with protons from solvents or the sample matrix, which can compromise the accuracy of quantitative analyses.[2][4] Furthermore, the mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation of the labeled and unlabeled compounds (isotopic effect), which can interfere with accurate quantification.[5][6] ¹³C-labeled standards, on the other hand, co-elute more reliably with their unlabeled counterparts and do not undergo this exchange, leading to more robust and accurate results.[7][8]

Q3: Can high temperatures or extreme pH during sample preparation cause isotopic exchange in this compound?

A3: It is highly unlikely that typical sample preparation conditions, including variations in temperature and pH, will cause isotopic exchange in this compound. The carbon-carbon bonds of the mannitol backbone are very stable. Issues with deuterated standards are often exacerbated by changes in pH and temperature, but ¹³C-labeled standards are robust in this regard.[4]

Q4: I am seeing inconsistent results with my this compound internal standard. If not isotopic exchange, what could be the cause?

A4: Inconsistent results with a stable ¹³C-labeled internal standard like this compound are more likely due to other factors rather than isotopic exchange. Potential causes include:

  • Matrix effects: Ion suppression or enhancement in the mass spectrometer can affect the signal of the internal standard.[9]

  • Sample preparation variability: Inconsistent extraction efficiency or dilution errors can lead to variable concentrations of the internal standard.

  • Contamination: Contamination of the LC-MS system or solvents can result in a high background signal.[9]

  • Isotopic purity of the standard: While generally high, the presence of unlabeled mannitol in the ¹³C-labeled standard can affect quantification, especially at low analyte concentrations.[6]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response Across Samples

Potential Cause Troubleshooting Steps
Matrix Effects Optimize sample cleanup procedures (e.g., protein precipitation, solid-phase extraction) to minimize ion suppression or enhancement.[9]
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples and standards. Verify the accuracy of pipettes and other liquid handling equipment.
Autosampler Instability Check the stability of the prepared samples in the autosampler over the course of the analytical run.

Issue 2: High Background Signal at the m/z of the Internal Standard

Potential Cause Troubleshooting Steps
System Contamination Flush the LC system with appropriate cleaning solutions.[9]
Solvent Contamination Use high-purity solvents and freshly prepared mobile phases.[9]

Quantitative Data Summary

Parameter ¹³C-Labeled Standards (e.g., this compound) Deuterium (²H)-Labeled Standards
Susceptibility to Isotopic Exchange Very Low / Not Susceptible[1][2]Can be susceptible, especially on heteroatoms (O, N) or adjacent to carbonyl groups.[2][6]
Dependence on pH Stable across a wide pH range.Exchange can be promoted by acidic or basic conditions.[4]
Dependence on Temperature Stable at typical analytical temperatures.Higher temperatures can increase the rate of exchange.[4]
Chromatographic Isotope Effect Minimal, generally co-elutes with the unlabeled analyte.[7]Can exhibit a different retention time than the unlabeled analyte, potentially affecting accuracy.[5]

Experimental Protocols

Protocol 1: Sample Preparation for Quantification of Mannitol in Urine using DL-Mannitol-13C6 as an Internal Standard

This protocol is adapted from a method for the analysis of urinary lactulose (B1674317) and mannitol.[10]

  • Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of DL-Mannitol-13C6 in water at a concentration of 1 mg/mL.

  • Preparation of Working Internal Standard Solution: Dilute the stock solution to an appropriate working concentration (e.g., 10 µg/mL) in water or a suitable solvent.

  • Sample Spiking: In a 96-well plate or microcentrifuge tubes, add 25 µL of urine sample.

  • To each sample, quality control, and calibrator, add 250 µL of the working internal standard solution.[10]

  • Extraction (if necessary): For complex matrices, a protein precipitation step can be included. Add a volume of cold acetonitrile (B52724) (e.g., 3 volumes), vortex, and centrifuge to pellet the precipitate.

  • Dilution: Dilute the samples as needed for the analytical range of the LC-MS/MS instrument. A typical dilution is in 80:20 acetonitrile/water (v/v) for HILIC chromatography.[11]

  • Analysis: Analyze the prepared samples by LC-MS/MS.

Visualizations

Isotopic_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_factors Potential Issues Affecting Accuracy Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Extraction / Cleanup (e.g., SPE, PPT) Spike->Extract Dilute Dilution Extract->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Processing (Ratio of Analyte to IS) LCMS->Data Result Quantitative Result Data->Result Matrix Matrix Effects Matrix->LCMS Affects Ionization PrepError Prep Inconsistency PrepError->Spike Inaccurate Spiking Contamination Contamination Contamination->LCMS High Background

Caption: Workflow for using this compound as an internal standard and potential sources of error.

Isotope_Stability cluster_13C 13C-Labeled Standard (e.g., Mannitol-13C) cluster_D Deuterium-Labeled Standard C13_Start Stable 13C Label in Carbon Backbone C13_Result High Isotopic Stability (No Exchange) C13_Start->C13_Result Typical Analytical Conditions D_Start Deuterium (D) Label D_Result Potential for D-H Exchange (Inaccurate Quantification) D_Start->D_Result pH, Temp, Solvent

Caption: Comparison of the isotopic stability of 13C-labeled vs. deuterium-labeled standards.

References

Technical Support Center: Troubleshooting Unexpected Metabolic Products of DL-Mannitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DL-Mannitol-13C in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the appearance of unexpected metabolic products.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary metabolic fate of DL-Mannitol in mammalian systems?

A1: DL-Mannitol is generally considered to be metabolically inert in humans, with a large portion of an administered dose being excreted unchanged in the urine.[1][2][3][4] The small amount that is metabolized is primarily converted to fructose (B13574) and then phosphorylated to fructose-6-phosphate (B1210287) in the liver.[1]

Q2: Why am I observing 13C-labeled metabolites other than mannitol (B672) and fructose-6-phosphate?

A2: The detection of unexpected 13C-labeled metabolites can arise from several factors, including:

  • Contamination: The 13C-labeled mannitol or other experimental reagents may contain labeled impurities.

  • Cell Culture Media Components: Components in the cell culture media could be metabolized by the cells, leading to a complex background of labeled compounds.

  • Analytical Artifacts: Issues during sample analysis, such as co-elution of compounds or in-source fragmentation in mass spectrometry, can lead to misidentification of metabolites.

  • Secondary Metabolic Pathways: Under specific cellular conditions or in certain cell types, mannitol may enter less common metabolic pathways.

  • Gut Microbiome Metabolism: If conducting in vivo studies, the gut microbiome can metabolize mannitol into a variety of other compounds.

Q3: How can I confirm the identity of an unexpected 13C-labeled metabolite?

A3: Confirmation of metabolite identity is crucial. The recommended approach is to use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unexpected peak and compare them against spectral databases (e.g., METLIN, HMDB). If a standard is available for the suspected metabolite, a direct comparison of retention time and fragmentation pattern provides the highest confidence in identification. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition.[5][6][7]

Q4: Could the chirality of DL-Mannitol influence its metabolism?

A4: DL-Mannitol is a mixture of D-Mannitol and L-Mannitol. While D-mannitol is the more common and studied isomer, the metabolic fate of L-mannitol is less characterized. It is possible that L-mannitol is metabolized through different pathways, potentially leading to unexpected labeled products.

Troubleshooting Guides

Guide 1: Investigating Contamination Sources

If you suspect contamination is the source of the unexpected 13C-labeled products, follow these steps:

  • Analyze the 13C-Mannitol Stock: Run a direct analysis of your this compound stock solution using the same analytical method (e.g., LC-MS/MS) used for your experimental samples. This will identify any labeled impurities present in the starting material.

  • Blank Runs: Analyze a "blank" sample containing only the cell culture medium and any other additives that were present in your experiment (without cells and without the 13C-mannitol). This helps identify any background signals that might interfere with your analysis.

  • Procedural Blanks: Process a blank sample through the entire metabolite extraction procedure to check for contamination introduced during sample preparation.[8]

Guide 2: Addressing Analytical Issues

Unexpected peaks can often be analytical artifacts. Consider the following:

  • Co-elution: An unexpected labeled peak may be co-eluting with another compound, leading to a mixed spectrum. Adjusting the chromatographic gradient or using a different column chemistry may help separate the compounds.

  • In-source Fragmentation: In mass spectrometry, some molecules can fragment in the ion source before mass analysis. This can create signals that are misinterpreted as different metabolites. Varying the source conditions (e.g., cone voltage) can help identify if a peak is an in-source fragment.

  • Isotopic Overlap: Natural isotopic abundance of other elements (e.g., 13C, 15N, 34S) in other metabolites can sometimes be mistaken for 13C labeling from the tracer, especially for low-level incorporation.[9] Correction for natural abundance is a critical step in data analysis.

Guide 3: Exploring Alternative Metabolic Pathways

While the primary pathway is to fructose-6-phosphate, other metabolic routes could be active:

  • Sorbitol Pathway: Mannitol dehydrogenase can catalyze the reversible conversion of mannitol to fructose. Fructose can then be phosphorylated to fructose-6-phosphate. It is possible that other sugar alcohols and their corresponding metabolic pathways could be involved.

  • Microbial Metabolism: In fungi and bacteria, mannitol can be metabolized through various pathways, including conversion to mannitol-1-phosphate and then to fructose-6-phosphate.[10][11] If your cell culture is contaminated with microbes, this could be a source of unexpected products.

Experimental Protocols

Protocol: 13C-Labeling Experiment in Cell Culture

This protocol outlines a general workflow for a stable isotope tracing experiment using this compound.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Media Preparation: Prepare cell culture medium containing a known concentration of this compound. It is recommended to use a medium with low background levels of unlabeled mannitol.

  • Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the 13C-labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of 13C into metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quench metabolism rapidly by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS/MS or NMR to determine the mass isotopomer distributions of known and unexpected metabolites.

Data Presentation

Table 1: Expected Mass Isotopomer Distribution in Key Metabolites from [U-13C6]-Mannitol

MetaboliteExpected Labeled Carbons (M+n)Primary Pathway
MannitolM+6Direct measurement of tracer
Fructose-6-PhosphateM+6Product of mannitol metabolism
Glucose-6-PhosphateM+6Isomer of Fructose-6-Phosphate
Glycolytic Intermediates (e.g., DHAP, GAP)M+3Downstream of Fructose-6-Phosphate
PyruvateM+3End product of glycolysis
LactateM+3Product of anaerobic glycolysis
Citrate (first turn of TCA cycle)M+2From Acetyl-CoA (M+2) and Oxaloacetate (M+0)

Note: The actual observed isotopomer distribution may vary depending on the experimental conditions, cell type, and metabolic state.

Visualizations

Mannitol_Metabolism Primary Metabolic Pathway of DL-Mannitol mannitol This compound fructose Fructose-13C mannitol->fructose Mannitol Dehydrogenase f6p Fructose-6-Phosphate-13C fructose->f6p Hexokinase glycolysis Glycolysis f6p->glycolysis tca TCA Cycle glycolysis->tca

Caption: Primary metabolic pathway of DL-Mannitol.

Experimental_Workflow Experimental Workflow for 13C-Mannitol Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Media Preparation\n(with this compound) Media Preparation (with this compound) Cell Seeding->Media Preparation\n(with this compound) Labeling Cells Labeling Cells Media Preparation\n(with this compound)->Labeling Cells Metabolite Quenching\n& Extraction Metabolite Quenching & Extraction Labeling Cells->Metabolite Quenching\n& Extraction LC-MS/MS or NMR Analysis LC-MS/MS or NMR Analysis Metabolite Quenching\n& Extraction->LC-MS/MS or NMR Analysis Data Processing\n& Interpretation Data Processing & Interpretation LC-MS/MS or NMR Analysis->Data Processing\n& Interpretation

Caption: A typical experimental workflow.

Troubleshooting_Flowchart Troubleshooting Unexpected 13C-Labeled Products decision decision start Unexpected 13C-labeled metabolite detected check_contamination Analyze 13C-Mannitol stock and blank samples start->check_contamination is_contaminant Is the peak present in stock or blank? check_contamination->is_contaminant contaminant_source Source is contamination. Purify tracer or reagents. is_contaminant->contaminant_source Yes check_analytical Review analytical data. Check for co-elution and in-source fragmentation. is_contaminant->check_analytical No is_artifact Is it an analytical artifact? check_analytical->is_artifact artifact_source Optimize analytical method. is_artifact->artifact_source Yes investigate_metabolism Investigate alternative metabolic pathways or microbial contamination. is_artifact->investigate_metabolism No

Caption: A flowchart for troubleshooting unexpected findings.

References

Technical Support Center: DL-Mannitol-13C Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of DL-Mannitol-13C. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure complete and efficient derivatization for analytical purposes, primarily for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

A1: DL-Mannitol is a sugar alcohol with multiple polar hydroxyl (-OH) groups. These groups make the molecule non-volatile, meaning it will decompose at the high temperatures required for gas chromatography (GC) instead of vaporizing. Derivatization chemically modifies these hydroxyl groups, replacing the active hydrogens with nonpolar groups. This process increases the volatility and thermal stability of the mannitol (B672) molecule, making it suitable for GC-MS analysis.[1][2]

Q2: What is the primary application of this compound in these analyses?

A2: this compound is most commonly used as an internal standard in quantitative analysis by mass spectrometry.[3] Because it is chemically identical to the unlabeled mannitol, it behaves the same way during sample preparation, derivatization, and chromatography. However, its increased mass due to the 13C isotope allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate quantification by correcting for any sample loss during preparation or variability in the analytical instrument's response.[4]

Q3: What are the most common derivatization methods for mannitol?

A3: The two most common derivatization methods for sugar alcohols like mannitol are silylation and acetylation.

  • Silylation: This method replaces the active hydrogens of the hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). A catalyst such as Trimethylchlorosilane (TMCS) is often added.[5]

  • Acetylation: This method involves the esterification of the hydroxyl groups using an acetylating agent, most commonly acetic anhydride (B1165640). A catalyst, such as pyridine (B92270) or 1-methylimidazole, is typically used.[6][7][8]

Q4: How can I confirm that the derivatization of this compound is complete?

A4: Complete derivatization is typically confirmed by GC-MS analysis. A successful and complete derivatization will result in a single, sharp, and symmetrical chromatographic peak for the derivatized mannitol. The absence of the underivatized mannitol peak and the lack of multiple peaks for the derivative (which can indicate partial derivatization) are key indicators of a complete reaction.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the derivatization of this compound.

Issue 1: Incomplete Derivatization

Symptoms:

  • Low signal intensity or no peak for the derivatized mannitol in the GC-MS chromatogram.

  • Presence of the underivatized mannitol peak.

  • Multiple peaks corresponding to partially derivatized mannitol.

  • Poor reproducibility of results between samples.

Possible Cause Troubleshooting Step
Presence of Moisture Silylation reagents are highly sensitive to moisture. Ensure that the sample is completely dry before adding the derivatization reagents. Lyophilization (freeze-drying) or drying under a stream of nitrogen are effective methods.[9][10] Use anhydrous solvents and reagents, and store them properly to prevent moisture absorption.
Suboptimal Reaction Temperature Derivatization reactions often require heating to proceed to completion. For silylation with BSTFA/TMCS, a common temperature is 70°C. For acetylation with acetic anhydride, temperatures can range from room temperature to 100°C depending on the catalyst used.[5][11] Consult the specific protocol and consider optimizing the temperature for your specific experimental conditions.
Insufficient Reaction Time The derivatization reaction may not have had enough time to go to completion. Typical reaction times range from 30 minutes to several hours. It may be necessary to increase the reaction time to ensure all hydroxyl groups have reacted.
Incorrect Reagent-to-Sample Ratio An insufficient amount of derivatization reagent will lead to an incomplete reaction. It is generally recommended to use a molar excess of the derivatization reagent.
Degraded Reagents Derivatization reagents can degrade over time, especially if not stored under anhydrous and inert conditions. Use fresh, high-quality reagents for best results.
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS

Symptoms:

  • Asymmetrical peaks in the chromatogram, with a "tail" extending from the back of the peak (tailing) or a "front" extending from the front of the peak (fronting).

Possible Cause Troubleshooting Step
Active Sites in the GC System Polar analytes can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or the column itself, leading to peak tailing. Use a deactivated inlet liner and a high-quality, well-maintained GC column. Regularly trimming a small portion of the column from the inlet side can help remove accumulated non-volatile residues and active sites.[8][12][13]
Column Contamination Buildup of non-volatile residues on the column can lead to poor peak shape. Bake out the column according to the manufacturer's instructions to remove contaminants.
Improper Column Installation If the column is not installed correctly in the inlet or detector, it can create dead volumes that lead to peak tailing.[12] Ensure the column is installed at the correct height according to the instrument manufacturer's guidelines.
Inlet Temperature Too Low A low inlet temperature can cause incomplete vaporization of the derivatized analyte, resulting in peak tailing. Optimize the inlet temperature to ensure rapid and complete vaporization.

Data Presentation

The following table summarizes the performance characteristics of different analytical methods for mannitol, providing an overview of the expected linear ranges and detection limits.

Derivatization Method Analytical Technique Linear Range Detection Limit Reference
Acetylation (Acetic Anhydride/Pyridine)Capillary Gas Chromatography2.50 – 12.50 g/L0.68 ng[7]
Silylation (BSTFA/TMCS)GC-MSNot specified14 to 84 ng/mL[14]
p-Nitrobenzoyl Chloride DerivatizationHPLC1 to 500 µ g/0.1g Not specified[4]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA/TMCS for GC-MS Analysis

This protocol describes the derivatization of this compound to form its trimethylsilyl (TMS) ether derivative.

Materials:

  • This compound sample, dried

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. This can be achieved by lyophilization or by drying under a stream of nitrogen gas.[9][15]

  • Dissolution: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dissolved sample.[5]

  • Reaction: Tightly cap the vial and heat the mixture at 70°C for 30 minutes.[5]

  • Cooling: Allow the sample to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Acetylation of this compound using Acetic Anhydride/Pyridine for GC-MS Analysis

This protocol outlines the formation of mannitol hexaacetate.

Materials:

  • This compound sample, dried

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry.

  • Derivatization Mixture: Prepare a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Reaction: Add a sufficient volume of the acetic anhydride/pyridine mixture to the dried sample. Heat the tightly capped vial at 90°C for 20 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Analysis: The sample can be directly injected into the GC-MS or may require an extraction step depending on the sample matrix.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Verification start Start with This compound Sample dry_sample Dry Sample (Lyophilization or N2 Stream) start->dry_sample add_reagent Add Derivatization Reagent (e.g., BSTFA/TMCS or Acetic Anhydride/Pyridine) dry_sample->add_reagent heat_reaction Heat Reaction (e.g., 70°C for 30 min) add_reagent->heat_reaction cool_sample Cool to Room Temperature heat_reaction->cool_sample gcms_analysis GC-MS Analysis cool_sample->gcms_analysis check_peak Verify Single, Sharp Peak for Derivatized Mannitol gcms_analysis->check_peak

Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start GC-MS Analysis Shows Incomplete Derivatization moisture Moisture Present? start->moisture temp_time Incorrect Temp/Time? start->temp_time ratio Incorrect Reagent Ratio? start->ratio reagent_quality Reagent Degraded? start->reagent_quality dry Ensure Anhydrous Conditions moisture->dry optimize Optimize Reaction Parameters temp_time->optimize excess_reagent Use Excess Reagent ratio->excess_reagent fresh_reagent Use Fresh Reagents reagent_quality->fresh_reagent

Caption: Troubleshooting logic for incomplete derivatization of this compound.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to the Validation of DL-Mannitol-13C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds like DL-Mannitol-13C is paramount for robust study outcomes. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, supported by experimental data and detailed protocols to ensure reliable and reproducible results.

The use of stable isotope-labeled compounds, such as this compound, offers a significant advantage in clinical and research settings by allowing for the differentiation from their unlabeled, endogenous counterparts. This is particularly crucial in applications like intestinal permeability testing, where baseline levels of naturally occurring mannitol (B672) can interfere with measurements.[1][2][3] The validation of the analytical methods used to quantify these labeled compounds is a critical step to ensure data integrity and meet regulatory standards.

This guide will explore and compare common analytical techniques for this compound, focusing on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Comparative Analysis of Analytical Methodologies

The primary analytical methods for the quantification of mannitol and its isotopically labeled forms include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
HPLC with Refractive Index Detection (HPLC-RI) Separates compounds based on their interaction with a stationary phase, with detection based on changes in the refractive index of the mobile phase.[8][9][10]Simple, cost-effective, suitable for quantifying sugar alcohols.[8][9][11]Requires isocratic elution, sensitive to temperature and pressure fluctuations, not highly specific for labeled compounds.[10]Quantification of high-concentration sugar alcohols in simple matrices.[8][9]
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) Nebulizes the mobile phase and detects the scattered light from non-volatile analyte particles.More sensitive than RI detection, compatible with gradient elution.Non-linear response can be a challenge for quantification.Purity analysis and quantification of non-chromophoric compounds.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile compounds like mannitol.[13]High chromatographic resolution and specificity from mass detection.[13][14][15]Derivatization can be time-consuming and introduce variability.[13]Metabolomic studies and analysis in complex biological fluids.[13][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[1][16]High specificity for isotopically labeled compounds, high sensitivity, and ability to analyze complex mixtures with minimal sample preparation.[1][16][17]Higher equipment cost and complexity.Definitive quantification of this compound in biological matrices for pharmacokinetic and permeability studies.[1][16]

Validation Parameters for Analytical Methods

According to ICH guidelines, a comprehensive validation of an analytical method for a drug substance like this compound should address several key parameters to ensure its suitability for the intended purpose.[4][5][6][7][18]

Validation ParameterDescriptionTypical Acceptance Criteria (for LC-MS/MS)
Specificity The ability to unequivocally assess the analyte in the presence of other components.[4][5][7]No significant interference at the retention time of the analyte and its internal standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][7]Correlation coefficient (r²) ≥ 0.99.[7]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[4][6]Typically spans from the Limit of Quantitation (LOQ) to 120% of the target concentration.[7]
Accuracy The closeness of test results to the true value.[5][7]Percent recovery between 80% and 120%.[7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][7]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][6]Signal-to-noise ratio ≥ 3:1.[18]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6]Signal-to-noise ratio ≥ 10:1; analyte response should be reproducible with acceptable precision and accuracy.[18]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][7]System suitability parameters remain within acceptable limits.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Urine

This protocol is adapted from methodologies used for the analysis of labeled mannitol in biological fluids.[1][16]

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Dilution: Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Addition: Add 900 µL of an internal standard solution (e.g., a different isotopically labeled mannitol or a structurally similar sugar alcohol) in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) to the urine sample.

  • Vortex: Vortex the mixture for 30 seconds.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Quantification of this compound

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of this compound.[1][16]

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like mannitol.[10]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of a modifier like ammonium (B1175870) formate (B1220265) or acetate.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound (assuming one 13C), the precursor ion would be [M-H]⁻ at m/z 183.1.

Visualizing the Workflow and Logic

To better illustrate the processes involved in the validation of an analytical method for this compound, the following diagrams are provided.

AnalyticalMethodValidationWorkflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (e.g., LC-MS/MS) start->method_dev protocol Write Validation Protocol method_dev->protocol execute Execute Validation Experiments protocol->execute data_analysis Data Analysis & Review execute->data_analysis report Generate Validation Report data_analysis->report end_node End: Approved Analytical Method report->end_node

Caption: Workflow for Analytical Method Validation.

Caption: Key Validation Parameters and Criteria.

References

DL-Mannitol-13C vs. 12C-Mannitol for Gut Permeability Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of intestinal permeability is a crucial aspect of gastrointestinal research and clinical studies. The dual sugar absorption test, typically employing lactulose (B1674317) and mannitol (B672), is a widely used non-invasive method. However, the use of the standard carbon-12 isotope of mannitol (12C-mannitol) is associated with notable limitations, primarily due to its presence in various foods and commercial products, which can lead to baseline contamination and interfere with test accuracy.[1][2] The introduction of a stable, non-radioactive isotope, DL-Mannitol-13C (13C-mannitol), offers a promising alternative. This guide provides an objective comparison of 13C-mannitol and 12C-mannitol for gut permeability assessment, supported by experimental data.

Quantitative Data Comparison

A key advantage of 13C-mannitol is its significantly lower baseline contamination compared to 12C-mannitol.[3][4][5] This leads to a more accurate and reliable assessment of intestinal permeability. A study comparing the co-administration of both isotopes in healthy volunteers revealed a mean 20-fold lower baseline cumulative excretion of 13C-mannitol.[3]

Table 1: Comparison of Urinary Excretion of 13C-Mannitol and 12C-Mannitol

ParameterThis compound12C-MannitolKey Takeaway
Baseline Contamination ~20-fold lower than 12C-mannitol[3][4][5]Prone to dietary and other sources of contamination[1]13C-mannitol provides a cleaner baseline, reducing the risk of false positives.
24-hour Cumulative Excretion (after 100 mg ingestion) 31 mg[3]78 mg[3]13C-mannitol shows a more physiologically expected excretion pattern.[3]
Excretion Pattern (8-24 hours) Excretion drops[3]Excretion continues to peak[3]The sustained excretion of 12C-mannitol may be due to ongoing contamination or production by colonic microbiota.[3]

Experimental Protocol: Dual Sugar Absorption Test with 13C-Mannitol

The following protocol is based on a study that co-administered 13C-mannitol, 12C-mannitol, and lactulose to assess intestinal permeability in healthy volunteers.[3]

1. Participant Preparation:

  • Participants are provided with dietary restriction guidelines.

  • An overnight fast is required before the test.

2. Baseline Urine Collection:

  • A baseline urine sample is collected before the administration of the test sugars.

3. Test Sugar Administration:

  • A solution containing the following sugars dissolved in 250 ml of water is administered orally:

    • 100 mg of this compound

    • 1000 mg of Lactulose

    • (In the comparative study, 100 mg of 12C-mannitol was also included)

4. Timed Urine Collections:

  • Urine is collected in separate, pooled samples for the following time periods:

    • 0-2 hours

    • 2-8 hours

    • 8-24 hours

5. Sample Analysis:

  • The concentrations of the excreted sugars in the urine samples are measured using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-tandem MS).[1][3] This method allows for the distinct measurement of 13C-mannitol and 12C-mannitol.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a gut permeability study utilizing 13C-mannitol.

GutPermeabilityWorkflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Diet Dietary Restrictions Fast Overnight Fast Diet->Fast Followed by BaselineUrine Baseline Urine Collection Fast->BaselineUrine Proceeds to SugarAdmin Oral Administration of 13C-Mannitol & Lactulose BaselineUrine->SugarAdmin Followed by TimedUrine Timed Urine Collections (0-2h, 2-8h, 8-24h) SugarAdmin->TimedUrine Initiates HPLCTandemMS HPLC-tandem MS Analysis TimedUrine->HPLCTandemMS Samples for DataAnalysis Data Analysis (Sugar Concentration) HPLCTandemMS->DataAnalysis Provides data for

Caption: Experimental workflow for gut permeability assessment using 13C-mannitol.

Conclusion

The use of this compound offers a significant improvement over 12C-mannitol for the in vivo measurement of intestinal permeability.[3][4] Its primary advantage lies in the substantial reduction of baseline contamination, which mitigates the risk of inaccurate results caused by dietary intake of 12C-mannitol. The more predictable excretion pattern of 13C-mannitol further enhances the reliability of the test.[3] For researchers, scientists, and drug development professionals seeking precise and dependable assessment of gut barrier function, this compound is the superior probe.[3] The non-invasive nature of stable isotope techniques like this holds great potential for broader applications in gastrointestinal research.[6][7]

References

The Clear Advantage: Why DL-Mannitol-13C is Surpassing Radioactive Tracers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of tools can be as critical as the research itself. In the assessment of biological barriers, such as intestinal permeability and the blood-brain barrier, the use of tracers is fundamental. For decades, radioactive isotopes have been the standard. However, the emergence of stable, non-radioactive isotopes like DL-Mannitol-13C is shifting the paradigm, offering a safer, more robust, and equally effective alternative.

This guide provides an objective comparison of this compound and radioactive tracers, supported by experimental data, to illuminate the significant advantages of adopting this stable isotope technology.

Performance at a Glance: this compound vs. Radioactive Tracers

The selection of a tracer is often a balance between sensitivity, safety, and regulatory burden. As the data below indicates, this compound presents a compelling case for its superiority in clinical and preclinical research.

FeatureThis compound (Stable Isotope)Radioactive Tracers (e.g., 14C-Mannitol, 51Cr-EDTA)
Safety Profile Non-radioactive, no exposure risk to subjects or researchers.[1]Emit ionizing radiation, posing health risks and requiring stringent safety protocols.[2][3]
Subject Suitability Ideal for studies in humans, including vulnerable populations (e.g., children, pregnant women).[1]Use in humans is restricted, especially in repeat-dose studies, due to radiation exposure limits.[4]
Regulatory Oversight Significantly lower regulatory burden; no specialized handling or disposal for radioactivity.[4]Strict regulations for handling, storage, and disposal, increasing administrative and financial overhead.[2][5]
Data Accuracy High accuracy due to low to negligible baseline levels in the body, providing a clear signal-to-noise ratio.[6][7][8][9]Can be highly sensitive, but potential for interference and requires specialized detection equipment.
Long-Term Studies Suitable for long-term tracking as the isotope does not decay.[1]Limited by the half-life of the radioisotope.[10]
Analytical Methods Detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1]Detected by scintillation counting or gamma cameras.[11]
Cost Higher initial cost of the labeled compound.[1]Lower compound cost but higher costs associated with safety infrastructure, monitoring, and disposal.[4]

Experimental Evidence: The Case for 13C-Mannitol

A significant advantage of using ¹³C-labeled mannitol (B672) is the dramatic reduction in baseline interference. Endogenous and dietary sources of unlabeled mannitol (¹²C-mannitol) can create high and variable baseline levels in urine, complicating the interpretation of intestinal permeability tests.[6][12][13] A study directly comparing the urinary excretion of co-administered ¹³C-mannitol and ¹²C-mannitol in healthy volunteers demonstrated this key benefit.

Table 1: Comparison of Baseline Urinary Excretion of ¹³C-Mannitol and ¹²C-Mannitol [6][9]

Parameter¹³C-Mannitol¹²C-MannitolFold Difference
Mean Baseline Cumulative Excretion Significantly LowerHigher~20-fold lower contamination with ¹³C-Mannitol

Data synthesized from a study involving 10 healthy volunteers. This study highlights that three of the ten participants had disproportionately high baseline excretion of ¹²C-mannitol, a problem not observed with ¹³C-mannitol.[6][9]

This low baseline ensures that the detected ¹³C-mannitol is almost exclusively from the administered dose, leading to more accurate and reliable permeability assessments.[7][8][10][14]

Experimental Protocols

Protocol 1: Intestinal Permeability Assessment using this compound

This protocol is based on established methods for assessing intestinal permeability using stable isotope-labeled sugars.[6][8][10][14]

Objective: To quantify small intestinal permeability in human subjects.

Materials:

  • This compound (e.g., 100 mg)

  • Lactulose (B1674317) (e.g., 1 g)

  • 250 ml of water

  • Urine collection containers

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Subject Preparation: Subjects fast overnight. Dietary restrictions are enforced for 48 hours prior to the test to avoid foods containing mannitol or lactulose.[6]

  • Baseline Urine Collection: A baseline urine sample is collected before the administration of the test solution.[6]

  • Oral Administration: The subject ingests a solution of 100 mg of this compound and 1 g of lactulose dissolved in 250 ml of water.[6][15]

  • Timed Urine Collection: Urine is collected over specific time intervals, typically 0-2 hours for small bowel permeability and subsequently up to 24 hours.[6]

  • Sample Analysis: The concentrations of ¹³C-mannitol and lactulose in the collected urine samples are measured using a validated HPLC-MS/MS method.[6][8][10][12][14][16]

  • Data Analysis: The urinary excretion of each sugar is calculated as a percentage of the ingested dose. The ratio of lactulose to ¹³C-mannitol excretion is then determined to assess intestinal permeability.[6]

Protocol 2: Intestinal Permeability Assessment using Radioactive Tracers (Example: 51Cr-EDTA)

This protocol is a summary of methods described for radioactive tracer-based permeability tests.[16][17][18]

Objective: To quantify intestinal permeability in human subjects.

Materials:

  • ⁵¹Cr-labeled Ethylenediaminetetraacetic acid (⁵¹Cr-EDTA) (e.g., ~100 µCi)

  • Water for oral administration

  • Urine collection containers

  • Gamma counter

  • Lead shielding and other radiation safety equipment

Procedure:

  • Subject Preparation: Subjects fast overnight.

  • Regulatory and Safety Approvals: All necessary approvals from radiation safety committees and institutional review boards must be obtained. Personnel must be trained in handling radioactive materials.

  • Oral Administration: The subject ingests the ⁵¹Cr-EDTA solution.

  • Timed Urine Collection: All urine is collected over a 24-hour period.[16]

  • Sample Analysis: The total radioactivity in the 24-hour urine collection is measured using a gamma counter.

  • Data Analysis: The urinary excretion of ⁵¹Cr-EDTA is calculated as a percentage of the administered radioactive dose. Increased excretion indicates higher intestinal permeability.[16]

Visualizing the Advantages and Workflows

The following diagrams illustrate the workflows and the key decision-making factors when choosing between this compound and radioactive tracers.

Experimental_Workflow_Comparison Figure 1: Comparative Experimental Workflow cluster_13C This compound (Stable Isotope) Workflow cluster_Radio Radioactive Tracer Workflow start_13C Subject Preparation (Fasting, Diet Control) admin_13C Oral Administration of 13C-Mannitol Solution start_13C->admin_13C collect_13C Timed Urine Collection admin_13C->collect_13C analyze_13C Analysis by HPLC-MS/MS collect_13C->analyze_13C report_13C Accurate Permeability Data (Low Baseline Interference) analyze_13C->report_13C start_Radio Extensive Safety Protocols & Regulatory Approval admin_Radio Oral Administration of Radiotracer start_Radio->admin_Radio collect_Radio Timed Urine Collection (Radioactive Waste) admin_Radio->collect_Radio analyze_Radio Analysis by Gamma Counter collect_Radio->analyze_Radio report_Radio Permeability Data (Requires Decontamination) analyze_Radio->report_Radio

Figure 1: Comparative Experimental Workflow

Advantage_Pathway Figure 2: Decision Pathway for Tracer Selection cluster_Safety Primary Consideration: Safety cluster_Population Consideration: Study Population cluster_Accuracy Consideration: Data Integrity start Tracer Selection for Permeability Study safety_node Is subject/ researcher safety a top priority? start->safety_node population_node Study involves vulnerable populations or repeat dosing? safety_node->population_node Yes radio Consider Radioactive Tracer (with significant safety/regulatory burden) safety_node->radio No accuracy_node Is minimizing baseline interference critical? population_node->accuracy_node Yes population_node->radio No dlm_13c Choose this compound (Stable Isotope) accuracy_node->dlm_13c Yes accuracy_node->radio No

Figure 2: Decision Pathway for Tracer Selection

Conclusion

The transition from radioactive tracers to stable isotopes like this compound represents a significant advancement in biomedical research. The elimination of radiation risk, coupled with superior data quality due to minimal baseline interference, makes this compound the logical choice for modern, ethical, and precise studies of biological barrier function. For researchers and drug development professionals, adopting stable isotope methodologies streamlines experimental workflows, reduces regulatory complexities, and ultimately yields more reliable and defensible data.

References

Cross-Validation of HPLC-MS/MS and GC-MS for DL-Mannitol-13C Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of labeled compounds like DL-Mannitol-13C is critical for various applications, including intestinal permeability studies.[1][2] The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerful techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for both HPLC-MS/MS and GC-MS based on published data for mannitol (B672) analysis. These values provide a benchmark for what can be expected when analyzing its isotopically labeled counterpart, this compound.

Performance ParameterHPLC-MS/MSGC-MSSource(s)
Limit of Quantification (LOQ) 2.5 - 15 µg/mL10 - 45 mg/L[3][4][5]
Linearity (R²) > 0.99> 0.99[6][7][8]
Precision (%RSD/CV) < 15% (Intra- & Inter-assay)< 15%[3][4][9]
Accuracy/Recovery (%) 85 - 110%95.8 - 121.9%[3][4][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-MS/MS and GC-MS analysis of mannitol.

HPLC-MS/MS Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for analyzing polar, non-volatile compounds like mannitol in complex matrices such as urine.[7][10] The use of a labeled internal standard is recommended for the highest accuracy and reproducibility.[10]

Sample Preparation:

  • Thaw urine samples at room temperature.

  • Centrifuge samples to pellet any particulate matter.

  • Dilute an aliquot of the supernatant with a solution containing an appropriate internal standard (e.g., a different isotopically labeled mannitol or a structurally similar sugar alcohol). The dilution factor will depend on the expected concentration range.

  • Vortex the mixture thoroughly.

  • Directly inject the diluted sample into the HPLC-MS/MS system.

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or an amino-based column is typically used for retaining polar analytes like mannitol.[7][10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[6]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for sugar alcohols.[5][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

  • Precursor → Product Ion Transition for Mannitol-13C: The exact m/z values will depend on the number of 13C labels. For a singly labeled Mannitol-13C (formula: ¹²C₅¹³CH₁₄O₆), the [M-H]⁻ precursor would be approximately m/z 182. The product ions would be fragments of this precursor.

GC-MS Methodology

Gas chromatography-mass spectrometry requires analytes to be volatile and thermally stable. For polar compounds like mannitol, a derivatization step is necessary to increase their volatility.[11][12]

Sample Preparation and Derivatization:

  • Thaw and centrifuge urine samples as described for HPLC-MS/MS.

  • Transfer an aliquot of the supernatant to a new tube.

  • Add an internal standard (e.g., inositol).

  • Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Perform a two-step derivatization:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to convert the carbonyl groups.[11]

    • Silylation: Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[11]

  • The resulting derivatized sample is then ready for injection into the GC-MS system.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is commonly used.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, where the mass spectrometer is set to detect specific m/z fragments characteristic of the derivatized this compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the cross-validation of HPLC-MS/MS and GC-MS methods for the analysis of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_comparison Cross-Validation start Urine Sample (containing this compound) prep_hplc Dilution with Internal Standard start->prep_hplc prep_gc Drying & Derivatization (Oximation/Silylation) start->prep_gc hplc HPLC-MS/MS prep_hplc->hplc gc GC-MS prep_gc->gc linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq gc->linearity gc->accuracy gc->precision gc->lod_loq compare Compare Results linearity->compare accuracy->compare precision->compare lod_loq->compare

Cross-validation workflow for HPLC-MS/MS and GC-MS analysis of this compound.

Objective Comparison

  • HPLC-MS/MS: This technique offers higher throughput due to minimal sample preparation (a simple 'dilute and shoot' approach).[7][13] It is ideal for analyzing thermally labile and non-volatile compounds directly in their native form. The high selectivity of tandem mass spectrometry often results in lower limits of detection and quantification.[7]

  • GC-MS: GC-MS provides excellent chromatographic resolution. However, the mandatory derivatization step for polar analytes like mannitol is time-consuming and can introduce variability.[14] Despite this, GC-MS is a robust and reliable technique, particularly well-suited for quantitative analysis when high sensitivity is required.[12]

References

Navigating the Analytical Landscape for DL-Mannitol-13C: A Comparative Guide to Current Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in intestinal permeability studies, the accurate analysis of DL-Mannitol-13C is paramount. This guide provides an objective comparison of published analytical methods, presenting supporting experimental data to inform laboratory practices in the absence of formal inter-laboratory comparison studies.

The use of this compound as a probe for assessing intestinal barrier function offers significant advantages over its unlabeled counterpart, primarily by mitigating the impact of endogenous mannitol (B672) from dietary sources.[1][2][3][4] This leads to a lower baseline and a more accurate reflection of intestinal permeability.[1][4] However, the lack of international reference standards and formal proficiency testing schemes for mannitol assays means that laboratories must rely on well-validated, in-house methods.[2][5][6][7] This guide synthesizes performance data from key published studies to aid in the evaluation and selection of appropriate analytical techniques.

Comparative Analysis of Analytical Performance

The primary analytical technique for the quantification of this compound in biological matrices, particularly urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented below is collated from single-laboratory validation studies, offering a snapshot of the performance characteristics achievable with current methodologies.

Performance MetricMethod 1: HPLC-Tandem MS[1]Method 2: UPLC-MS/MS[5][6]
Instrumentation API 5000 triple quadrupole MSXevo TQS-Micro triple quadrupole MS
Matrix UrineUrine
Internal Standard 13C6 Mannitold-Mannitol-1-13C,1-1-d2
Limit of Detection (LOD) 0.021 pg/mL2 µg/mL (for unlabeled mannitol)
Limit of Quantification (LOQ) 0.029 pg/mL (chosen LOQ of 0.3 pg/mL)10 µg/mL (for unlabeled mannitol)
Linearity Range 0 - 500 µg/mLup to 1000 µg/mL (for unlabeled mannitol)
Precision (CV%) 14% at 0.029 pg/mLWithin-run: 0.7 - 2.9%, Between-run: 1.9 - 4.7%
Accuracy (%) Not explicitly statedWithin-run: 97.2 - 101.2%, Between-run: 94.8 - 97.5%
Recovery (%) Not explicitly stated> 90.2%
Matrix Effect (%) Not explicitly stated< 15%

Detailed Experimental Protocols

The following sections provide detailed methodologies from the cited studies, offering a basis for laboratory implementation and adaptation.

Method 1: HPLC-Tandem MS for 13C-Mannitol in Urine[1]

This method was developed for the analysis of 13C-Mannitol as a biomarker for intestinal permeability.

Sample Preparation:

  • 25 µL of urine samples, quality controls, or calibrators are added to a 96-deep-well plate.

  • Samples are diluted 11-fold by adding 250 µL of an internal standard (I.S.) solution consisting of 13C6-Mannitol.

Chromatographic Conditions:

  • HPLC System: Cohesive LC system (now ThermoScientific).

  • Column: CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm, 8% cross-link, Ca2+).

  • Mobile Phase: Isocratic elution with 5% methanol/water containing 0.1 mM ammonium (B1175870) acetate.

  • Flow Rate: Not explicitly stated.

  • Column Temperature: Not explicitly stated.

Mass Spectrometry Conditions:

  • Mass Spectrometer: API 5000 triple quadrupole mass spectrometer from AB Sciex.

  • Ionization: Electrospray ionization (ESI), negative mode.

  • Scan Mode: Multiple-reaction monitoring (MRM).

  • Monitored Transitions:

    • 12C Mannitol: 181.05 -> 89

    • 13C1 Mannitol: 182.05 -> 89

    • 13C6 Mannitol (I.S.): 186.9 -> 60.9

Calibration:

  • A six-point standard curve is used over a concentration range of 0-500 µg/mL for mannitol.

Method 2: UPLC-MS/MS for Urinary Lactulose (B1674317) and Mannitol[5][6]

This method was validated for the determination of urinary lactulose and mannitol, employing a stable isotope-labeled internal standard for mannitol.

Sample Preparation:

  • Urine samples are thawed, vortexed for 1 minute, and centrifuged at 5000 x g for 4 minutes.

  • To 10 µL of urine, controls, or standards, 240 µL of the internal standard solution is added.

  • After mixing, a 200 µL aliquot is transferred to a glass vial for injection.

Chromatographic Conditions:

  • UPLC System: Acquity UPLC system.

  • Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A 4-minute linear gradient from 90% to 40% acetonitrile (B52724) in water (containing 2 mM ammonium formate).

  • Flow Rate: 200 µL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Xevo TQS-Micro triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI).

  • Scan Mode: Selected Reaction Monitoring (SRM).

Calibration:

  • A seven-point calibration curve is prepared by serial dilutions of working solutions.

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Add_IS Add Internal Standard (13C6-Mannitol) Urine->Add_IS Dilute Dilute Sample Add_IS->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (Negative Mode) Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Concentration Quantify->Report G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Centrifuge Thaw, Vortex, Centrifuge Urine->Centrifuge Add_IS Add Internal Standard Centrifuge->Add_IS Transfer Transfer to Vial Add_IS->Transfer Inject Inject into UPLC Transfer->Inject Gradient Gradient Elution Separation Inject->Gradient Ionize Electrospray Ionization Gradient->Ionize Detect SRM Detection Ionize->Detect Quantify Quantification Detect->Quantify Report Report Results Quantify->Report

References

The Superiority of DL-Mannitol-13C in Intestinal Permeability Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of intestinal permeability is crucial for understanding drug absorption and the pathophysiology of various gastrointestinal disorders. While several sugar probes are utilized for this purpose, the stable isotope-labeled DL-Mannitol-13C emerges as a superior marker, offering enhanced accuracy and reliability over its unlabeled counterparts and other sugars.

This guide provides a comprehensive comparison of this compound with other commonly used sugars in permeability studies, supported by experimental data and detailed methodologies.

Key Advantages of this compound

The primary advantage of using this compound lies in its ability to be distinguished from endogenous and dietary sources of unlabeled mannitol (B672).[1][2] This is a critical factor, as inadvertent consumption of ¹²C-mannitol from food or other sources can interfere with the interpretation of permeability tests, leading to inaccurate results.[1] Studies have shown that ¹³C-mannitol has an approximately 20-fold lower baseline contamination compared to ¹²C-mannitol, significantly reducing background noise and avoiding false readings.[1][2][3] This leads to a higher signal-to-noise ratio and provides a clearer, more definitive signal for quantification.[4]

Comparative Data of Permeability Markers

The selection of a suitable sugar probe is critical for the specific research question and the region of the gastrointestinal tract being investigated. The following table summarizes the characteristics and typical applications of this compound and other commonly used sugars.

Sugar ProbeMolecular Weight ( g/mol )Primary Absorption RoutePrimary Region of AssessmentKey AdvantagesKey Disadvantages
This compound ~183.17Transcellular (through cells)Small IntestineHigh accuracy, avoids dietary interference, low baseline.[1][2]Higher cost compared to unlabeled sugars.
Mannitol (¹²C) 182.17TranscellularSmall IntestineLow cost, well-established.Prone to interference from diet, leading to high baseline.[1][2]
Lactulose (B1674317) 342.30Paracellular (between cells)Small Intestine (damage marker)Good marker for mucosal damage.[5]Can be degraded by colonic bacteria.[6]
Rhamnose 164.16TranscellularSmall IntestineSome studies suggest superiority to mannitol.[7][8]Less commonly used than mannitol.
Sucrose (B13894) 342.30ParacellularGastroduodenal regionSimple, non-invasive marker for gastric damage.[9][10][11]Not reliable for mild gastritis or duodenal disease.[9]
Sucralose 397.64ParacellularColonUseful for assessing colonic permeability.[6]Synthetic molecule, may not fully reflect physiological transport.

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. Below are detailed methodologies for common permeability assays.

In Vivo Dual-Sugar Urinary Excretion Assay (Lactulose/Mannitol-13C)

This non-invasive test is widely used to assess small intestinal permeability.[12]

Patient/Subject Preparation:

  • Overnight fasting (minimum 8 hours) is required.[4]

  • A baseline urine sample is collected before administration of the sugar solution.[4]

  • Subjects should avoid foods containing high amounts of mannitol for a set period before the test if using unlabeled mannitol. This is not a strict requirement for this compound.

Test Solution and Administration:

  • Prepare a solution containing a known amount of lactulose (e.g., 5g) and this compound (e.g., 1g) dissolved in water (e.g., 250 ml).[13]

  • The subject drinks the entire solution.

Urine Collection:

  • Urine is collected over a specified period, typically 2 to 6 hours, to assess small intestinal permeability.[14][15][16]

  • For assessment of colonic permeability, an 8 to 24-hour collection may be performed.[14][15]

  • The total volume of each collection is measured, and an aliquot is stored at -20°C until analysis.[14]

Sample Analysis:

  • Urinary concentrations of lactulose and this compound are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][4][17]

  • The ratio of lactulose to this compound excretion is calculated to determine intestinal permeability. An increased ratio suggests impaired intestinal barrier function.[12]

In Vitro Caco-2 Permeability Assay

The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium.[18][19]

Cell Culture:

  • Caco-2 cells are seeded on semipermeable filter supports in Transwell inserts.[19][20]

  • The cells are cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[19]

Permeability Assay:

  • The test sugar (e.g., this compound) is added to the apical (upper) chamber of the Transwell insert.

  • Samples are taken from the basolateral (lower) chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of the sugar in the collected samples is quantified by HPLC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Visualizing Permeability Pathways and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated.

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream Oral Intake Oral Intake Sugars This compound (Transcellular) Lactulose (Paracellular) Oral Intake->Sugars Enterocytes Enterocytes Sugars->Enterocytes Transcellular (this compound) Tight Junctions Tight Junctions Sugars->Tight Junctions Paracellular (Lactulose) Absorption Absorption Enterocytes->Absorption Tight Junctions->Absorption Increased in 'leaky gut'

Caption: Transport pathways of permeability markers across the intestinal epithelium.

G start Subject Fasting (Overnight) admin Oral Administration of This compound & Lactulose Solution start->admin collect Timed Urine Collection (e.g., 0-6 hours) admin->collect process Measure Urine Volume & Aliquot Sample collect->process analyze Quantify Sugar Concentrations (HPLC-MS/MS) process->analyze calculate Calculate Lactulose to This compound Ratio analyze->calculate interpret Interpret Permeability Status calculate->interpret

References

A Comparative Guide to Metabolic Flux Analysis: The Reproducibility of DL-Mannitol-13C as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of metabolic fluxes is a cornerstone of understanding cellular physiology, identifying novel therapeutic targets, and optimizing bioprocesses. At the heart of these measurements is 13C-based Metabolic Flux Analysis (MFA), a powerful technique that utilizes stable isotope-labeled compounds to trace the flow of atoms through metabolic networks. The choice of the isotopic tracer is a critical determinant of the accuracy and reproducibility of the results. This guide provides an objective comparison of DL-Mannitol-13C with other commonly used tracers, supported by available experimental data and detailed methodologies.

Performance Comparison of Isotopic Tracers

TracerKey Metabolic Pathways ProbedReported Precision/ReproducibilityKey AdvantagesPotential Limitations
This compound Pentose Phosphate Pathway, GlycolysisNo direct quantitative data on reproducibility for intracellular MFA is currently available in peer-reviewed literature.[1]Low natural abundance in most mammalian cells could lead to a higher signal-to-noise ratio.Uptake and metabolism can be cell-type specific and may be less efficient than glucose. Primarily metabolized by gut microbiota in in-vivo studies.[1]
[U-13C6]Glucose Glycolysis, TCA Cycle, Pentose Phosphate Pathway, AnaplerosisHigh-resolution protocols can quantify metabolic fluxes with a standard deviation of ≤2%.[2] Consistent flux results have been reported in parallel cultures.[1]Provides labeling in a wide range of downstream metabolites, offering a comprehensive overview of central carbon metabolism.[1]Can be less informative for specific pathway branch points compared to positionally labeled tracers.[1]
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA CycleProvides the most precise estimates for glycolysis and the PPP.[3][4] Has been shown to have a high precision score for flux estimation.[1]Excellent for resolving fluxes around the upper part of glycolysis and the PPP.[5]May provide less resolution for TCA cycle fluxes compared to glutamine tracers.
[U-13C5]Glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationPreferred tracer for precise analysis of the TCA cycle.[1][3]Directly probes glutamine's entry into the TCA cycle, which is significant in many cancer cells.[1]Provides limited information on glycolytic and PPP fluxes.[1]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible metabolic flux analysis. Below are a general protocol for 13C-MFA and a hypothetical protocol for using this compound, based on established MFA principles.

General Protocol for 13C-Metabolic Flux Analysis

This protocol outlines the key steps for a typical 13C-MFA experiment. Specific details may need to be optimized depending on the cell type, tracer, and analytical platform.

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired density in a standard medium.

    • Replace the standard medium with a custom labeling medium containing the 13C-labeled tracer (e.g., [U-13C6]Glucose, this compound) at a known concentration.

    • Incubate the cells for a predetermined period to allow the intracellular metabolites to reach an isotopic steady state. This time should be optimized for the specific cell line and tracer.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

    • Harvest the cell extracts containing the labeled metabolites.

  • Sample Preparation:

    • Separate the soluble metabolites from the insoluble fraction (e.g., by centrifugation).

    • The soluble fraction can be analyzed directly by LC-MS, or derivatized for GC-MS analysis to make the metabolites volatile.

  • Analytical Measurement:

    • Analyze the samples using mass spectrometry (GC-MS or LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.

  • Data Analysis and Flux Calculation:

    • Correct the raw MIDs for the natural abundance of 13C.

    • Use a computational model of the metabolic network and the measured MIDs to estimate the intracellular metabolic fluxes. This is typically done using software packages like Metran or INCA.[5]

    • Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[6]

Hypothetical Protocol for this compound Metabolic Flux Analysis

This protocol is a proposed methodology for using this compound as a tracer, based on general MFA principles.

  • Cellular Uptake Verification (Preliminary Experiment):

    • Before a full MFA experiment, it is crucial to verify that the cell line of interest can efficiently transport and metabolize mannitol (B672).

    • Incubate cells with this compound and measure its uptake and the appearance of labeled downstream metabolites (e.g., fructose-6-phosphate, lactate) over a time course.

  • 13C-MFA Experiment:

    • Follow the "General Protocol for 13C-Metabolic Flux Analysis" (above), using this compound as the isotopic tracer in the labeling medium.

    • The concentration of this compound and the labeling time will need to be optimized based on the results of the uptake verification experiment.

  • Metabolic Network Model Adaptation:

    • The computational model used for flux calculations must accurately represent the known pathways of mannitol metabolism in the specific biological system. This may include mannitol transporters, mannitol-1-phosphate dehydrogenase, and other relevant enzymes.[7]

Visualizing Metabolic Pathways and Workflows

To facilitate a deeper understanding of the experimental process and the metabolic fate of this compound, the following diagrams have been generated using Graphviz.

G cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_data Phase 3: Data Acquisition & Analysis cluster_interpretation Phase 4: Biological Interpretation Define Biological Question Define Biological Question Select Cell Line & Conditions Select Cell Line & Conditions Define Biological Question->Select Cell Line & Conditions Choose 13C Tracer Choose 13C Tracer Select Cell Line & Conditions->Choose 13C Tracer Design Labeling Strategy Design Labeling Strategy Choose 13C Tracer->Design Labeling Strategy Cell Culture & Adaptation Cell Culture & Adaptation Isotopic Labeling Isotopic Labeling Cell Culture & Adaptation->Isotopic Labeling Quenching & Metabolite Extraction Quenching & Metabolite Extraction Isotopic Labeling->Quenching & Metabolite Extraction Sample Preparation Sample Preparation Quenching & Metabolite Extraction->Sample Preparation Mass Spectrometry (GC-MS/LC-MS) Mass Spectrometry (GC-MS/LC-MS) Mass Isotopomer Distribution (MID) Analysis Mass Isotopomer Distribution (MID) Analysis Mass Spectrometry (GC-MS/LC-MS)->Mass Isotopomer Distribution (MID) Analysis Computational Flux Estimation Computational Flux Estimation Mass Isotopomer Distribution (MID) Analysis->Computational Flux Estimation Statistical Analysis & Validation Statistical Analysis & Validation Computational Flux Estimation->Statistical Analysis & Validation Generate Flux Map Generate Flux Map Draw Conclusions Draw Conclusions Generate Flux Map->Draw Conclusions Biological Interpretation Biological Interpretation Draw Conclusions->Biological Interpretation

Caption: High-level workflow for a typical 13C-Metabolic Flux Analysis experiment.

G This compound This compound Mannitol-1-phosphate-13C Mannitol-1-phosphate-13C This compound->Mannitol-1-phosphate-13C Mannitol-1-phosphate dehydrogenase Fructose-6-phosphate-13C Fructose-6-phosphate-13C Mannitol-1-phosphate-13C->Fructose-6-phosphate-13C Mannitol-1-phosphatase Glycolysis Glycolysis Fructose-6-phosphate-13C->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Fructose-6-phosphate-13C->Pentose Phosphate Pathway

Caption: Simplified metabolic entry of this compound into central carbon metabolism.

Conclusion

The selection of an appropriate isotopic tracer is a critical decision in the design of a 13C-Metabolic Flux Analysis experiment. While established tracers like [U-13C6]Glucose and [U-13C5]Glutamine offer high reproducibility and a wealth of supporting literature, novel tracers such as this compound present opportunities to probe specific metabolic pathways with potentially higher sensitivity due to lower natural abundance.

Currently, the lack of direct quantitative data on the reproducibility of metabolic flux measurements with this compound necessitates careful validation studies by researchers intending to use this tracer. The provided protocols and diagrams offer a framework for conducting such studies and for the broader application of 13C-MFA. As the field of metabolomics continues to evolve, the characterization and application of new isotopic tracers will undoubtedly play a pivotal role in advancing our understanding of cellular metabolism in health and disease.

References

The Superior Accuracy of DL-Mannitol-13C in Measuring Intestinal Permeability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of DL-Mannitol-13C reveals its enhanced accuracy and reliability for assessing intestinal permeability compared to traditional methods. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to facilitate informed decisions in clinical and research settings.

The measurement of intestinal permeability, often referred to as "leaky gut," is a critical aspect of diagnosing and monitoring a variety of gastrointestinal and systemic diseases.[1][2] For years, the lactulose-to-mannitol (L/M) ratio has been a widely used, non-invasive method.[3][4] However, the emergence of stable isotope probes, specifically this compound, offers a significant advancement in precision and reliability.[1][2]

Key Advantages of this compound

The primary advantage of using 13C mannitol (B672) lies in its ability to circumvent the issue of baseline contamination from dietary sources.[1][2][5] Conventional (12C) mannitol is naturally present in various foods and commercial products, which can lead to erroneously high baseline levels in urine, thereby confounding test results.[1][5][6] In contrast, 13C mannitol is a stable isotope that is naturally present at very low levels, providing a much cleaner baseline for measurement.[1][2]

A key study demonstrated that 13C mannitol had approximately 20-fold lower baseline contamination compared to 12C mannitol, significantly improving the accuracy of the permeability assessment.[1][2] This makes 13C mannitol a superior biomarker by avoiding issues of erratic excretions and baseline contamination that can plague the conventional L/M test.[1][2]

Comparative Analysis of Intestinal Permeability Markers

The ideal intestinal permeability probe should be water-soluble, non-metabolized by the host, and passively absorbed through the intestinal mucosa.[1] Its subsequent excretion in urine allows for a quantitative measure of intestinal barrier function.[1][3] Besides the L/M ratio, other sugar probes like rhamnose and sucralose, as well as molecules like polyethylene (B3416737) glycol (PEG) and 51Cr-EDTA, are also used.[1][3][7] However, many of these methods face challenges regarding standardization and interpretation.[8]

Permeability Marker Advantages Disadvantages Typical Urinary Excretion (Healthy Adults)
This compound - Very low baseline contamination[1][2]- High accuracy and reliability[1][2]- Distinguishable from dietary mannitol[1][2]- Requires mass spectrometry for analysis[1]Varies by study protocol
Lactulose (B1674317)/Mannitol (L/M) Ratio - Widely used and established method[3][4]- Differentiates between paracellular and transcellular pathways[9]- Susceptible to dietary mannitol contamination[1][6]- Lacks standardization across protocols[8]- Mannitol absorption can be affected by villous atrophy[10]L/M Ratio: < 0.03[11]
Sucralose - Can assess colonic permeability due to resistance to bacterial degradation[7][12]- Less commonly used than L/M ratioVaries by study protocol
Iohexol - Small molecule, good for assessing small intestinal permeability- Can be influenced by renal functionVaries by study protocol
Serum Biomarkers (e.g., Zonulin, LBP) - Less invasive (blood test)[8][13]- Can be performed retrospectively[8]- Zonulin assays have shown variability and controversy[9][14]- Indirect measure of permeability[8]N/A

Experimental Protocols

Accurate measurement of intestinal permeability is highly dependent on standardized experimental protocols. Below are the methodologies for the this compound test and the conventional Lactulose/Mannitol test.

This compound Permeability Test Protocol

This protocol is based on studies directly comparing 12C and 13C mannitol.[1]

  • Patient Preparation: Patients are required to fast overnight. A baseline urine sample is collected prior to the administration of the sugar solution.[1]

  • Probe Administration: A solution containing 100 mg of 13C mannitol, often co-administered with 1000 mg of lactulose and potentially 100 mg of 12C mannitol for direct comparison, dissolved in 250 mL of water is ingested by the patient.[1]

  • Urine Collection: Timed urine collections are crucial for assessing permeability in different segments of the intestine.[3] Typical collection periods are 0-2 hours (reflecting small bowel permeability), 2-8 hours, and 8-24 hours (reflecting colonic permeability).[1][3][6]

  • Sample Analysis: Urinary concentrations of 13C mannitol and other sugars are measured using tandem high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS).[1][2] This technique allows for the precise differentiation and quantification of the 13C and 12C mannitol isotopes.[1]

Conventional Lactulose/Mannitol (L/M) Ratio Test Protocol
  • Patient Preparation: Similar to the 13C mannitol test, an overnight fast is required, and a baseline urine sample is collected.

  • Probe Administration: A solution containing a disaccharide (e.g., 5g lactulose) and a monosaccharide (e.g., 1g mannitol) is ingested.[12] Dosages can vary between protocols.

  • Urine Collection: Urine is typically collected over a 5 to 6-hour period.[11] Some protocols may involve shorter or longer collection times to assess different intestinal regions.[3]

  • Sample Analysis: Urinary concentrations of lactulose and mannitol are measured, often using high-performance liquid chromatography (HPLC) or enzymatic assays.[4] The ratio of the percentage of lactulose excretion to mannitol excretion is then calculated.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an intestinal permeability test using sugar probes.

G cluster_prep Preparation cluster_admin Administration cluster_absorption Absorption & Excretion cluster_collection Collection & Analysis A Overnight Fast B Baseline Urine Collection A->B C Oral Ingestion of Sugar Probe Solution (e.g., this compound, Lactulose) B->C D Passive Absorption Across Intestinal Mucosa C->D E Excretion into Urine D->E F Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) E->F G HPLC-MS/MS Analysis of Sugar Concentrations F->G H Calculation of Permeability Ratio (e.g., Lactulose / Mannitol-13C) G->H

A simplified workflow for assessing intestinal permeability.

Understanding Intestinal Permeability Pathways

The passage of molecules across the intestinal epithelial barrier occurs through two main routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells).

G cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Barrier cluster_bloodstream Bloodstream Lumen Sugar Probes (Mannitol, Lactulose) Enterocyte1 Enterocyte Lumen->Enterocyte1 Transcellular Pathway (e.g., Mannitol) TightJunction Tight Junctions Lumen->TightJunction Paracellular Pathway (e.g., Lactulose) Bloodstream To Circulation and Urinary Excretion Enterocyte1->Bloodstream Enterocyte2 Enterocyte TightJunction->Bloodstream

References

A Comparative Guide to DL-Mannitol-13C and Inulin for Glomerular Filtration Rate (GFR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of the Glomerular Filtration Rate (GFR) is paramount in assessing kidney function. Inulin (B196767) has long been upheld as the gold standard for GFR determination due to its physiological properties. However, the emergence of stable isotope-labeled markers like DL-Mannitol-13C presents a promising alternative. This guide provides an objective comparison of this compound and inulin for GFR studies, supported by available experimental data and detailed methodologies.

Executive Summary

Inulin, a naturally occurring polysaccharide, is considered the benchmark for GFR measurement because it is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules.[1][2] Its clearance from the plasma is therefore directly proportional to the GFR. Despite its accuracy, the use of inulin in clinical and research settings is often hampered by practical challenges.

This compound, a stable isotope-labeled sugar alcohol, offers a modern alternative. Mannitol (B672) is also freely filtered by the glomeruli and is not metabolized or reabsorbed.[3][4] The incorporation of a 13C label allows for highly sensitive and specific detection using mass spectrometry, which can overcome some of the limitations associated with inulin assays. While direct comparative studies between this compound and inulin for GFR measurement are not extensively documented, the performance of unlabeled mannitol provides a strong basis for its potential as a reliable GFR marker.

Performance Comparison

The following table summarizes the key performance characteristics of this compound and inulin for GFR studies. Data for this compound is inferred from studies on unlabeled mannitol and the established advantages of stable isotope detection.

FeatureThis compoundInulin
Gold Standard NoYes[1][2]
Primary Advantage High specificity and sensitivity with mass spectrometry, simpler analytical methods.Direct measure of GFR, extensive historical data.
Primary Disadvantage Limited direct comparative data against inulin for GFR.Methodologically complex, potential for analytical interference.
Accuracy & Precision Good agreement with other reference methods (e.g., 51Cr-EDTA, iohexol).[3][5][6] High precision expected with mass spectrometry.High accuracy and precision when the protocol is strictly followed.[7]
Bias Low bias reported for unlabeled mannitol compared to 51Cr-EDTA.[6]Generally considered unbiased.
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8]Colorimetric/Enzymatic assays, High-Performance Liquid Chromatography (HPLC).[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate GFR measurements. Below are representative protocols for both inulin and mannitol clearance studies.

Inulin Clearance Protocol (Continuous Infusion Method)

This protocol is a standard method for achieving a steady-state plasma inulin concentration to accurately measure GFR.

  • Patient Preparation: The patient should be well-hydrated. A loading dose of inulin is administered intravenously to rapidly achieve the desired plasma concentration.[10]

  • Continuous Infusion: Following the loading dose, a continuous intravenous infusion of inulin is started to maintain a constant plasma level.[10]

  • Equilibration Period: An equilibration period of at least 30-60 minutes is allowed for the inulin to distribute throughout the extracellular fluid.

  • Urine and Blood Sampling: Timed urine collections are initiated, often via a bladder catheter to ensure complete collection. Blood samples are taken at the midpoint of each urine collection period.[9]

  • Sample Analysis: Inulin concentrations in plasma and urine are determined using colorimetric methods (e.g., the anthrone (B1665570) method) or HPLC.[9][11]

  • GFR Calculation: The GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.[1]

This compound Clearance Protocol (Bolus Injection with Plasma Clearance)

This protocol is based on studies using unlabeled mannitol and is adapted for the use of a stable isotope tracer.

  • Patient Preparation: The patient should be in a fasting state and well-hydrated.

  • Bolus Injection: A precisely known amount of this compound is administered as an intravenous bolus.

  • Blood Sampling: A series of blood samples are collected at predetermined time points after the injection. A typical schedule might include samples at 5, 10, 20, 30, 60, 90, 120, 180, and 240 minutes.[6]

  • Sample Analysis: Plasma concentrations of this compound are measured using a highly specific and sensitive method like LC-MS/MS.[3][8]

  • GFR Calculation: The GFR is calculated from the plasma clearance of this compound, which is determined by the dose administered divided by the area under the plasma concentration-time curve (AUC). The AUC is calculated using pharmacokinetic modeling of the plasma concentration data.

Signaling Pathways and Experimental Workflows

Renal Handling of GFR Markers

The fundamental principle underlying the use of both inulin and mannitol as GFR markers is their physiological handling by the kidney. As depicted in the diagram below, these substances are freely filtered from the blood in the glomerulus into the renal tubules and are not subsequently reabsorbed back into the blood or secreted into the tubules.

GFR_Marker_Handling Blood Blood containing GFR marker (Inulin or this compound) Glomerulus Glomerulus Blood->Glomerulus Freely Filtered Tubule Renal Tubule Glomerulus->Tubule Filtrate Urine Excreted in Urine Tubule->Urine Excretion

Caption: Renal handling of ideal GFR markers like inulin and mannitol.

Experimental Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows for GFR measurement using inulin versus this compound.

GFR_Workflows cluster_inulin Inulin Clearance Workflow cluster_mannitol This compound Clearance Workflow Inulin_Start Start Inulin_Prep Hydration & Loading Dose Inulin_Start->Inulin_Prep Inulin_Infusion Continuous Infusion Inulin_Prep->Inulin_Infusion Inulin_Sampling Timed Urine & Blood Sampling Inulin_Infusion->Inulin_Sampling Inulin_Analysis Colorimetric/Enzymatic Assay or HPLC Inulin_Sampling->Inulin_Analysis Inulin_Calc GFR Calculation (UV/P) Inulin_Analysis->Inulin_Calc Inulin_End End Inulin_Calc->Inulin_End Mannitol_Start Start Mannitol_Prep Hydration Mannitol_Start->Mannitol_Prep Mannitol_Injection Bolus Injection Mannitol_Prep->Mannitol_Injection Mannitol_Sampling Timed Blood Sampling Mannitol_Injection->Mannitol_Sampling Mannitol_Analysis LC-MS/MS Analysis Mannitol_Sampling->Mannitol_Analysis Mannitol_Calc GFR Calculation (Plasma Clearance) Mannitol_Analysis->Mannitol_Calc Mannitol_End End Mannitol_Calc->Mannitol_End

References

A Researcher's Guide to DL-Mannitol-13C: A Cost-Benefit Analysis for Enhanced Research Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of experimental data are paramount. In fields such as metabolic research and intestinal permeability assessment, the choice of tools can significantly impact the validity of study outcomes. This guide provides a comprehensive cost-benefit analysis of using DL-Mannitol-13C, a stable isotope-labeled compound, comparing its performance and economic implications against its unlabeled counterpart and other alternatives.

Performance and Cost Comparison

The decision to use this compound often hinges on a trade-off between its higher upfront cost and the long-term benefits of superior data quality. Below is a detailed comparison of this compound with unlabeled mannitol (B672) and another common tracer, 13C-Glucose, across key research applications.

Intestinal Permeability Assessment

In the widely used lactulose (B1674317)/mannitol test for intestinal permeability, the accuracy of mannitol measurement is crucial. Dietary intake of foods containing unlabeled mannitol can artificially inflate baseline levels, leading to inaccurate assessments of gut barrier function. This compound circumvents this issue, providing a clear and precise signal.

Table 1: Performance Comparison for Intestinal Permeability Testing

ParameterThis compoundUnlabeled D-MannitolKey Advantage of this compound
Baseline Contamination ~20-fold lower than unlabeled mannitol[1][2]Can be erratically high due to dietary sources[3]Significantly reduces background noise, avoiding false positives and increasing test sensitivity.
Assay Accuracy HighProne to interference from dietary mannitolSuperior accuracy and reliability for permeability measurements.[3]
Signal-to-Noise Ratio HighLowProvides a clearer, more definitive signal for quantification.[3]
Diagnostic Sensitivity IncreasedLowerEnables more sensitive detection of subtle changes in intestinal permeability.

Table 2: Cost-Benefit Analysis for Intestinal Permeability Testing

Cost/Benefit ComponentThis compoundUnlabeled D-MannitolEconomic Justification for this compound
Compound Cost (per gram, research grade) High (prices can be significantly higher than unlabeled mannitol)LowWhile the initial investment is higher, the improved accuracy can prevent costly failed or inconclusive studies, which can run into thousands of dollars.[4][5]
Analytical Cost (per sample) Requires LC-MS/MS analysisCan be measured by various methods, including less expensive enzymatic assaysAlthough LC-MS/MS has a higher per-sample cost, the need for fewer subjects due to reduced data variability can lead to overall cost savings in a clinical trial setting. Reducing cohort sizes in clinical studies has a significant financial impact.[6][7]
Indirect Costs (Potential Savings) Lower potential for repeat studies and smaller required patient cohorts.Higher risk of inconclusive results leading to repeated experiments and the need for larger study groups to achieve statistical power.The high cost of failed or inconclusive clinical trials (which can range from $800 million to $1.4 billion) makes the upfront investment in a more reliable biomarker economically sound.[1] Using a high-precision biomarker can reduce healthcare costs by enabling earlier and more accurate diagnoses.[8][9][10]
Metabolic Flux Analysis

In metabolic flux analysis (MFA), various 13C-labeled tracers are used to map the flow of metabolites through cellular pathways. While 13C-glucose is a common choice for central carbon metabolism, this compound can be a valuable tool for probing specific pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis with potentially lower background noise in mammalian cells where mannitol is less abundant.[11]

Table 3: Performance Comparison for Metabolic Flux Analysis

TracerKey Pathways ProbedReported Precision/ReproducibilityAdvantagesPotential Limitations
This compound Pentose Phosphate Pathway, Glycolysis[11]Data on reproducibility for intracellular MFA is not as extensive as for glucose.Low natural abundance in most mammalian cells may lead to a higher signal-to-noise ratio.[11]Uptake and metabolism can be cell-type specific and potentially less efficient than glucose. May be primarily metabolized by gut microbiota in in-vivo studies.[11]
[U-13C6]Glucose Glycolysis, TCA Cycle, Anaplerosis[11]Consistent flux results in parallel cultures.[11]Good overall tracer for central carbon metabolism.Higher natural abundance can contribute to background signal.
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle[11]High precision for glycolysis and PPP fluxes.[11]Well-established and provides robust data for central carbon metabolism.May not be optimal for all specific downstream pathways compared to other specifically labeled tracers.

Table 4: Cost-Benefit Analysis for Metabolic Flux Analysis

Cost/Benefit ComponentThis compound[U-13C6]GlucoseEconomic Justification for Tracer Selection
Compound Cost (per gram, research grade) HighHigh (though prices can vary based on the specific labeling pattern)The choice of tracer should be guided by the specific research question to maximize the information obtained and avoid costly experiments with suboptimal tracers. The cost of the tracer is a small fraction of the overall cost of a metabolic flux analysis study.
Experimental Complexity & Cost Requires optimization of uptake and metabolism protocols for specific cell lines.Well-established protocols are widely available.While initial optimization for this compound may incur some costs, for specific research questions, it may provide more precise data, ultimately leading to more definitive conclusions and preventing the need for follow-up studies with alternative tracers.
Data Value Potentially higher signal-to-noise ratio for specific pathways in mammalian cells.Provides a broad overview of central carbon metabolism.The higher value of clear, unambiguous data from a well-chosen tracer can outweigh the initial compound cost by providing more robust and publishable results.

Experimental Protocols

Detailed and standardized protocols are essential for ensuring the reproducibility and validity of research findings. Below are methodologies for the key applications of this compound.

Protocol 1: Intestinal Permeability Assessment using this compound and Lactulose

Objective: To quantify intestinal permeability by measuring the urinary excretion ratio of orally administered lactulose and this compound.

Materials:

  • Test solution: 5g Lactulose and 100mg this compound dissolved in 100 mL of purified water.

  • Urine collection containers.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

Methodology:

  • Preparation: The subject fasts overnight (minimum 8 hours). A baseline urine sample is collected before ingestion of the test solution.

  • Administration: The subject drinks the entire 100 mL test solution.

  • Urine Collection: All urine is collected over a specified period, typically 6 hours. The total volume is recorded.

  • Sample Preparation: An aliquot of the collected urine is stored at -80°C until analysis.

  • Quantification: The concentrations of lactulose and this compound in the urine samples are quantified using a validated HPLC-MS/MS method.

  • Calculation: The percentage of ingested lactulose and this compound excreted in the urine is calculated. The lactulose/mannitol ratio is then determined. An increased ratio is indicative of increased intestinal permeability.

Protocol 2: 13C-Metabolic Flux Analysis using this compound

Objective: To quantify metabolic fluxes through central carbon metabolism using this compound as a tracer.

Materials:

  • Cell culture medium without unlabeled mannitol.

  • This compound.

  • Cell culture supplies (flasks, plates, etc.).

  • Metabolite extraction solutions (e.g., ice-cold methanol/water).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired density in standard medium.

    • Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized for the specific cell line.

    • Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding an ice-cold extraction solution.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key downstream metabolites (e.g., intermediates of glycolysis and the pentose phosphate pathway).

  • Flux Calculation:

    • Use a computational model (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

    • The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Visualizing Workflows and Pathways

To further clarify the experimental processes and metabolic pathways involved, the following diagrams are provided.

Experimental_Workflow_Intestinal_Permeability cluster_pre_test Pre-Test cluster_test Test Administration cluster_collection Sample Collection cluster_analysis Analysis fasting Overnight Fasting baseline_urine Baseline Urine Collection fasting->baseline_urine administer Oral Administration of Lactulose & this compound Solution baseline_urine->administer urine_collection 6-Hour Urine Collection administer->urine_collection quantification LC-MS/MS Quantification of Lactulose & this compound urine_collection->quantification calculation Calculation of Lactulose/Mannitol Ratio quantification->calculation interpretation interpretation calculation->interpretation Interpretation of Intestinal Permeability

Caption: Workflow for the intestinal permeability test using this compound.

Metabolic_Flux_Analysis_Workflow cell_culture 1. Cell Culture (to desired density) labeling 2. Isotope Labeling (Medium with this compound) cell_culture->labeling extraction 3. Metabolite Extraction (Quenching and Collection) labeling->extraction analysis 4. Sample Analysis (GC-MS or LC-MS/MS) extraction->analysis flux_calc 5. Flux Calculation (Computational Modeling) analysis->flux_calc results Metabolic Flux Map flux_calc->results

Caption: Generalized workflow for 13C-Metabolic Flux Analysis.

Mannitol_Metabolism_Entry cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space mannitol_ext This compound mannitol_int This compound mannitol_ext->mannitol_int Transport glucose_ext Glucose glucose_int Glucose glucose_ext->glucose_int Transport mannitol_1p Mannitol-1-Phosphate mannitol_int->mannitol_1p Mannitol Kinase fructose_6p Fructose-6-Phosphate mannitol_1p->fructose_6p Mannitol-1-P Dehydrogenase glycolysis Glycolysis fructose_6p->glycolysis ppp Pentose Phosphate Pathway fructose_6p->ppp g6p Glucose-6-Phosphate glucose_int->g6p Hexokinase g6p->glycolysis g6p->ppp

Caption: Entry of this compound into central carbon metabolism.

References

Unveiling the Potential of DL-Mannitol-13C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications and limitations of 13C-labeled DL-Mannitol in metabolic research, offering a comparative analysis against alternative tracers. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate informed decisions in study design.

DL-Mannitol-13C, a stable isotope-labeled form of the sugar alcohol mannitol (B672), has emerged as a valuable tool in metabolic research. Its primary applications lie in metabolic flux analysis (MFA) and the assessment of intestinal permeability. The introduction of a 13C label allows for the precise tracing of mannitol's metabolic fate, offering distinct advantages over its unlabeled counterpart, particularly in minimizing baseline interference from endogenous or dietary sources.

Core Applications and Performance

The utility of this compound spans several key research areas. In microbiology, it is instrumental in elucidating the mannitol cycle in organisms like fungi and bacteria, where it plays a role in redox balance and stress protection.[1] For human studies, its most prominent application is in the assessment of intestinal permeability, where 13C-labeled mannitol serves as a superior biomarker compared to unlabeled mannitol due to significantly lower baseline contamination.[2][3][4][5]

In the realm of metabolic flux analysis, D-Mannitol-2-13C is utilized as a tracer to quantify the rates of reactions in central carbohydrate metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] By tracking the distribution of the 13C label in downstream metabolites, researchers can gain insights into the relative activities of these pathways.[1]

However, the use of this compound is not without its limitations. Its uptake and metabolism can be highly cell-type specific and potentially less efficient than that of more common tracers like glucose.[6] Furthermore, in in-vivo studies, it may be primarily metabolized by the gut microbiota, which can complicate the interpretation of systemic metabolic data.[6] While extensive reproducibility data is available for established tracers like glucose and glutamine, similar quantitative data for intracellular MFA using D-Mannitol-2-13C is less documented.[6]

Comparative Analysis with Alternative Tracers

The choice of an isotopic tracer is a critical determinant of the accuracy and reproducibility of metabolic flux analysis results. While this compound offers unique advantages, it is essential to consider its performance in the context of other commonly used tracers.

TracerKey Metabolic Pathways ProbedKey AdvantagesPotential Limitations
D-Mannitol-2-13C Pentose Phosphate Pathway, Glycolysis[1][6]Low natural abundance in most mammalian cells can lead to a higher signal-to-noise ratio.[6] Superior for intestinal permeability studies due to low baseline contamination.[2][3][4]Uptake and metabolism can be cell-type specific and less efficient than glucose.[6] May be primarily metabolized by gut microbiota in in-vivo studies.[6] Limited reproducibility data for intracellular MFA.[6]
[U-13C6]Glucose Glycolysis, TCA Cycle, Anaplerosis[6]Good overall tracer for central carbon metabolism.[6] Provides labeling in a wide range of downstream metabolites.[6]Can be less informative for specific pathway branch points compared to positionally labeled tracers.[6]
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle[6]High precision for glycolysis and PPP fluxes.[6]
[U-13C5]Glutamine TCA Cycle, Anaplerosis, Reductive Carboxylation[6]Preferred tracer for precise analysis of the TCA cycle.[6] Directly probes glutamine's entry into the TCA cycle, which is significant in many cancer cells.[6]Limited information on glycolytic and PPP fluxes.[6]

Experimental Protocols

Protocol 1: 13C-Metabolic Flux Analysis (MFA) in Cell Culture

Objective: To quantify metabolic fluxes through central carbon metabolism using D-Mannitol-2-13C as a tracer.[1]

Materials:

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • D-Mannitol-2-13C

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

  • Extraction solution (e.g., 75% ethanol, pre-chilled to -20°C)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to a metabolic steady state. Replace the standard medium with a labeling medium containing a known concentration of D-Mannitol-2-13C. Incubate for a duration sufficient to reach an isotopic steady state (typically 18-24 hours).[1]

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by adding ice-cold quenching solution. Harvest cells and extract intracellular metabolites using a cold extraction solution.[1]

  • Sample Preparation: Dry the metabolite extracts. For GC-MS analysis, derivatize the dried metabolites to increase their volatility.[1]

  • Mass Spectrometry Analysis: Analyze samples using GC-MS or LC-MS/MS to acquire mass isotopomer distributions for key metabolites.[1]

  • Data Analysis: Correct raw data for the natural abundance of 13C and calculate metabolic fluxes.[1]

experimental_workflow_mfa cluster_cell_culture Cell Culture & Labeling cluster_extraction Quenching & Extraction cluster_analysis Sample Prep & Analysis A Culture Cells to Metabolic Steady State B Replace with 13C-Mannitol Medium A->B C Incubate for Isotopic Steady State B->C D Quench Metabolism C->D E Harvest Cells D->E F Extract Metabolites E->F G Dry Extract F->G H Derivatize (GC-MS) G->H I LC/GC-MS Analysis H->I J Data Analysis & Flux Calculation I->J

Metabolic Flux Analysis Workflow using 13C-Mannitol.
Protocol 2: Intestinal Permeability Assessment

Objective: To quantify intestinal permeability by measuring the urinary excretion of orally administered 13C-Mannitol.[2]

Materials:

  • Test solution containing a known amount of 13C-Mannitol (e.g., 100mg in 100 mL of water)[2]

  • Urine collection containers

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system[2]

Procedure:

  • Preparation: The subject fasts overnight. A baseline urine sample is collected.[2]

  • Administration: The subject ingests the test solution.[2]

  • Urine Collection: Timed urine collections are performed (e.g., 0-2 hours, 2-8 hours, 8-24 hours).

  • Sample Analysis: Urinary concentrations of 13C-Mannitol are measured using HPLC-MS/MS.[3]

  • Data Analysis: The amount of excreted 13C-Mannitol is calculated and expressed as a percentage of the ingested dose.

experimental_workflow_permeability cluster_preparation Subject Preparation cluster_administration Test Administration cluster_collection Sample Collection cluster_analysis Analysis A Overnight Fast B Baseline Urine Collection A->B C Ingest 13C-Mannitol Solution D Timed Urine Collections E HPLC-MS/MS Analysis F Calculate Excretion Percentage E->F

Intestinal Permeability Assessment Workflow.

Signaling Pathways and Metabolic Entry

DL-Mannitol enters central carbon metabolism through distinct pathways, particularly in microorganisms. In bacteria, extracellular mannitol can be taken up by a phosphotransferase system (PTS) and converted to mannitol-1-phosphate.[7] This is then converted to fructose-6-phosphate (B1210287) by mannitol-1-phosphate dehydrogenase, which can then enter glycolysis.[7]

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Mannitol_ext This compound M1P Mannitol-1-Phosphate-13C Mannitol_ext->M1P PTS (bacteria) F6P Fructose-6-Phosphate-13C M1P->F6P Mannitol-1-Phosphate Dehydrogenase Glycolysis Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway F6P->PPP

Entry of this compound into Central Metabolism.

References

Establishing Reference Ranges for DL-Mannitol-13C Excretion: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Mannitol-13C with the traditional 12C-Mannitol for assessing intestinal permeability. It includes supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of studies utilizing this advanced biomarker.

Superiority of this compound in Intestinal Permeability Testing

The use of stable isotope-labeled this compound offers a significant advantage over its unlabeled counterpart (12C-Mannitol) for the measurement of intestinal permeability. The primary benefit lies in the dramatic reduction of baseline contamination from endogenous and dietary sources of mannitol (B672).[1][2] This leads to a more accurate and sensitive assessment of gut barrier function.

A key study demonstrated that baseline urinary excretion of 13C-Mannitol was approximately 20-fold lower than that of 12C-Mannitol in healthy volunteers.[1][2][3] This low baseline provides a cleaner signal and enhances the reliability of the test, particularly when subtle changes in permeability are being investigated.

Comparative Excretion Data: this compound vs. 12C-Mannitol

The following table summarizes the cumulative urinary excretion of 13C-Mannitol and 12C-Mannitol in ten healthy volunteers over a 24-hour period after co-administration of 100 mg of each compound.

Time Interval (hours)Mean Cumulative 13C-Mannitol Excretion (mg)Mean Cumulative 12C-Mannitol Excretion (mg)Key Observation
Baseline Low and consistent~20-fold higher and variableSignificantly lower background noise with 13C-Mannitol.[1][2][3]
0-2 Significant increase over baselineSmaller fold-increase due to high baseline13C-Mannitol shows a more pronounced and reliable signal for small intestinal absorption.
2-8 Continued excretionContinued excretionBoth markers are excreted during this period.
8-24 Excretion rate decreasesExcretion can remain erratically high13C-Mannitol provides a clearer picture of clearance, while 12C-Mannitol may be affected by ongoing dietary contamination.[3]
Total (0-24) 31 mg78 mgHighlights the impact of baseline contamination on total excretion measurements for 12C-Mannitol.[3]

Data adapted from Sealey et al., Neurogastroenterology and Motility, 2016.[1][3]

Experimental Protocol for Intestinal Permeability Assessment

This protocol outlines the key steps for conducting an intestinal permeability test using this compound.

1. Subject Preparation:

  • Subjects should fast overnight (at least 8 hours).

  • A baseline urine sample is collected prior to the administration of the test solution.

2. Test Solution Administration:

  • A solution containing a known amount of this compound (e.g., 100 mg) and often a larger, less permeable sugar like lactulose (B1674317) (e.g., 5 g) dissolved in water is ingested by the subject.

3. Timed Urine Collection:

  • Urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to assess permeability in different regions of the gastrointestinal tract.[3]

4. Sample Analysis:

  • Urinary concentrations of this compound and other sugar probes are quantified using a sensitive and specific analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][3][4]

5. Data Calculation:

  • The total amount of each sugar excreted in the urine is calculated (concentration × total urine volume).

  • The percentage of the ingested dose for each sugar is determined.

  • Intestinal permeability is often expressed as the ratio of the percentage of the larger sugar (e.g., lactulose) to the smaller sugar (e.g., 13C-Mannitol) excreted.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying biological pathway of mannitol absorption.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_collection Collection & Analysis cluster_interpretation Interpretation subject Fasting Subject baseline Baseline Urine Collection subject->baseline solution Oral Administration of 13C-Mannitol Solution baseline->solution timed_urine Timed Urine Collection (0-24h) solution->timed_urine analysis Urine Analysis (HPLC-MS/MS) timed_urine->analysis calculation Calculate Urinary Excretion analysis->calculation permeability Assess Intestinal Permeability calculation->permeability

Experimental workflow for the 13C-Mannitol intestinal permeability test.

Mannitol, being a small, hydrophilic molecule, is primarily absorbed through the paracellular pathway, passing through the tight junctions between intestinal epithelial cells.[5][6][7]

paracellular_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream mannitol this compound tj Tight Junction (Paracellular Pathway) mannitol:f0->tj cell1 Enterocyte Transcellular (minimal) cell2 Enterocyte Transcellular (minimal) blood Portal Circulation tj->blood

Paracellular absorption pathway of this compound across the intestinal epithelium.

Conclusion

The use of this compound represents a significant advancement in the assessment of intestinal permeability. Its low baseline contamination and superior signal-to-noise ratio allow for more accurate and reliable measurements compared to 12C-Mannitol. While the data presented here is based on a small cohort of healthy individuals and does not constitute formal reference ranges, it provides a valuable comparative benchmark for researchers. Further studies with larger and more diverse populations are warranted to establish definitive reference ranges for this compound excretion.

References

Revolutionizing Intestinal Permeability Assessment: A Comparative Guide to DL-Mannitol-13C in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intestinal permeability is a critical component in understanding the pathophysiology of numerous gastrointestinal and systemic diseases. The use of DL-Mannitol labeled with the stable isotope Carbon-13 (¹³C) represents a significant advancement over traditional methods, offering enhanced accuracy and reliability. This guide provides a comprehensive comparison of DL-Mannitol-¹³C with alternative biomarkers, supported by experimental data, detailed protocols, and visual pathways to elucidate its role in correlating with clinical outcomes.

Increased intestinal permeability, often termed "leaky gut," is implicated in a wide range of disorders, including inflammatory bowel disease (IBD), celiac disease, irritable bowel syndrome (IBS), obesity, and certain autoimmune conditions.[1] The ability to precisely quantify changes in gut barrier function is paramount for diagnosing these conditions, monitoring disease activity, and evaluating the efficacy of therapeutic interventions. The lactulose (B1674317) to mannitol (B672) ratio (L/M) test has long been a cornerstone of in vivo intestinal permeability assessment.[1] However, the use of naturally occurring ¹²C-mannitol is fraught with challenges, primarily due to its presence in various foods and commercial products, leading to high baseline levels and potential for inaccurate results.[1][2]

The introduction of DL-Mannitol-¹³C offers a superior alternative by virtually eliminating the issue of baseline contamination.[1][2] This stable, non-radioactive isotope is analytically distinguishable from its ¹²C counterpart, providing a much clearer signal against a near-zero background.[1][3][4] Studies have shown that baseline contamination of ¹³C-Mannitol is approximately 20-fold lower than that of ¹²C-Mannitol, significantly enhancing the sensitivity of the assay.[1][3][4]

Performance of DL-Mannitol-¹³C in Clinical Settings

The primary clinical application of DL-Mannitol-¹³C is in the dual-sugar absorption test, typically with lactulose. Mannitol, a monosaccharide, is readily absorbed through the transcellular pathway across the intestinal epithelium and its absorption is proportional to the mucosal surface area. Lactulose, a larger disaccharide, is only minimally absorbed through the paracellular pathway via tight junctions between intestinal epithelial cells. In a healthy gut, the ratio of lactulose to mannitol excreted in the urine is low. An increased L/M ratio signifies compromised intestinal barrier integrity, allowing for greater paracellular passage of lactulose.

While direct quantitative correlations between urinary ¹³C-Mannitol excretion and specific clinical severity scores are still emerging in published literature, extensive data from studies using the conventional L/M ratio provide a strong foundation for its clinical utility. These studies demonstrate a clear link between an elevated L/M ratio and disease activity in conditions like Crohn's disease and celiac disease.

Comparison with Alternative Biomarkers

Several other biomarkers have been investigated for assessing intestinal permeability, each with its own advantages and limitations. The following table provides a comparative overview:

BiomarkerMethodAdvantagesDisadvantagesCorrelation with L/M Ratio
DL-Mannitol-¹³C / Lactulose Urinary excretion of orally administered sugarsNon-invasive, well-established principle, high sensitivity with ¹³C-Mannitol.[1]Requires timed urine collection, can be influenced by renal function and gastrointestinal transit time.Gold standard for comparison.
Zonulin ELISA of serum or fecesNon-invasive (serum/fecal sample), reflects regulation of tight junctions.[5][6]Commercial ELISA kits have shown poor correlation with functional gut permeability tests and may not accurately measure zonulin.[5]Inconsistent; some studies show correlation, while others do not.[5][7]
Intestinal Fatty Acid-Binding Protein (I-FABP) ELISA of serumMarker of enterocyte damage.[5]Reflects cell damage rather than functional permeability, levels can be influenced by other factors.Generally poor correlation.[5]
Calprotectin ELISA of fecesWell-established marker of intestinal inflammation.[8]Primarily a marker of inflammation, not a direct measure of permeability.Strong correlation with fecal zonulin, indirect link to permeability.[8]
Sucrose Urinary excretionMarker of gastroduodenal permeability.[9]Limited to the upper gastrointestinal tract.Can be used in combination with other sugars for regional permeability assessment.

Experimental Protocols

Key Experiment: The ¹³C-Mannitol/Lactulose Intestinal Permeability Test

This protocol is based on methodologies described in clinical studies assessing intestinal permeability.[1][10]

1. Patient Preparation:

  • Patients should fast overnight for a minimum of 8 hours.

  • A baseline urine sample is collected.

  • Patients are instructed to avoid consuming foods and products containing mannitol or lactulose for 48 hours prior to the test.

2. Test Solution Administration:

  • A solution containing 1g of lactulose and 100mg of DL-Mannitol-¹³C dissolved in 250 mL of water is ingested by the patient.

3. Urine Collection:

  • All urine is collected over a specified period, typically 2 to 6 hours, which primarily reflects small intestine permeability.[10][11] Longer collection periods (up to 24 hours) can provide insights into colonic permeability, although the metabolism of these sugars by gut microbiota can be a confounding factor.[1]

4. Sample Analysis:

  • The concentrations of lactulose and ¹³C-Mannitol in the collected urine are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]

5. Data Interpretation:

  • The percentage of ingested lactulose and ¹³C-Mannitol excreted in the urine is calculated.

  • The ratio of % lactulose excretion to % ¹³C-Mannitol excretion (L/M ratio) is determined. A higher ratio indicates increased intestinal permeability.

Visualizing the Pathways

To better understand the biological processes and workflows involved, the following diagrams are provided in the DOT language for Graphviz.

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream cluster_excretion Urinary Excretion Oral Intake Oral Intake Lactulose Lactulose Oral Intake->Lactulose 13C-Mannitol 13C-Mannitol Oral Intake->13C-Mannitol Tight Junction Tight Junction Lactulose->Tight Junction Paracellular Permeation Enterocyte1 Enterocyte 13C-Mannitol->Enterocyte1 Transcellular Absorption Bloodstream_node Systemic Circulation Enterocyte1->Bloodstream_node Enterocyte2 Enterocyte Tight Junction->Bloodstream_node Transcellular Pathway Transcellular Pathway Paracellular Pathway Paracellular Pathway Urine Urine Bloodstream_node->Urine Renal Filtration

Caption: Absorption pathways of ¹³C-Mannitol and Lactulose.

G Patient Patient Fasting Overnight Fast Patient->Fasting Baseline Urine Baseline Urine Collection Fasting->Baseline Urine Ingestion Ingest 13C-Mannitol & Lactulose Solution Baseline Urine->Ingestion Timed Urine Timed Urine Collection (2-6h) Ingestion->Timed Urine HPLC_MSMS HPLC-MS/MS Analysis Timed Urine->HPLC_MSMS Calculate Ratio Calculate L/M Ratio HPLC_MSMS->Calculate Ratio Clinical Correlation Clinical Correlation Calculate Ratio->Clinical Correlation

Caption: Experimental workflow for the ¹³C-Mannitol/Lactulose test.

G Inflammatory Stimuli Inflammatory Stimuli TNFa TNF-α Inflammatory Stimuli->TNFa MLCK Myosin Light Chain Kinase TNFa->MLCK activates Actomyosin Contraction Actomyosin Contraction MLCK->Actomyosin Contraction phosphorylates TJ Proteins Tight Junction Proteins (Occludin, Claudins, ZO-1) Actomyosin Contraction->TJ Proteins disrupts Paracellular Permeability Paracellular Permeability TJ Proteins->Paracellular Permeability increases

Caption: Signaling pathway of inflammation-induced intestinal permeability.

Conclusion

The use of DL-Mannitol-¹³C in conjunction with lactulose provides a highly sensitive and reliable method for assessing intestinal permeability. Its distinct advantage over ¹²C-Mannitol lies in the significant reduction of baseline noise, allowing for a more accurate quantification of gut barrier dysfunction. While further studies are needed to establish direct quantitative correlations with a broader range of clinical severity scores, the existing evidence strongly supports the L/M ratio as a valuable tool in the clinical assessment and management of diseases associated with increased intestinal permeability. The detailed protocols and pathways provided in this guide serve as a valuable resource for researchers and clinicians seeking to employ this advanced diagnostic technique in their work.

References

Safety Operating Guide

Proper Disposal of DL-Mannitol-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of DL-Mannitol-13C, this guide offers a procedural, step-by-step plan to ensure safe handling and regulatory compliance within research and drug development environments.

This compound, while not classified as a hazardous substance, requires adherence to proper disposal protocols to maintain a safe and compliant laboratory environment.[1][2] The chemical properties of this compound are essentially identical to those of unlabeled D-Mannitol.[1] Therefore, disposal procedures should follow standard guidelines for non-hazardous chemical waste, with special considerations for any contaminants.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it has been contaminated with hazardous substances.

Solid this compound Waste:

  • Collection: Collect dry, solid this compound waste in a clearly labeled and sealed container to prevent dust formation.[1][3][4]

  • Decontamination Assessment: Determine if the waste is contaminated with any hazardous materials.

    • Uncontaminated: If the this compound is pure and uncontaminated, it can be disposed of as non-hazardous chemical waste.[1] The recommended methods are through a licensed chemical waste disposal service or by controlled incineration.[1]

    • Contaminated: If the material is mixed with or contaminated by a hazardous substance, it must be treated as hazardous waste. The disposal protocol must then follow all applicable local, state, and federal regulations for the specific contaminant.[1]

  • Packaging: Ensure the waste container is securely sealed and accurately labeled before collection by a certified waste management company.[1]

Liquid Solutions of this compound:

  • Containment: In case of a spill, contain the liquid using an inert absorbent material such as sand or vermiculite.[1]

  • Collection: Place the absorbent material containing the spilled solution into a sealed container for disposal.[1]

  • Decontamination: Thoroughly clean the spill area with water and a suitable detergent.[1]

  • Disposal: Dispose of all cleanup materials, including the absorbent material and contaminated cleaning supplies, as chemical waste in accordance with institutional and local regulations.[1][5]

Accidental Spills:

  • Solid Spills: To avoid generating dust, carefully sweep or vacuum the spilled material.[1] Place the collected solid into a suitable, labeled container for disposal.[1]

  • Liquid Spills: Absorb the spill with an inert material and place it in a sealed container for disposal.[1]

Contaminated Packaging:

Packaging that has come into direct contact with this compound should be handled in the same manner as the substance itself.[3][6] If the material was contaminated, the packaging must also be treated as hazardous waste. Completely emptied and decontaminated packages can be recycled.[6]

It is imperative to always consult your institution's specific safety guidelines and local waste disposal regulations to ensure full compliance.[1][3][4][5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start cluster_1 Assessment cluster_2 Disposal Path start This compound Waste Generated assess_contamination Contaminated with Hazardous Substance? start->assess_contamination treat_hazardous Treat as Hazardous Waste (Follow regulations for contaminant) assess_contamination->treat_hazardous Yes assess_form Solid or Liquid? assess_contamination->assess_form No dispose_solid Dispose as Non-Hazardous Solid Chemical Waste (Licensed disposal or incineration) assess_form->dispose_solid Solid dispose_liquid Absorb and Dispose as Non-Hazardous Chemical Waste assess_form->dispose_liquid Liquid

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Handling Guidelines for DL-Mannitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, operational, and disposal guidance for handling DL-Mannitol-13C in a laboratory setting. The following procedures are designed to ensure the safe handling of this stable isotope-labeled compound and maintain sample integrity.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to prevent contamination and ensure user safety.[1][2] The recommended personal protective equipment is summarized below.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical gogglesANSI Z87.1 compliantProtects eyes from potential splashes and airborne particles.[3][4]
Hand Protection Nitrile glovesPowder-free, chemically resistantPrevents skin contact and contamination of the sample.[3][5]
Body Protection Laboratory coatStandardProtects skin and clothing from spills.[3][6]

Operational Plan: Step-by-Step Handling Protocol

Proper handling is crucial to maintain the chemical and isotopic purity of this compound.

1. Preparation:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to minimize aerosolization.[3]

  • Ensure the designated handling area is clean to avoid cross-contamination.[3]

  • Assemble all necessary equipment (e.g., spatulas, weighing paper, vials) before handling the compound.

2. Weighing and Aliquoting:

  • When weighing the powder, use a draft-shielded balance or perform the task within a fume hood to prevent the dispersal of dust.[3]

  • Use clean, dedicated utensils for handling to prevent contamination.[5]

  • Close the container tightly after use to protect the product's integrity.

3. Dissolution:

  • If preparing a solution, add the solvent to the accurately weighed this compound.

  • Ensure the chosen solvent is compatible with the experimental procedure and will not interfere with downstream analysis.

4. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

Disposal Plan

Waste containing this compound should be managed in accordance with local, state, and federal regulations for chemical waste.[3]

Waste TypeDisposal Procedure
Unused Product Dispose of as chemical waste through a licensed disposal company. Do not discharge into sewer systems.[7]
Contaminated Materials (e.g., gloves, wipes, vials) Place in a designated, sealed waste container for chemical waste.
Empty Containers Handle uncleaned containers as you would the product itself. They can be triple-rinsed (or equivalent) before disposal, with the rinseate collected as chemical waste.[7]

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Designate & Clean Work Area don_ppe 2. Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_area->don_ppe weigh 3. Weigh Compound (in Fume Hood) don_ppe->weigh dissolve 4. Prepare Solution (if required) weigh->dissolve storage 5. Store Properly (Tightly Sealed Container) dissolve->storage dispose_waste 6. Dispose of Waste (as per regulations) storage->dispose_waste decontaminate 7. Clean & Decontaminate Work Area dispose_waste->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.